Product packaging for Diethylene glycol monoethyl ether(Cat. No.:CAS No. 149818-01-9)

Diethylene glycol monoethyl ether

Cat. No.: B131167
CAS No.: 149818-01-9
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
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Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals.
This compound is a primary alcohol that is ethanol substituted by a 2-ethoxyethoxy group at position 2. It has a role as a protic solvent. It is a diether, a primary alcohol, a hydroxypolyether and a glycol ether. It is functionally related to a diethylene glycol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O3<br>C6H14O3<br>CH3CH2OCH2CH2OCH2CH2OH B131167 Diethylene glycol monoethyl ether CAS No. 149818-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)ethanol
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InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3
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InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCO
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Molecular Formula

C6H14O3, Array
Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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DSSTOX Substance ID

DTXSID2021941
Record name 2-(2-Ethoxyethoxy)ethanol
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Molecular Weight

134.17 g/mol
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Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F
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Flash Point

205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62
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Vapor Pressure

0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg
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Color/Form

Colorless liquid

CAS No.

111-90-0
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Melting Point

-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F
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Foundational & Exploratory

Diethylene Glycol Monoethyl Ether: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), also known by trade names such as Carbitol™ and Transcutol®, is a versatile solvent with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its unique combination of ether and alcohol functionalities imparts a favorable toxicological profile and desirable solvent characteristics, making it a subject of considerable interest in drug formulation and development.[1] This technical guide provides an in-depth overview of the core physical properties of DEGEE, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating the logical interplay of these characteristics.

Core Physical Properties of this compound

The physical properties of a substance are fundamental to its behavior and application. For DEGEE, these properties dictate its performance as a solvent, its safety profile, and its processing requirements. The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C6H14O3--[3][4]
Molecular Weight 134.17 g/mol -[5][6]
Appearance Colorless, slightly viscous liquid-Ambient[5]
Odor Mild, pleasant-Ambient[5]
Boiling Point 196 - 202.7°CAtmospheric Pressure[5][7]
Melting Point -76 to -80°C-[3][4][6][8][9][10]
Density 0.990 - 0.999g/mL20 - 25 °C[3][4][5][6][8][10][11]
Viscosity 3.85 - 4.5cP (mPa·s)20 - 25 °C[3][7]
Solubility in Water Miscible-20 °C[5][7][9][11][12]
Solubility in Organic Solvents Miscible with common organic solvents-Ambient[5][7][9][11][12]
Vapor Pressure 0.12 - 0.13mmHg20 °C[4][5][6][8]
Flash Point (Closed Cup) 96°C-[6][8]
Autoignition Temperature 203.89 - 204°C-[5][13]
Refractive Index 1.427-20 °C[4][6][7][8][9][10][11]
Surface Tension 31.7dynes/cm25 °C[3]

Experimental Protocols for Determination of Physical Properties

Accurate and reproducible determination of physical properties is paramount in scientific research and industrial applications. The following sections outline the standard methodologies for measuring the key physical properties of liquids like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

Procedure:

  • A small amount of the liquid sample is placed in a larger capillary tube or a small test tube.

  • A smaller capillary tube, sealed at one end, is inverted and placed inside the larger tube containing the liquid.

  • The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.[14]

  • As the temperature rises, the air trapped in the inverted capillary tube expands and escapes as a slow stream of bubbles.

  • Upon further heating, the vapor of the liquid will also enter the inverted capillary, causing a rapid and continuous stream of bubbles. This indicates that the liquid's vapor pressure is approaching the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the inverted capillary tube.[14][15] This is the point where the external pressure is equal to the vapor pressure of the liquid.

Density Determination (Digital Density Meter - ASTM D4052)

The density of a liquid is its mass per unit volume. The ASTM D4052 standard test method provides a precise and accurate means of determining the density of liquids using a digital density meter.[1][3][4][16][17]

Procedure:

  • The digital density meter, which operates based on the oscillating U-tube principle, is calibrated using certified reference standards (typically dry air and pure water).[1]

  • A small, bubble-free aliquot of the liquid sample is introduced into the thermostatically controlled oscillating U-tube of the instrument.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is then used, in conjunction with the calibration data, to calculate and display the density of the liquid at the specified temperature.[4][17]

Viscosity Measurement (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like this compound, viscosity can be determined using a capillary viscometer, such as the Ostwald viscometer.

Procedure:

  • The Ostwald viscometer is thoroughly cleaned and dried.

  • A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

  • The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

  • The liquid is drawn up through the capillary tube into the smaller bulb by suction.

  • The suction is removed, and the time taken for the liquid to flow between two marked points on the capillary tube is measured accurately using a stopwatch.

  • The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a liquid like DEGEE, its miscibility with other liquids is a key parameter.

Procedure for Miscibility with Water:

  • A known volume of distilled water is placed in a clear container, such as a test tube or beaker.

  • This compound is added dropwise to the water with continuous stirring or agitation.

  • The mixture is observed for any signs of phase separation, cloudiness, or the formation of layers.

  • If the mixture remains clear and homogeneous after the addition of a significant amount of DEGEE, it is considered miscible. For quantitative determination, varying proportions of DEGEE and the solvent can be mixed and observed for homogeneity.

Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a widely used standard for determining the flash point of combustible liquids.[18]

Procedure:

  • A sample of the liquid is placed in the test cup of the Pensky-Martens apparatus.[13]

  • The lid is closed, and the sample is heated at a slow, constant rate while being stirred.[13]

  • At specified temperature intervals, an ignition source (a small flame) is dipped into the vapor space above the liquid surface through an opening in the lid.[13]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[13]

Autoignition Temperature Determination (ASTM E659)

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The ASTM E659 standard test method is used for its determination.[5][6][7]

Procedure:

  • A small, measured quantity of the liquid sample is injected into a heated, air-filled flask of a specified volume.[2][19]

  • The temperature of the flask is precisely controlled and monitored.

  • The time delay until ignition, if it occurs, is recorded.

  • The test is repeated at various flask temperatures, and with varying sample volumes, to determine the minimum temperature at which ignition occurs. This minimum temperature is reported as the autoignition temperature.[2]

Logical Relationships of Physical Properties

The physical properties of this compound are not independent variables but are interconnected in a logical framework. Understanding these relationships is crucial for predicting the behavior of the substance under different conditions.

G Logical Relationships of DEGEE's Physical Properties Temp Temperature VP Vapor Pressure Temp->VP Increases Visc Viscosity Temp->Visc Decreases Dens Density Temp->Dens Decreases ST Surface Tension Temp->ST Decreases Sol Solubility Temp->Sol Generally Increases AIT Autoignition Temperature Temp->AIT Is the value of BP Boiling Point VP->BP Determines FP Flash Point VP->FP Influences MolStruct Molecular Structure IMFs Intermolecular Forces MolStruct->IMFs Dictates IMFs->VP Influences IMFs->BP Influences IMFs->Visc Influences IMFs->ST Influences IMFs->Sol Influences

Caption: Interplay of DEGEE's key physical properties.

This diagram illustrates that temperature is a primary external factor influencing several other properties. For instance, as temperature increases, the vapor pressure of DEGEE rises, while its viscosity, density, and surface tension tend to decrease. The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure. The molecular structure of DEGEE, with its ether linkages and hydroxyl group, dictates the intermolecular forces, which in turn are fundamental in determining properties like vapor pressure, boiling point, viscosity, surface tension, and solubility. The flash point is influenced by the vapor pressure, as it depends on the concentration of flammable vapors. The autoignition temperature is the specific temperature at which spontaneous combustion occurs.

References

An In-depth Technical Guide to Diethylene Glycol Monoethyl Ether: Chemical Structure, Formula, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), a prominent member of the glycol ether family, is a versatile organic solvent with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its unique combination of properties, including excellent solvency for a broad spectrum of materials, miscibility with both water and organic solvents, and a low vapor pressure, makes it an invaluable excipient in drug formulations and a key component in numerous other products.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, formula, and key physicochemical properties of this compound, complete with detailed experimental protocols for property determination and relevant spectroscopic data.

Chemical Identity

This compound is known by several synonyms, which are often encountered in scientific literature and commercial products. A clear understanding of these names is crucial for accurate identification and information retrieval.

  • Systematic Name: 2-(2-Ethoxyethoxy)ethanol[5]

  • Common Synonyms: Ethoxydiglycol, DEGEE, Carbitol™, Transcutol®[1][5][6]

  • CAS Number: 111-90-0[6]

  • EC Number: 203-919-7[6]

Below is a diagram illustrating the relationships between the common names and the chemical formula and structure of this compound.

chemical_identity cluster_names Synonyms cluster_structure Chemical Information This compound This compound C6H14O3 C6H14O3 This compound->C6H14O3 is Ethoxydiglycol Ethoxydiglycol Ethoxydiglycol->C6H14O3 is Carbitol Carbitol Carbitol->C6H14O3 is Transcutol Transcutol Transcutol->C6H14O3 is Structural_Formula CH3CH2OCH2CH2OCH2CH2OH C6H14O3->Structural_Formula represents

Figure 1. Nomenclature and structural representation of this compound.

Chemical Structure and Formula

The chemical structure of this compound consists of a two-unit ethylene (B1197577) glycol chain with an ethyl ether group at one end and a primary alcohol group at the other. This amphiphilic nature, possessing both polar (hydroxyl group) and non-polar (ethyl and ether linkages) characteristics, is the basis for its broad solvency.

  • Molecular Formula: C6H14O3[1][5]

  • Linear Formula: C2H5OCH2CH2OCH2CH2OH[1][6]

  • Molecular Weight: 134.17 g/mol [3][6]

The presence of the hydroxyl group allows for hydrogen bonding, contributing to its miscibility with water and other protic solvents, while the ether and ethyl groups provide affinity for a range of organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its application in various scientific and industrial contexts.

PropertyValueReference
Molecular Weight 134.17 g/mol [3][6]
Appearance Clear, colorless liquid[1][7][5]
Odor Mild, pleasant[1][5]
Boiling Point 202 °C (at 760 mmHg)[6]
Melting Point -80 °C[6]
Density 0.999 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.427[6]
Vapor Pressure 0.12 mmHg at 20 °C[6]
Flash Point 96 °C (closed cup)[6][8]
Solubility Miscible with water and most organic solvents[1]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is essential for quality control and research purposes. The following are detailed methodologies for measuring some of the key properties of this compound, based on established standards.

Determination of Boiling Point (ASTM D1078)

This method outlines the procedure for determining the distillation (boiling) range of volatile organic liquids.

Apparatus:

  • Distillation flask (e.g., 200 mL)

  • Condenser (Liebig type)

  • Adapter

  • Graduated cylinder (for receiving the distillate)

  • Calibrated thermometer or temperature sensor

  • Heating mantle or other suitable heat source

  • Boiling chips

Procedure:

  • Sample Preparation: Measure 100 mL of the this compound sample into the distillation flask. Add a few boiling chips to ensure smooth boiling.

  • Apparatus Assembly: Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • Distillation: Apply heat to the flask. The heating rate should be adjusted so that the first drop of distillate falls from the condenser in 5 to 10 minutes.

  • Data Collection: Record the temperature at which the first drop of distillate is collected as the Initial Boiling Point (IBP). Continue the distillation at a rate of 4 to 5 mL per minute. Record the temperature at regular intervals as the distillate is collected. The maximum temperature reached during the distillation is recorded as the Final Boiling Point (FBP).

Determination of Density (ASTM D4052)

This standard test method covers the determination of the density and relative density of liquids by a digital density meter.

Apparatus:

  • Digital Density Meter: A device that measures the density of a liquid based on the oscillation period of a U-shaped tube filled with the sample. The instrument must be capable of maintaining the sample at a constant temperature.

  • Syringes or an autosampler for sample injection.

  • Cleaning and drying equipment for the measuring cell.

Procedure:

  • Calibration: Calibrate the digital density meter at the test temperature (e.g., 25 °C) using two reference standards of known density, typically dry air and freshly distilled water.

  • Sample Introduction: Introduce a small volume of the this compound sample into the measuring cell of the density meter, ensuring no air bubbles are present.

  • Measurement: The instrument will measure the oscillation period of the U-tube containing the sample and convert it to a density value based on the calibration.

  • Cleaning: After the measurement, thoroughly clean the measuring cell with appropriate solvents and dry it completely before the next measurement.

Determination of Refractive Index (ASTM D1218)

This test method details the measurement of the refractive index of transparent hydrocarbon liquids.

Apparatus:

  • Refractometer (e.g., Abbe refractometer) with a circulating fluid bath for temperature control.

  • Light source (e.g., sodium D line).

  • Calibrated liquid standards.

Procedure:

  • Instrument Calibration: Calibrate the refractometer using a liquid standard with a known refractive index at the test temperature (e.g., 20 °C).

  • Sample Application: Apply a few drops of the this compound sample to the prism of the refractometer.

  • Measurement: Close the prisms and allow the sample to reach the desired temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • Reading: Read the refractive index from the instrument's scale.

Spectroscopic Data

Spectroscopic analysis is a powerful tool for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show characteristic signals for the different types of protons present in the molecule. The expected chemical shifts (δ) in ppm relative to TMS would be approximately:

    • Triplet around 1.2 ppm (3H, -CH₃)

    • Quartet around 3.5 ppm (2H, -O-CH₂-CH₃)

    • Multiplets in the range of 3.5-3.7 ppm for the four -CH₂-O- groups.

    • A broad singlet for the hydroxyl proton (-OH), the position of which is concentration and solvent dependent.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts would be approximately:

    • Around 15 ppm for the methyl carbon (-CH₃)

    • In the range of 60-73 ppm for the four methylene (B1212753) carbons (-CH₂-O-)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[9]

  • O-H Stretch: A broad band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.[9]

  • C-H Stretch: Strong bands in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-O Stretch: Strong bands in the region of 1150-1050 cm⁻¹ corresponding to the C-O stretching vibrations of the ether and alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 134. The fragmentation pattern would show characteristic peaks resulting from the cleavage of C-O and C-C bonds. Common fragments would include those corresponding to the loss of water, ethylene, and ethoxy groups.

Conclusion

This compound is a well-characterized organic solvent with a unique set of properties that make it highly valuable in research, drug development, and various industrial applications. A thorough understanding of its chemical structure, formula, and physicochemical properties, along with the standardized methods for their determination, is essential for its effective and safe use. This guide provides a foundational resource for professionals working with this important compound.

References

Unveiling DEGEE: A Technical Guide to its Synonyms, Properties, and Mechanisms for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of Diethylene Glycol Monoethyl Ether (DEGEE) is crucial for its effective and safe application. This technical guide provides an in-depth overview of DEGEE, encompassing its various synonyms and alternative names, extensive toxicological data, detailed experimental protocols, and a visualization of its primary mechanism of action as a penetration enhancer.

DEGEE is a versatile solvent with a long history of use in various industries, including pharmaceuticals, cosmetics, and textiles.[1] Its ability to dissolve a wide range of substances and enhance the penetration of active ingredients has made it a valuable excipient in topical, transdermal, and even oral formulations.[1] This guide aims to consolidate the key technical information necessary for its application in a research and development setting.

Synonyms and Alternative Names for DEGEE

For clarity and comprehensive literature searches, it is essential to be aware of the various names and identifiers for DEGEE.

CategoryNames
Chemical Name 2-(2-Ethoxyethoxy)ethanol[2][3]
Abbreviation DEGEE[4]
Synonyms Diethylene glycol ethyl ether, Diglycol monoethyl ether, Ethyl diglycol, 2-hydroxy-2-ethoxy-diethyl ether[1][5][6]
Trade Names Carbitol, Carbitol solvent, Transcutol, Transcutol P, Transcutol HP, Dowanol DE, Ektasolve DE, Solvolsol[1]
CAS Number 111-90-0[6]
Other Identifiers Ethyl carbitol, 3,6-Dioxa-1-octanol, Poly-Solv DE[1][6]

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for DEGEE across various species and routes of administration. These values are crucial for risk assessment and determining safe handling and exposure limits in a laboratory setting.

Table 1: Acute Oral Toxicity of DEGEE

SpeciesLD50 (mg/kg)
Rat5400 - 9000
Mouse6031 - 7410
Rabbit3600 - 3620
Guinea Pig3200 - 3900

Table 2: Acute Dermal Toxicity of DEGEE

SpeciesLD50 (mg/kg)
Rabbit4200 - 9143
Rat>5000

Table 3: Acute Inhalation Toxicity of DEGEE

SpeciesLC50 (mg/m³)Exposure Time
Rat> 52404 hours

Experimental Protocols

The following are detailed methodologies for key toxicological assessments of DEGEE, based on standardized guidelines.

Acute Oral Toxicity (LD50) - Modified from OECD Guideline 401

Objective: To determine the median lethal dose (LD50) of DEGEE following a single oral administration.

Species: Wistar rats (or other appropriate rodent species), typically 5-10 animals per dose group.

Procedure:

  • Animals are fasted overnight prior to dosing.

  • DEGEE is administered by gavage in a suitable vehicle (e.g., water or saline).

  • A range of doses is administered to different groups of animals.

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days.

  • A gross necropsy is performed on all animals at the end of the study.

  • The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Acute Dermal Toxicity (LD50) - Modified from OECD Guideline 402

Objective: To determine the LD50 of DEGEE following a single dermal application.

Species: Albino rabbits, typically 5 animals per dose group.

Procedure:

  • The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.

  • DEGEE is applied uniformly over a shaved area of approximately 10% of the body surface.

  • The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • At the end of the exposure period, the residual test substance is removed.

  • Animals are observed for mortality, signs of skin irritation, and systemic toxicity for 14 days.

  • The LD50 is calculated based on the observed mortality.

Acute Inhalation Toxicity (LC50) - Modified from OECD Guideline 403

Objective: To determine the median lethal concentration (LC50) of DEGEE following a single inhalation exposure.

Species: Wistar rats, typically 5-10 animals per group.

Procedure:

  • Animals are placed in a whole-body or nose-only inhalation chamber.

  • DEGEE is administered as a vapor or aerosol at various concentrations for a fixed period, typically 4 hours.

  • Animals are observed for clinical signs of toxicity and mortality during and after exposure for a period of 14 days.

  • The LC50 is calculated based on the concentration-mortality data.

Skin Irritation/Corrosion - Modified from OECD Guideline 404 (Draize Test)

Objective: To assess the potential of DEGEE to cause skin irritation or corrosion.

Species: Albino rabbits.

Procedure:

  • A small area of skin on the back of the rabbit is clipped free of fur.

  • 0.5 mL of DEGEE is applied to the test site and covered with a gauze patch.

  • The patch is removed after a 4-hour exposure period.

  • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • The reactions are scored according to a standardized scale.

Eye Irritation/Corrosion - Modified from OECD Guideline 405 (Draize Test)

Objective: To assess the potential of DEGEE to cause eye irritation or corrosion.

Species: Albino rabbits.

Procedure:

  • 0.1 mL of DEGEE is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • The reactions are scored according to a standardized scale.

Mechanism of Action: Skin Penetration Enhancement

DEGEE is widely recognized for its ability to enhance the penetration of other molecules through the skin. This property is particularly valuable in the formulation of topical and transdermal drug delivery systems. The primary mechanism by which DEGEE achieves this is through its interaction with the stratum corneum, the outermost layer of the skin.

The stratum corneum acts as the main barrier to percutaneous absorption, primarily due to its unique "brick and mortar" structure, where corneocytes (bricks) are embedded in a lipid-rich intercellular matrix (mortar). DEGEE is thought to disrupt the highly ordered structure of these intercellular lipids.

DEGEE_Mechanism cluster_0 Stratum Corneum (Before DEGEE) cluster_1 DEGEE Application cluster_2 Stratum Corneum (After DEGEE) Corneocyte_1 Corneocyte Lipid_Bilayer_1 Highly Ordered Lipid Bilayer Corneocyte_2 Corneocyte DEGEE DEGEE Molecules Lipid_Bilayer_2 Disrupted Lipid Bilayer DEGEE->Lipid_Bilayer_2 Interacts with and fluidizes the lipid matrix Corneocyte_3 Corneocyte Corneocyte_4 Corneocyte Drug Active Drug Lipid_Bilayer_2->Drug Increased Permeability

Caption: Mechanism of DEGEE as a skin penetration enhancer.

As depicted in the diagram, DEGEE molecules penetrate the stratum corneum and interact with the intercellular lipid bilayers. This interaction leads to a fluidization or disruption of the tightly packed lipid structure, thereby increasing the permeability of the stratum corneum. This allows co-administered active pharmaceutical ingredients to more easily diffuse through this barrier and reach the underlying tissues.

References

Diethylene Glycol Monoethyl Ether (DEGEE): A Comprehensive Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Diethylene Glycol Monoethyl Ether (DEGEE), also known as 2-(2-Ethoxyethoxy)ethanol or Carbitol. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and use of this chemical in a laboratory setting. All data is presented in a structured format for clarity and ease of comparison, supplemented with detailed experimental protocols and visual workflows.

Chemical Identification and Physical/Chemical Properties

Proper identification and understanding the physical and chemical properties of a substance are the foundation of laboratory safety.

PropertyValueReference
Synonyms 2-(2-Ethoxyethoxy)ethanol, Carbitol, Ethyl Digol[1]
CAS Number 111-90-0[1]
Molecular Formula C6H14O3[2]
Molecular Weight 134.17 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Mild, pleasant[3][4]
Boiling Point 202 °C (396 °F)[3]
Melting Point -76 °C (-104.4 °F)[4]
Flash Point 96 °C (205 °F) (Closed Cup)[3]
Autoignition Temperature 204 °C (399.2 °F)[5]
Vapor Pressure 0.12 mmHg @ 20 °C[3]
Vapor Density 4.62 (Air = 1)[6]
Specific Gravity 0.99 @ 25 °C[3]
Solubility in Water Complete[3]
Partition Coefficient (log Kow) -0.54[3]

Hazard Identification and Toxicological Data

Understanding the potential health effects is crucial for implementing appropriate safety measures.

Hazard Statement Classification Primary Route of Exposure
Eye IrritationMay cause moderate irritation, including tearing, redness, and swelling. Corneal injury is unlikely.[1][3]Eyes
Skin IrritationMay cause mild skin irritation.[1] May be harmful if absorbed through the skin.[3]Skin
InhalationMay cause respiratory tract irritation.[3] Low hazard for usual industrial handling.[1]Inhalation
IngestionLow toxicity if swallowed. Swallowing large amounts may cause injury.[3]Ingestion
Chronic EffectsIn animals, effects have been reported on the blood. May cause central nervous system effects.[3] This substance has caused adverse reproductive and fetal effects in animals.[1]
Quantitative Toxicological Data
Test Result Species Reference
Acute Oral LD50 5.5 g/kgRat[7]
Acute Dermal LD50 > 2 g/kgRabbit[7]
Acute Inhalation LC50 > 5240 mg/m³ (4h)Rat[7]

Experimental Protocols

The following are summaries of standardized experimental protocols used to determine the toxicological data presented. These are based on internationally recognized guidelines.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method aims to classify the substance into a toxicity class rather than determining a precise LD50.[5][8]

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[9]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. Animals are fasted before dosing.[9]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.[10]

  • Endpoint: The number of animals that die within a defined period is recorded for each dose level. This information is used to classify the substance according to the Globally Harmonised System (GHS).[8]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes procedures to determine the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation is scored at specified intervals.[11]

  • Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.[11]

  • Procedure: A small area of the animal's back is clipped free of fur. The test substance is applied to a small patch of skin and covered with a gauze patch for a defined period (typically 4 hours).[11]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.[11]

  • Confirmation: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals.[11]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control.[6]

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[6]

  • Procedure: A single dose of the substance is instilled into the conjunctival sac of one eye. The eyelids are held shut for about one second.[4]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for the degree of irritation and scored.[6][12]

  • Confirmation: If a severe or corrosive effect is not seen in the initial test, the response is confirmed in up to two additional animals.[4]

Laboratory Safety and Handling

Adherence to proper safety protocols is paramount when working with any chemical.

Engineering Controls
  • Work in a well-ventilated area. Use a chemical fume hood if there is a potential for generating vapors or aerosols.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[3]

Safe Handling and Storage
  • Avoid contact with skin and eyes.[4]

  • Do not breathe vapors or mists.[4]

  • Keep containers tightly closed when not in use.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • May form explosive peroxides. If peroxide formation is suspected, do not open or move the container.[1]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling this compound in a laboratory setting.

DEGEE_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling & Use cluster_cleanup Waste & Cleanup cluster_emergency Emergency Response start Start: New Experiment with DEGEE sds Review Safety Data Sheet (SDS) start->sds risk_assessment Conduct Risk Assessment sds->risk_assessment ppe Select Appropriate PPE risk_assessment->ppe engineering_controls Verify Engineering Controls (Fume Hood) risk_assessment->engineering_controls transport Transport Chemical Safely ppe->transport dispense Dispense in Ventilated Area engineering_controls->dispense transport->dispense experiment Perform Experiment dispense->experiment storage Return to Proper Storage experiment->storage spill Spill Occurs experiment->spill Potential Incident exposure Personnel Exposure experiment->exposure Potential Incident waste Dispose of Waste in Designated Container storage->waste decontaminate Decontaminate Work Area waste->decontaminate wash Wash Hands Thoroughly decontaminate->wash spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Laboratory workflow for handling this compound.

First_Aid_Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to DEGEE Occurs fresh_air Move to Fresh Air exposure->fresh_air remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eyes Flush Eyes with Water (15 min) exposure->flush_eyes no_vomit Do NOT Induce Vomiting exposure->no_vomit breathe Assist Breathing (if necessary) fresh_air->breathe med_inhale Seek Medical Attention breathe->med_inhale wash_skin Wash with Soap & Water (15 min) remove_clothing->wash_skin med_skin Get Medical Aid if Irritation Persists wash_skin->med_skin lift_lids Occasionally Lift Eyelids flush_eyes->lift_lids med_eye Seek Medical Attention lift_lids->med_eye rinse_mouth Rinse Mouth (if conscious) no_vomit->rinse_mouth give_water Give 2-4 Glasses of Water/Milk rinse_mouth->give_water med_ingest Seek Immediate Medical Attention give_water->med_ingest

Caption: First aid procedures for this compound exposure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Diethylene Glycol Monoethyl Ether (DEGEE)

Introduction

This compound (DEGEE), also known as 2-(2-ethoxyethoxy)ethanol, is a versatile and widely utilized solvent in the pharmaceutical, cosmetic, and chemical industries. Its unique properties, including high solubilizing power for a broad range of active substances, make it a valuable excipient in various formulations.[1] This technical guide provides a comprehensive overview of the solubility of DEGEE in water and a range of common organic solvents. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulation design, experimental planning, and process optimization.

Core Concepts of Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. DEGEE possesses both a polar hydroxyl group and ether linkages, as well as a non-polar ethyl group, which contributes to its broad miscibility with a variety of solvents.

Quantitative Solubility Data

DEGEE is notable for its miscibility with water and many common organic solvents. "Miscible" indicates that the two substances are soluble in each other in all proportions, forming a single, homogeneous phase. For practical purposes, this can be considered as infinite solubility.

The following table summarizes the solubility of DEGEE in water and various organic solvents.

SolventClassificationSolubility ( g/100 mL at 20°C)Citation
WaterPolar ProticMiscible[2]
AcetonePolar AproticMiscible[2]
BenzeneNon-polarMiscible[2]
ChloroformNon-polarMiscible[2]
EthanolPolar ProticMiscible[2]
Diethyl EtherNon-polarMiscible[2]
PyridinePolar AproticMiscible[2]
HydrocarbonsNon-polarSoluble[2]

Experimental Protocol: Determination of DEGEE Solubility

The following is a generalized protocol for determining the solubility of a liquid solute like DEGEE in a solvent, based on the widely used shake-flask method. This method is suitable for determining both miscibility and quantifying solubility limits.

Objective: To determine the solubility of DEGEE in a selected organic solvent or water.

Materials:

  • This compound (DEGEE), analytical grade

  • Selected solvent (e.g., ethanol, acetone, hexane), analytical grade

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., refractometer)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of DEGEE in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation:

    • For testing miscibility, add a known volume of DEGEE to a glass vial.

    • Incrementally add the solvent to the vial, vortexing after each addition.

    • Visually inspect the mixture for homogeneity (a single clear phase). Continue adding solvent until a wide range of compositions has been tested. If the two liquids remain in a single phase at all proportions, they are considered miscible.

    • If a solubility limit is observed (i.e., the solution becomes cloudy or separates into two phases), proceed with the quantitative determination.

  • Equilibration:

    • Prepare several vials containing an excess amount of DEGEE added to a known volume of the solvent.

    • Seal the vials and place them in an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit any undissolved DEGEE to settle.

    • Carefully pipette an aliquot of the supernatant (the clear, saturated solvent phase) for analysis.

  • Analysis:

    • Analyze the collected aliquot using a calibrated GC-FID or another suitable analytical method to determine the concentration of DEGEE in the solvent.

    • Compare the results against the calibration curve to quantify the solubility.

  • Data Reporting: Express the solubility in standard units, such as grams of DEGEE per 100 mL of solvent ( g/100 mL) at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of DEGEE using the shake-flask method.

G Workflow for DEGEE Solubility Determination A Start: Define Solute (DEGEE) and Solvent B Prepare Standard Solutions (DEGEE in Solvent) A->B D Prepare Supersaturated DEGEE/Solvent Mixture A->D C Create Calibration Curve (e.g., GC-FID) B->C I Quantify Solubility using Calibration Curve C->I E Equilibrate at Constant Temperature (e.g., 24-48h) D->E F Separate Phases (Allow to Settle) E->F G Extract Aliquot of Supernatant F->G H Analyze Aliquot to Determine DEGEE Concentration G->H H->I J End: Report Solubility Data (g/100mL at Temp) I->J

Caption: Logical workflow for determining DEGEE solubility.

Applications in Drug Development

The high miscibility of DEGEE with a wide range of both polar and non-polar substances makes it an excellent solubilizer for poorly water-soluble drugs.[1] This property is crucial in the development of various dosage forms, including oral, topical, and parenteral formulations, where enhancing the bioavailability of the active pharmaceutical ingredient is a primary objective. Furthermore, its ability to act as a penetration enhancer is of significant interest in transdermal drug delivery systems.

This compound exhibits broad miscibility with water and common organic solvents, a characteristic that underpins its utility in numerous scientific and industrial applications. This guide provides essential solubility information and a standardized experimental protocol to aid researchers in harnessing the full potential of DEGEE in their work. A thorough understanding of its solubility profile is paramount for successful formulation development and predictable experimental outcomes.

References

Spectroscopic Profile of Diethylene Glycol Monoethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diethylene glycol monoethyl ether (DEGEE), a widely used solvent and chemical intermediate. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental methodologies for data acquisition.

Chemical Structure

This compound is a primary alcohol and an ether, with the chemical formula C₆H₁₄O₃.

G Chemical Structure of this compound C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 CH2 O1->C3 C4 CH2 C3->C4 O2 O C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 O3 OH C6->O3 G Generalized NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Dissolve ~5-20 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3). filter_sample Filter the solution into an NMR tube to remove particulates. prep_sample->filter_sample insert_sample Insert the NMR tube into the spectrometer. filter_sample->insert_sample lock_shim Lock on the deuterium (B1214612) signal and shim the magnetic field. insert_sample->lock_shim acquire_data Acquire the NMR spectrum (¹H, ¹³C, etc.). lock_shim->acquire_data process_fid Process the Free Induction Decay (FID) signal. acquire_data->process_fid phase_baseline Phase and baseline correct the spectrum. process_fid->phase_baseline integrate_analyze Integrate peaks and analyze the spectrum. phase_baseline->integrate_analyze G Generalized IR Spectroscopy Workflow (Liquid Sample) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr). sandwich_plates Place a second salt plate on top to create a thin film. prep_sample->sandwich_plates background_scan Run a background spectrum of the empty spectrometer. sandwich_plates->background_scan insert_sample Place the salt plate assembly in the sample holder. background_scan->insert_sample acquire_spectrum Acquire the IR spectrum of the sample. insert_sample->acquire_spectrum process_spectrum Process the spectrum (e.g., baseline correction). acquire_spectrum->process_spectrum analyze_peaks Analyze the absorption bands to identify functional groups. process_spectrum->analyze_peaks

An In-Depth Technical Guide to the Synthesis and Purification of Diethylene Glycol Monoethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for diethylene glycol monoethyl ether (DEGEE), a versatile solvent and excipient with significant applications in the pharmaceutical and chemical industries. This document details common industrial and laboratory-scale production methods, purification techniques to achieve high-purity grades, and the analytical chemistry involved in quality control.

Introduction

This compound (DEGEE), also known by trade names such as Carbitol™ and Transcutol®, is a colorless, slightly viscous liquid with the chemical formula C6H14O3.[1] Its unique properties, including high solvency for a wide range of substances, miscibility with water and organic solvents, and a low vapor pressure, make it an invaluable component in numerous applications.[2] In the pharmaceutical industry, high-purity DEGEE is utilized as a solvent and penetration enhancer in oral, topical, and injectable formulations.[3] The presence of impurities, particularly ethylene (B1197577) glycol, can render it unsuitable for pharmaceutical use, necessitating robust and efficient purification methods.[4] This guide explores the key synthesis and purification strategies employed to produce DEGEE of varying grades.

Synthesis of this compound

The synthesis of DEGEE is primarily achieved through two major industrial routes: the ethoxylation of ethanol (B145695) and the etherification of diethylene glycol with ethanol. A laboratory-scale synthesis can also be accomplished via the Williamson ether synthesis.

Ethoxylation of Ethanol

The most common industrial method for producing DEGEE is the reaction of ethylene oxide with ethanol.[5] This process, known as ethoxylation, typically yields a mixture of ethylene glycol monoethyl ether (EGEE), this compound (DEGEE), and triethylene glycol monoethyl ether (TEGEE), which are then separated by distillation.[6][7] The reaction is an O-alkylation of ethanol with ethylene oxide units.[2]

Reaction Scheme:

CH₃CH₂OH + 2 (CH₂)₂O → CH₃CH₂OCH₂CH₂OCH₂CH₂OH

Ethanol + Ethylene Oxide → this compound

Etherification of Diethylene Glycol with Ethanol

An alternative synthesis route involves the direct etherification of diethylene glycol with ethanol. This reaction is typically catalyzed by an acid, which can be a conventional mineral acid like sulfuric acid or, more recently, a solid acid catalyst to create a more environmentally friendly process.[8][9] The use of solid acids, such as acidic ion-exchange resins or zeolites, simplifies catalyst removal and minimizes corrosion issues associated with strong mineral acids.[8]

Reaction Scheme:

HOCH₂CH₂OCH₂CH₂OH + CH₃CH₂OH --(Catalyst)--> CH₃CH₂OCH₂CH₂OCH₂CH₂OH + H₂O

Diethylene Glycol + Ethanol → this compound + Water

Williamson Ether Synthesis

While less common for industrial-scale production, the Williamson ether synthesis provides a classic laboratory method for preparing ethers.[10][11] This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[11] For the synthesis of DEGEE, this would involve the reaction of the sodium salt of ethylene glycol monoethyl ether with an ethyl halide or, more practically, the reaction of sodium ethoxide with 2-(2-chloroethoxy)ethanol. The latter is not a common starting material, making this route less direct for DEGEE synthesis. A more relevant adaptation involves the reaction of diethylene glycol with an ethylating agent in the presence of a base.

Quantitative Data for Synthesis Methods

The efficiency of DEGEE synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes key quantitative data from various synthesis protocols.

Synthesis MethodCatalystReactant Ratio (Diethylene Glycol:Ethanol)Temperature (°C)Time (h)Diethylene Glycol Conversion (%)DEGEE Selectivity (%)Reference
EtherificationH-beta (Zeolite)1:2200236.875.4[8]
EtherificationHZSM-5 (Zeolite)1:4220230.378.6[8]
EtherificationAmberlyst-151:6150267.166.1[8]
EtherificationHY (Zeolite)1:10240246.875.2[8]
Etherification12-tungstophosphoric acid2:1180-2002.59273.5[12]

Detailed Experimental Protocols for Synthesis

Synthesis of DEGEE via Etherification with a Solid Acid Catalyst

This protocol is based on the use of a solid acid catalyst in a batch reactor system.[8]

Materials:

  • Diethylene glycol

  • Ethanol

  • H-beta zeolite catalyst (silicon-aluminum ratio of 25)

  • Nitrogen gas

  • 50 ml high-pressure autoclave

Procedure:

  • Charge the 50 ml autoclave with 20 g of a mixture of diethylene glycol and ethanol with a molar ratio of 1:2.

  • Add 0.4 g of the H-beta catalyst to the mixture.

  • Seal the autoclave and purge the system with nitrogen gas 3-5 times to remove air.

  • Heat the reactor to 200°C while stirring. The reaction pressure is autogenous.

  • Maintain the reaction at 200°C for 2 hours.

  • After 2 hours, stop the heating and stirring and allow the reactor to cool to room temperature.

  • Collect the reaction mixture and separate the catalyst by filtration.

  • Analyze the liquid product using gas chromatography to determine the conversion of diethylene glycol and the selectivity for DEGEE.

Synthesis of DEGEE via Etherification with a Heteropoly Acid Catalyst

This protocol describes the synthesis using a homogeneous heteropoly acid catalyst.[12]

Materials:

  • Diethylene glycol

  • Ethanol

  • 12-tungstophosphoric acid

  • High-pressure reactor

Procedure:

  • Prepare a reaction mixture with a diethylene glycol to ethanol molar ratio of 2:1.

  • Add 12-tungstophosphoric acid as a catalyst at a concentration of 1.5-2.0% by weight of the total reactants.

  • Charge the mixture into a high-pressure reactor.

  • Heat the reactor to a temperature range of 180-200°C under a pressure of 5.0 MPa.

  • Maintain these conditions for 2.5 hours with appropriate stirring.

  • After the reaction is complete, cool the reactor and recover the product mixture.

  • The product will require neutralization and purification by distillation.

Purification of this compound

Purification is a critical step to achieve the desired grade of DEGEE, especially for pharmaceutical applications where impurity levels are strictly controlled. The primary methods of purification are distillation and azeotropic distillation.

Distillation

Following synthesis, the crude DEGEE is purified by fractional distillation to separate it from unreacted starting materials, byproducts, and other glycol ethers that may have formed.[9] The effectiveness of the separation depends on the boiling point differences between the components.

Azeotropic Distillation for Ethylene Glycol Removal

Commercial grades of DEGEE can contain ethylene glycol as a significant impurity (1,000-2,000 ppm).[4] Due to the close boiling points of DEGEE (202°C) and ethylene glycol (197.2°C), simple distillation is not efficient for their separation. Azeotropic distillation with an entrainer, such as n-heptanol, is an effective method to remove ethylene glycol.[4] The n-heptanol forms a lower-boiling azeotrope with ethylene glycol, which can be removed as an overhead product during distillation.[4]

Quantitative Data for Purification Methods

The following table presents data on the efficiency of azeotropic distillation for the purification of DEGEE.

Purification MethodEntrainerInitial Ethylene Glycol Content (ppm)Final Ethylene Glycol Content (ppm)Final DEGEE Purity (%)Recovery Yield (%)Reference
Azeotropic Distillationn-Heptanol1,000-2,000< 2599.9763.8[4]

Detailed Experimental Protocols for Purification

Azeotropic Distillation of DEGEE with n-Heptanol

This protocol is adapted from a patented method for the removal of ethylene glycol from crude DEGEE.[4]

Materials and Equipment:

  • Crude this compound (containing 1,000-2,000 ppm ethylene glycol)

  • n-Heptanol (azeotrope-forming agent)

  • 5-liter three-neck round-bottom flask

  • 36" x 1" distillation column packed with 1/16" x 1/16" stainless steel mesh packing (providing ~30-35 theoretical plates)

  • Mechanical stirrer

  • Thermometer

  • Vacuum source and pressure gauge

  • Heating mantle

  • Condenser and collection flasks

Procedure:

  • Charge the 5-liter flask with 1,245 grams of commercial-grade DEGEE and 210.7 grams of n-heptanol (approximately 16.9% by weight).

  • Assemble the distillation apparatus, ensuring all connections are secure.

  • Reduce the pressure of the system to approximately 50 mm Hg.

  • Begin heating the contents of the flask with stirring. The boil-up should occur at about 126°C.

  • Establish a reflux with the overhead temperature at approximately 120°C.

  • Collect a series of overhead fractions. The initial fractions will be rich in the n-heptanol/ethylene glycol azeotrope.

  • Monitor the purity of the overhead product by gas chromatography. Continue taking overhead cuts until the DEGEE obtained has a purity of >99.95% and contains less than 100 ppm of ethylene glycol.

  • After removing the azeotrope, the purified DEGEE can be recovered from the bottoms product by further distillation.

  • The n-heptanol can be recovered from the overhead fractions by washing with water, separating the organic phase, and subsequent distillation.

Analytical Methods for Purity Assessment

The purity of DEGEE and the quantification of its impurities are typically determined by gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][13][14][15] These methods allow for the separation and quantification of DEGEE, residual reactants, and byproducts such as ethylene glycol, 2-methoxyethanol, and 2-ethoxyethanol.[3][13]

Typical Impurity Limits for Pharmaceutical Grade DEGEE: [3]

  • Ethylene glycol: < 620 ppm

  • Diethylene glycol: < 150 ppm

  • 2-Ethoxyethanol: < 160 ppm

  • 2-Methoxyethanol: < 50 ppm

Other quality control tests include the determination of the refractive index, acid value, and water content.[13][16]

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_0 Ethoxylation of Ethanol cluster_1 Etherification of Diethylene Glycol Ethanol Ethanol Reaction_1 + Ethanol->Reaction_1 Ethylene Oxide Ethylene Oxide Ethylene Oxide->Reaction_1 DEGEE_1 DEGEE Byproducts_1 EGEE, TEGEE Distillation_1 Distillation Reaction_1->Distillation_1 Crude Mixture Distillation_1->DEGEE_1 Distillation_1->Byproducts_1 Diethylene Glycol Diethylene Glycol Reaction_2 + Diethylene Glycol->Reaction_2 Ethanol_2 Ethanol Ethanol_2->Reaction_2 DEGEE_2 DEGEE Water Water Purification_2 Neutralization & Distillation Reaction_2->Purification_2 Crude Product (with Catalyst) Purification_2->DEGEE_2 Purification_2->Water

Caption: Synthesis pathways for this compound.

Purification Workflow

Purification_Workflow Crude_DEGEE Crude DEGEE (from synthesis) Azeotropic_Distillation Azeotropic Distillation Crude_DEGEE->Azeotropic_Distillation Overhead Overhead Product (Azeotrope: EG + n-Heptanol) Azeotropic_Distillation->Overhead Bottoms Bottoms Product (Purified DEGEE + n-Heptanol) Azeotropic_Distillation->Bottoms n_Heptanol n-Heptanol (Entrainer) n_Heptanol->Azeotropic_Distillation Final_Distillation Final Distillation Bottoms->Final_Distillation High_Purity_DEGEE High-Purity DEGEE (>99.9% pure) Final_Distillation->High_Purity_DEGEE Recovered_n_Heptanol Recovered n-Heptanol Final_Distillation->Recovered_n_Heptanol

Caption: Azeotropic distillation workflow for DEGEE purification.

Conclusion

The synthesis and purification of this compound are well-established processes that can be tailored to achieve the high purity required for pharmaceutical and other specialized applications. The choice of synthesis method depends on factors such as raw material availability, cost, and environmental considerations, with solid acid catalysis offering a greener alternative to traditional methods. For purification, azeotropic distillation is a powerful technique for removing critical impurities like ethylene glycol that are difficult to separate by conventional means. A thorough understanding of these methods, coupled with robust analytical techniques, is essential for the consistent production of high-quality DEGEE.

References

A Technical Guide to the Commercial Grades and Purity of Diethylene Glycol Monoethyl Ether (DEGEE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial grades and purity specifications of Diethylene Glycol Monoethyl Ether (DEGEE), a versatile solvent utilized in various industrial, cosmetic, and pharmaceutical applications. Understanding the different grades and their impurity profiles is critical for ensuring the safety, efficacy, and regulatory compliance of end products. This document outlines the key specifications for each grade, details the analytical methodologies for purity assessment, and provides visual representations of the relationships between these grades.

Commercial Grades and Specifications

DEGEE is available in several commercial grades, each with distinct purity levels and impurity limits tailored to its intended application. The primary distinctions lie in the permissible levels of related substances, particularly ethylene (B1197577) glycol, which is a significant process-related impurity with toxicological implications. The main commercial grades are Industrial, Cosmetic, and Pharmaceutical (USP/NF).

Data Summary of Commercial Grades

The following table summarizes the typical specifications for the various commercial grades of this compound.

ParameterIndustrial GradeCosmetic GradePharmaceutical (USP/NF) Grade
Assay (DEGEE Purity) ≥ 99.0%[1]> 99.0%[2]99.0% - 101.0%[3][4]
Ethylene Glycol Typically 1000 - 2000 ppm (0.1% - 0.2%)< 0.2% (2000 ppm)[5][6]≤ 620 µg/g (620 ppm)[7]
Diethylene Glycol No specific limit commonly citedNo specific limit commonly cited≤ 150 µg/g (150 ppm)[7]
2-Ethoxyethanol (B86334) No specific limit commonly citedNo specific limit commonly cited≤ 160 µg/g (160 ppm)[7]
2-Methoxyethanol No specific limit commonly citedNo specific limit commonly cited≤ 50 µg/g (50 ppm)[7]
Water Content ≤ 0.15%[8]No specific limit commonly cited≤ 0.1%[3][9]
Acidity (as acetic acid) No specific limit commonly citedNo specific limit commonly cited≤ 0.01%[9]
Acid Value No specific limit commonly citedNo specific limit commonly cited≤ 0.1[3][4]
Refractive Index @ 20°C 1.425 - 1.430[9]1.426 - 1.428[4]1.426 - 1.428[3][4]

Note: The specifications for Industrial and Cosmetic grades can vary between suppliers. The data presented represents common or recommended values.

Experimental Protocols for Purity Determination

The primary analytical method for determining the purity of this compound and quantifying its impurities is Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Detailed Methodology: Gas Chromatography (GC-FID) for Purity and Impurity Profiling

This protocol is a synthesized representation based on common practices and pharmacopeial methods for the analysis of DEGEE.

1. Objective: To determine the assay of this compound and to quantify the levels of ethylene glycol, diethylene glycol, 2-ethoxyethanol, and 2-methoxyethanol.

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column: A fused-silica column, 30 meters in length with a 0.32 mm internal diameter, coated with a 1.0 µm layer of G46 stationary phase (or equivalent).

  • Autosampler and data acquisition system.

3. Reagents and Materials:

  • Helium (carrier gas), high purity.

  • Hydrogen (FID fuel), high purity.

  • Air (FID oxidant), high purity.

  • This compound Reference Standard (USP RS or equivalent).

  • Ethylene Glycol Reference Standard.

  • Diethylene Glycol Reference Standard.

  • 2-Ethoxyethanol Reference Standard.

  • 2-Methoxyethanol Reference Standard.

  • Methanol (B129727) (solvent), HPLC grade.

4. Standard Preparation:

  • System Suitability Solution: Prepare a solution in methanol containing approximately 1 mg/mL of each of the reference standards (DEGEE, ethylene glycol, diethylene glycol, 2-ethoxyethanol, and 2-methoxyethanol).[4]

  • Assay Standard Preparation: Accurately weigh a suitable quantity of DEGEE Reference Standard and dissolve in methanol to obtain a known concentration similar to the sample preparation.

5. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the DEGEE sample, dissolve in and dilute with methanol to a final concentration of about 100 mg/mL.

6. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.[4]

    • Ramp rate: Increase to 225°C at 12°C per minute.[4]

    • Final temperature: Hold at 225°C for 2 minutes.[4]

  • Injection Volume: 0.5 µL

  • Split Ratio: 20:1

7. System Suitability:

  • Inject the System Suitability Solution.

  • The resolution between the 2-ethoxyethanol and ethylene glycol peaks should be not less than 2.0.[4]

  • The relative standard deviation for replicate injections of the DEGEE peak should be not more than 2.0%.[4]

8. Procedure and Data Analysis:

  • Inject the Assay Standard Preparation and the Sample Preparation into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • For Assay: Calculate the percentage of DEGEE in the sample by comparing the peak area of the main peak in the Sample Preparation to that in the Assay Standard Preparation. Alternatively, calculate the percentage by the formula: 100 * (Area of DEGEE peak / Sum of all peak areas).[4]

  • For Impurities: Calculate the concentration of each impurity in the sample by comparing the peak area of the respective impurity in the Sample Preparation to the peak area of the corresponding Reference Standard in the System Suitability Solution, accounting for the concentrations.

Visualizing the Hierarchy of DEGEE Grades

The following diagram illustrates the relationship between the different commercial grades of this compound and their key distinguishing purity attributes.

DEGEE_Grades cluster_purity Purity & Impurity Profile Industrial Industrial Grade Purity_High High Purity (Assay ≥ 99.0%) Industrial->Purity_High General Use Impurity_EG_High Higher Ethylene Glycol (up to 2000 ppm) Industrial->Impurity_EG_High Cosmetic Cosmetic Grade Cosmetic->Purity_High Personal Care Applications Impurity_EG_Low Low Ethylene Glycol (< 2000 ppm) Cosmetic->Impurity_EG_Low Pharma Pharmaceutical (USP/NF) Grade Purity_Very_High Very High Purity (99.0% - 101.0%) Pharma->Purity_Very_High Drug Development & Manufacturing Impurity_EG_Very_Low Strictly Controlled Ethylene Glycol (≤ 620 ppm) Pharma->Impurity_EG_Very_Low Impurity_Other Specified Limits for Other Impurities Pharma->Impurity_Other

Caption: Hierarchy of DEGEE grades and their purity attributes.

This guide provides essential technical information for professionals working with this compound. The selection of the appropriate grade is paramount and should be based on a thorough understanding of the purity requirements of the specific application and the relevant regulatory standards.

References

Toxicological Profile of Purified Diethylene Glycol Monoethyl Ether (DEGEE): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Purified diethylene glycol monoethyl ether (DEGEE), a high-purity solvent with applications in the pharmaceutical and cosmetic industries, exhibits a generally low order of toxicity. This technical guide provides a comprehensive overview of its toxicological profile, summarizing key findings from acute, sub-chronic, and developmental toxicity studies, as well as its genotoxic and irritation potential. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols based on internationally recognized OECD guidelines are provided. The metabolic pathway of DEGEE and illustrative experimental workflows are visualized using Graphviz diagrams. The available data indicates that at high levels of exposure, the kidney is the primary target organ for DEGEE toxicity[1]. However, studies on highly purified DEGEE suggest that some historical toxicity data may have been influenced by impurities such as ethylene (B1197577) glycol[1].

Acute Toxicity

DEGEE demonstrates a low acute toxicity profile across oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound (DEGEE)

Test Species Route LD50/LC50 Reference
Acute Oral ToxicityMouseOral6,580 - 7,410 mg/kg bw[2]
RatOral5,400 - 8,690 mg/kg bw[2]
Guinea PigOral3,900 mg/kg bw[2]
RabbitOral3,600 mg/kg bw[2]
Acute Dermal ToxicityMouseDermal6,000 mg/kg bw[2]
RatDermal> 2,000 mg/kg bw
RabbitDermal4,200 - 8,300 mg/kg bw[2]
Guinea PigDermal3,200 mg/kg bw[2]
Acute Inhalation ToxicityRatInhalationLC50: > 5.24 mg/L (4h)[2]
Experimental Protocols: Acute Toxicity Testing

The following protocols are based on OECD guidelines for acute toxicity testing.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old. Both sexes are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is typically kept constant across dose levels by adjusting the concentration of the test substance.

  • Procedure: A limit test may be performed at a dose of 2000 mg/kg body weight. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD50. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

  • Pathology: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Test Animals: Young adult albino rabbits are the preferred species.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Administration: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

  • Procedure: A limit test is often conducted at 2000 mg/kg body weight. Animals are observed for 14 days for signs of toxicity and mortality. Body weights are recorded weekly.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Test Animals: Young adult rats are the preferred species.

  • Exposure: Animals are exposed to the test substance as a vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.

  • Procedure: A range of concentrations is tested to determine the LC50. Animals are observed for clinical signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and mortality is noted.

  • Pathology: All animals are subjected to a gross necropsy.

Irritation and Sensitization

DEGEE is considered to be a slight skin irritant and a moderate eye irritant. It does not appear to be a skin sensitizer.

Table 2: Dermal and Ocular Irritation of DEGEE

Test Species Results Reference
Dermal IrritationRabbitSlightly irritating after 24-hour application. A 4-hour semi-occlusive application produced very slight erythema.[2]
Ocular IrritationRabbitModerately irritating.
Skin SensitizationHumanNot a sensitizer.
Experimental Protocols: Irritation Testing
  • Test Animals: Healthy young adult albino rabbits.

  • Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²). The test site is covered with a gauze patch and a semi-occlusive dressing for 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a graded scale (e.g., Draize scale). The observation period may be extended up to 14 days to assess the reversibility of the effects.

  • Test Animals: Healthy young adult albino rabbits.

  • Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are evaluated and scored for irritation according to a standardized system.

Subchronic Toxicity

Repeated dose studies indicate that the kidney is a target organ for DEGEE toxicity at higher dose levels.

Table 3: Subchronic Toxicity of DEGEE

Duration Species Route Dose Levels NOAEL Key Findings Reference
90-dayRatOral (diet)0, 0.25, 1.0, and 5% in the diet1% in diet (approx. 500 mg/kg bw/day)At 5%, reduced weight gain, increased relative kidney and testes weights, hydropic degeneration of kidneys, and fatty deposits in the liver were observed.
90-dayRatOral (diet)0, 0.5, and 5.0% in the diet0.5% in diet (approx. 250 mg/kg bw/d)At 5.0%, reduced growth rate, slight anemia in males, and significantly increased relative kidney weight with hydropic degeneration of the proximal renal tubules.[2]
Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
  • Test Animals: Young, healthy rats (e.g., Wistar or Sprague-Dawley), just after weaning.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals (typically 10 males and 10 females per group) for 90 days. A control group receives the vehicle only. Dosing is usually via the diet, drinking water, or gavage.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive histopathological examination is performed on the control and high-dose groups, with target organs also examined in the lower dose groups.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no adverse treatment-related effects are observed.

Genotoxicity

The available data suggest that DEGEE is not genotoxic.

Table 4: Genotoxicity of DEGEE

Test Type Test System Concentration/Dose Metabolic Activation Result Reference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strainsNot specifiedWith and withoutNegative
In vitro Chromosome AberrationNot specifiedNot specifiedWith and withoutNegative
In vivo Micronucleus TestMouseNot specifiedN/ANegative
Experimental Protocols: Genotoxicity Testing
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The test is conducted with and without a metabolic activation system (S9 mix from induced rat liver). Bacteria are exposed to the test substance at a range of concentrations and plated on minimal agar (B569324) plates.

  • Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations.

  • Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

  • Test Animals: Typically mice or rats.

  • Procedure: Animals are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at three or more dose levels. Bone marrow or peripheral blood is collected at appropriate times after treatment.

  • Evaluation: Erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes left behind during cell division. A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a positive result.

Carcinogenicity

There is no evidence to suggest that DEGEE is carcinogenic. It is not classified as a carcinogen by major regulatory agencies.[3]

Reproductive and Developmental Toxicity

Studies in laboratory animals indicate that DEGEE is not a reproductive toxicant at doses that do not cause maternal toxicity.[3] Developmental toxicity has been observed, but only at very high dose levels.

Table 5: Reproductive and Developmental Toxicity of DEGEE

Study Type Species Route Dose Levels NOAEL (Maternal) NOAEL (Developmental) Key Findings Reference
Two-Generation Reproductive ToxicityRatOralNot specifiedNot specifiedNot specifiedNo adverse effects on reproduction.
Developmental ToxicityRatDermalUp to 6,000 mg/kg/day< 6,000 mg/kg/day (decreased weight gain)6,000 mg/kg/dayNo developmental toxicity reported.
Experimental Protocols: Reproductive and Developmental Toxicity Testing
  • Test Animals: Rats are the preferred species.

  • Procedure: The test substance is administered to parental (F0) animals before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are then selected and administered the test substance through to the production of an F2 generation.

  • Endpoints: The study evaluates reproductive performance, including fertility, gestation, parturition, and lactation. Offspring are examined for viability, growth, and development.

  • Pathology: Gross necropsy and histopathology are performed on parental animals and selected offspring.

  • Test Animals: Typically conducted in both a rodent (rat) and a non-rodent (rabbit) species.

  • Procedure: Pregnant females are dosed with the test substance daily during the period of major organogenesis.

  • Endpoints: Maternal animals are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.

  • Evaluation: The study aims to determine a NOAEL for both maternal and developmental toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

DEGEE is readily absorbed after oral and dermal administration. It is distributed throughout the body and is primarily metabolized in the liver. The main metabolic pathway involves the oxidation of the terminal ethyl group. Excretion occurs mainly through the urine.

Metabolism of DEGEE

The metabolism of DEGEE is a two-step process involving oxidation.

  • Oxidation to an Aldehyde: The terminal ethyl group of DEGEE is oxidized by alcohol dehydrogenase (ADH) to form an unstable aldehyde intermediate, 2-(2-ethoxyethoxy)acetaldehyde.

  • Oxidation to a Carboxylic Acid: The aldehyde intermediate is further oxidized by aldehyde dehydrogenase (ALDH) to form the primary metabolite, 2-(2-ethoxyethoxy)acetic acid (EEAA) .

This metabolic pathway is crucial as the formation of EEAA is believed to be associated with the systemic toxicity observed at high doses of DEGEE.

Visualizations

Signaling Pathways

DEGEE_Metabolism DEGEE Diethylene Glycol Monoethyl Ether (DEGEE) Aldehyde 2-(2-Ethoxyethoxy)acetaldehyde (Unstable Intermediate) DEGEE->Aldehyde Alcohol Dehydrogenase (ADH) EEAA 2-(2-Ethoxyethoxy)acetic Acid (EEAA) Aldehyde->EEAA Aldehyde Dehydrogenase (ALDH) Excretion Urinary Excretion EEAA->Excretion

Caption: Metabolic pathway of DEGEE.

Experimental Workflows

Acute_Dermal_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation (14 Days) cluster_pathology Pathology Animal_Selection Select healthy young adult albino rabbits Clipping Clip fur from dorsal area Animal_Selection->Clipping Application Apply 0.5 mL/g of DEGEE to clipped skin Clipping->Application Dressing Cover with gauze and semi-occlusive dressing Application->Dressing Exposure_Period 24-hour exposure Dressing->Exposure_Period Clinical_Signs Observe for signs of toxicity Exposure_Period->Clinical_Signs Body_Weight Record body weight Exposure_Period->Body_Weight Mortality Record mortality Exposure_Period->Mortality Necropsy Gross necropsy of all animals Clinical_Signs->Necropsy Mortality->Necropsy

Caption: Workflow for Acute Dermal Toxicity Study (OECD 402).

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_evaluation Evaluation Ames Ames Test (OECD 471) - Bacterial reverse mutation Data_Analysis Analyze for statistically significant increases in mutations/aberrations Ames->Data_Analysis Chromo_Aberration Chromosome Aberration Test (OECD 473) - Mammalian cells Chromo_Aberration->Data_Analysis Micronucleus Micronucleus Test (OECD 474) - Rodent bone marrow/blood Micronucleus->Data_Analysis Conclusion Determine Genotoxic Potential Data_Analysis->Conclusion

Caption: Workflow for Genotoxicity Assessment.

Conclusion

Purified this compound possesses a low order of acute toxicity. It is a slight skin irritant and a moderate eye irritant, but not a skin sensitizer. The primary toxicological concern at high, repeated doses is kidney toxicity. DEGEE is not considered to be genotoxic or carcinogenic. Reproductive and developmental toxicity are not observed at doses that do not induce maternal toxicity. The metabolism of DEGEE proceeds via oxidation to 2-(2-ethoxyethoxy)acetic acid, which is the likely contributor to systemic toxicity at high exposure levels. The use of highly purified DEGEE is important, as impurities such as ethylene glycol can significantly influence the toxicological profile. This guide provides a foundational understanding for professionals working with this substance, emphasizing the importance of handling it in accordance with safety guidelines to minimize potential risks.

References

Methodological & Application

Application Notes and Protocols for Diethylene Glycol Monoethyl Ether in Topical Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a highly purified and safe solvent widely utilized in the pharmaceutical and cosmetic industries.[1][2][3] Its versatile properties as a solubilizer, penetration enhancer, and surfactant make it an invaluable excipient in the development of topical drug delivery systems.[2][3] DEGEE is listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), and it has been approved by the U.S. Food and Drug Administration (FDA) for use in pharmaceutical formulations.[3] This document provides detailed application notes and protocols for the effective use of DEGEE in topical drug formulations, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of DEGEE

Understanding the physicochemical properties of DEGEE is crucial for formulation development.

PropertyValueReference
Molecular Weight 134.17 g/mol [4]
Appearance Clear, colorless, slightly viscous liquid[3]
Boiling Point 196 °C (385 °F)[4]
Melting Point -76 °C (-105 °F)[4]
Flash Point 96.1 °C (205 °F) (open cup)[4]
Density 0.99 g/cm³ (at 20°C)[4]
Viscosity 3.85 cPs (at 25°C)[4]
Solubility in Water ≥100 g/L[4]
logP (octanol/water) -0.54[4]
HLB Value 4.2[3]

Applications in Topical Formulations

DEGEE is a versatile excipient used in a variety of topical dosage forms to deliver a wide range of active pharmaceutical ingredients (APIs).[3]

1. Solubility Enhancement:

DEGEE is an excellent solvent for many poorly water-soluble drugs, which is a significant challenge in the development of topical formulations.[3][5] Its ability to dissolve both lipophilic and hydrophilic compounds makes it a valuable tool for achieving desired drug concentrations in a formulation.[6]

2. Penetration Enhancement:

As a penetration enhancer, DEGEE facilitates the transport of APIs through the stratum corneum, the primary barrier of the skin.[7][8] It is believed to act by modifying the thermodynamic activity of the drug and diffusing into the stratum corneum, thereby altering its barrier properties.[8][9] This can lead to increased drug flux and retention in the skin.[8][10]

3. Formulation Types:

DEGEE is compatible with a wide array of topical formulations, including:

  • Gels and Emulgels[3]

  • Creams and Ointments[3]

  • Lotions and Solutions[3]

  • Foams and Sprays[3]

  • Microemulsions and Nanoemulsions[3]

  • Nanostructured Lipid Carriers (NLCs)[11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of DEGEE in topical formulations.

Protocol 1: Determination of Drug Solubility in DEGEE

This protocol outlines the shake-flask method for determining the equilibrium solubility of a drug in DEGEE.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DEGEE, pharmaceutical grade)

  • Glass vials with screw caps

  • Shaking incubator or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for drug quantification

Procedure:

  • Add an excess amount of the API to a glass vial containing a known volume of DEGEE.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C).

  • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid API.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved API using a validated HPLC method or other appropriate technique.

  • Express the solubility in mg/mL or g/L.

Quantitative Data Example: Solubility of Various Drugs in DEGEE

DrugSolubility in DEGEE (mg/mL)Reference
DapsoneHigh (specific value depends on water blend)[10]
Progesterone0.1 - 50[12]
Testosterone Cypionate50[12]
Etoricoxib1 - 200[6]
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the effect of DEGEE on the permeation of a drug through the skin.[13][14][15][16][17]

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine ear) skin[15][16]

  • Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4, often with a solubilizing agent to maintain sink conditions)[13]

  • Topical formulation containing the API and DEGEE

  • Control formulation (without DEGEE)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C[13]

  • Syringes for sampling

  • HPLC system for drug quantification[18][19]

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cell.[15][16]

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[13]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.[13]

  • Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in the water bath at 32°C.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[13]

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.[18]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated by dividing the Jss of the DEGEE-containing formulation by the Jss of the control formulation.

Quantitative Data Example: Effect of DEGEE Concentration on Permeation Flux

DrugFormulationDEGEE Concentration (%)Permeation Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
Hypothetical Drug AGel01.51.0
Hypothetical Drug AGel104.53.0
Hypothetical Drug AGel208.25.5
Hypothetical Drug AGel4012.58.3

Note: This is hypothetical data to illustrate the expected trend. Actual values will vary depending on the drug, formulation, and experimental conditions.[20][21][22][23]

Protocol 3: In Vitro Release Testing (IVRT)

IVRT is used to assess the rate at which the API is released from a topical formulation.[24][25][26][27]

Materials:

  • Franz diffusion cells or other suitable diffusion cells

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (selected based on drug solubility to ensure sink conditions)

  • Topical formulation containing the API and DEGEE

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • HPLC system

Procedure:

  • Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium.

  • Cell Assembly: Mount the membrane between the donor and receptor compartments.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor medium.

  • Formulation Application: Apply a known amount of the formulation to the membrane in the donor compartment.

  • Sampling: Collect samples from the receptor medium at specified time points and replace with fresh medium.

  • Analysis: Quantify the drug concentration in the samples using HPLC.

  • Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time. The release rate is determined from the slope of the linear portion of the plot.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of DEGEE-containing formulations on skin cells (e.g., human keratinocytes or fibroblasts).[1][28][29][30][31]

Materials:

  • Human skin cell line (e.g., HaCaT keratinocytes or HEK293 cells)[1][28]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • DEGEE-containing formulation (sterilized)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2x10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the DEGEE formulation. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.[1]

  • Formazan Solubilization: Remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability against the logarithm of the DEGEE concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane prep_franz Assemble Franz Cell prep_skin->prep_franz apply_formulation Apply Formulation to Skin prep_franz->apply_formulation prep_formulation Prepare Formulation prep_formulation->apply_formulation incubate Incubate at 32°C apply_formulation->incubate sample Collect Samples from Receptor incubate->sample analyze_hplc Analyze Samples by HPLC sample->analyze_hplc calculate_flux Calculate Permeation Flux (Jss) analyze_hplc->calculate_flux determine_er Determine Enhancement Ratio (ER) calculate_flux->determine_er G cluster_formulation Topical Formulation cluster_sc Stratum Corneum cluster_epidermis Viable Epidermis API API corneocytes Corneocytes API->corneocytes Partitioning & Diffusion DEGEE DEGEE lipids Intercellular Lipids DEGEE->lipids Disrupts Lipid Bilayer Structure target Target Site corneocytes->target Enhanced Permeation

References

Application Notes and Protocols for DEGEE as a Solvent for Poorly Water-Soluble APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a high-purity solvent and powerful solubilizer extensively used in the pharmaceutical industry.[1] With the chemical formula C6H14O3, DEGEE is recognized for its excellent solubility in water and many organic solvents, making it a versatile excipient in formulation development.[2] It is particularly valuable for addressing the challenges posed by poorly water-soluble Active Pharmaceutical Ingredients (APIs), which are prevalent among new chemical entities. These APIs often belong to the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where dissolution is the rate-limiting step for absorption.[3]

DEGEE has a long history of safe use and is employed as a solubilizer and penetration enhancer in oral, topical, transdermal, and parenteral formulations.[1] Its ability to dissolve a wide range of APIs facilitates the development of various dosage forms, including solutions, self-emulsifying drug delivery systems (SEDDS), creams, and gels.[1][4] These application notes provide detailed data, protocols, and logical workflows for researchers utilizing DEGEE to enhance the solubility and bioavailability of poorly water-soluble APIs.

Physicochemical Properties of DEGEE

Understanding the physicochemical properties of DEGEE is crucial for its effective application in pharmaceutical formulations. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (DEGEE)

PropertyValueReference(s)
Chemical Name 2-(2-Ethoxyethoxy)ethanol[5]
Synonyms Transcutol®, Carbitol™, Ethyldiglycol[2]
CAS Number 111-90-0[2]
Molecular Formula C6H14O3[5]
Molecular Weight 134.17 g/mol [2]
Appearance Clear, colorless, slightly viscous liquid[5]
Odor Mild, pleasant[5]
Density 0.999 g/mL at 25 °C[2]
Boiling Point 202 °C[2]
Melting Point -80 °C[2]
Flash Point 96 °C (closed cup)[2]
Refractive Index n20/D 1.427[2]
Viscosity 4.8 mPa·s at 20 °C[6]
Solubility Miscible with water and ethanol[1]

Applications in Pharmaceutical Formulations

DEGEE's versatile solvent properties make it suitable for a wide array of pharmaceutical dosage forms.

  • Oral Formulations: DEGEE is a key component in the development of oral lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[4] In these systems, DEGEE acts as a cosolvent, dissolving the lipophilic API and facilitating the formation of a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This spontaneous emulsification increases the surface area for drug absorption, enhancing bioavailability.

  • Topical & Transdermal Formulations: In topical applications, DEGEE acts as both a solvent for the API and a penetration enhancer.[7] It can modify the skin barrier, allowing for increased permeation of the drug. It is used in creams, gels, and ointments to deliver APIs for local or systemic effects.[7] For instance, stable emulgels have been formulated with up to 25% DEGEE.[7]

  • Parenteral Formulations: Due to its high purity and solvent capacity, the highly purified grade (Transcutol® HP) is used in injectable formulations.[4] It helps to solubilize drugs that are difficult to formulate in aqueous solutions for intravenous, intramuscular, or subcutaneous administration.

API Solubility in DEGEE

DEGEE is an effective solvent for numerous poorly water-soluble APIs. The ability to achieve a high drug load in the solvent is a critical first step in formulation development. Table 2 provides solubility data for selected APIs in DEGEE.

Table 2: Solubility of Selected Poorly Water-Soluble APIs in DEGEE (Transcutol®)

Active Pharmaceutical Ingredient (API)BCS ClassSolubility in DEGEE (Transcutol®)TemperatureReference(s)
KetoconazoleII56.3 mg/mL*22 °C
trans-ResveratrolII~160 mg/mL**40 °C (313.15 K)[2]

*In a proprietary mixture containing an ethylated diglycol (DEGEE). **Calculated from mole fraction solubility of 1.61 x 10⁻¹ and the molecular weights of trans-resveratrol (228.24 g/mol ) and DEGEE (134.17 g/mol ), assuming a solution density close to DEGEE's density.

Note: Solubility can be influenced by the specific grade of DEGEE, presence of water, and other excipients. It is essential to determine the solubility for each specific API and formulation matrix experimentally.

Experimental Protocols

Protocol 1: Determination of Equilibrium API Solubility in DEGEE

This protocol describes the shake-flask method, a standard approach to determine the equilibrium (thermodynamic) solubility of an API in a solvent.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (DEGEE)

  • Glass vials with screw caps (B75204) (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the API powder to a glass vial. An amount sufficient to ensure undissolved solids remain at equilibrium is required.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of DEGEE to the vial.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes to ensure the powder is well-dispersed.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient period, typically 48 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let heavy particles settle. Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the remaining undissolved solids.

  • Sample Collection: Carefully pipette the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with a suitable solvent (validated for the analytical method) to a concentration within the calibration range of your analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted sample to determine the API concentration.

  • Calculation: Calculate the solubility of the API in DEGEE (e.g., in mg/mL), accounting for the dilution factor. Perform the experiment in triplicate and report the mean and standard deviation.

Protocol 2: Preparation of a DEGEE-based Self-Emulsifying Drug Delivery System (SEDDS) Pre-concentrate

This protocol provides a general method for preparing a liquid SEDDS pre-concentrate where DEGEE acts as a cosolvent.

Materials and Equipment:

  • Poorly water-soluble API

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • DEGEE (as cosolvent/solubilizer)

  • Glass beaker or vial

  • Magnetic stirrer and stir bar

  • Water bath (optional, for gentle warming)

  • Analytical balance

Procedure:

  • Screening (Preliminary Step): Determine the solubility of the API in various oils, surfactants, and DEGEE individually to select components with high solubilizing capacity (as per Protocol 1).

  • Formulation Preparation: a. Accurately weigh the required amounts of oil, surfactant, and DEGEE into a glass beaker based on the desired formulation ratio (e.g., determined from pseudo-ternary phase diagrams). b. Place the beaker on a magnetic stirrer and mix the components at a moderate speed (e.g., 300 rpm) until a clear, homogenous mixture is formed. Gentle warming (e.g., 37-40 °C) can be applied to facilitate mixing if necessary. c. Accurately weigh the API and add it gradually to the excipient mixture while stirring. d. Continue stirring until the API is completely dissolved and the solution is clear. This is the SEDDS pre-concentrate.

Protocol 3: In Vitro Dissolution Testing of SEDDS in Capsules

This protocol describes a standard method for evaluating the in vitro drug release from a SEDDS formulation filled into hard gelatin capsules, using the USP Apparatus 2 (Paddle Apparatus).

Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) with vessels

  • Hard gelatin capsules

  • Prepared API-loaded SEDDS pre-concentrate

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer pH 6.8)

  • Syringes and cannula for sampling

  • Syringe filters (e.g., 0.45 µm)

  • HPLC or UV-Vis Spectrophotometer

  • Water bath set to 37 ± 0.5 °C

Procedure:

  • Preparation: a. Fill the required dose of the SEDDS pre-concentrate into hard gelatin capsules. b. Prepare the dissolution medium and degas it. c. Assemble the dissolution apparatus and fill each vessel with 900 mL of the dissolution medium. Equilibrate the medium to 37 ± 0.5 °C.

  • Test Execution: a. Set the paddle speed, typically to 50 or 75 rpm.[6] b. Drop one capsule into each vessel. Start the apparatus immediately. c. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). d. Immediately filter each sample through a syringe filter into a collection vial. e. Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: a. Analyze the filtered samples for API concentration using a validated HPLC or UV-Vis method, diluting as necessary.

  • Data Reporting: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the percentage of drug released versus time to generate a dissolution profile.

Visualization of Workflows

Workflow for DEGEE-Based Formulation Development

The following diagram illustrates a typical workflow for developing a formulation for a poorly water-soluble API using DEGEE as a key excipient.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Characterization cluster_3 Phase 4: Performance Testing API API Characterization (pKa, LogP, m.p.) Sol Excipient Screening: Solubility of API in Oils, Surfactants, and DEGEE API->Sol Ternary Construct Pseudo-ternary Phase Diagrams Sol->Ternary Opt Select Excipient Ratios (Oil, Surfactant, DEGEE) Ternary->Opt Prep Prepare SEDDS Pre-concentrate with API Opt->Prep Emulsify Self-Emulsification Test (Visual, Time) Prep->Emulsify Size Droplet Size & Zeta Potential Analysis Emulsify->Size Thermo Thermodynamic Stability Tests Size->Thermo Dosage Encapsulate SEDDS Thermo->Dosage Dissolution In Vitro Dissolution Testing Dosage->Dissolution Final Final Formulation Dissolution->Final

Caption: Workflow for developing a DEGEE-based SEDDS formulation.

Logical Flow for Solubilization Strategy Selection

This diagram outlines the decision-making process for selecting a solubilization strategy for a poorly soluble API, highlighting where a solvent-based approach with DEGEE is appropriate.

G Start Poorly Soluble API (BCS Class II/IV) Salt Salt Formation Feasible? Start->Salt Particle Particle Size Reduction (Micronization/ Nanonization) Salt->Particle No / pKa unsuitable Solid Solid Dispersion (Amorphous Systems) Salt->Solid Yes, but insufficient solubility gain Particle->Solid Feasible, but process intensive/stability issues Solvent Solvent-Based System (e.g., SEDDS) Particle->Solvent API sensitive to mechanical stress Solid->Solvent Polymer incompatibility/ Stability issues DEGEE Use DEGEE as a Cosolvent/Solubilizer Solvent->DEGEE

References

Application Notes and Protocols for Nanoparticle Synthesis Using Diethylene Glycol Monoethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles using diethylene glycol monoethyl ether (DEGME). DEGME's high boiling point, reducing capabilities, and role as a capping agent make it a versatile solvent for producing a range of nanomaterials, including metal oxides, and noble metal nanoparticles.

Overview of this compound in Nanoparticle Synthesis

This compound (DEGME) is a valuable solvent in the "polyol" synthesis method for nanoparticles. In this process, a polyol, such as DEGME, serves multiple functions:

  • Solvent: With a high boiling point (approximately 202 °C), DEGME allows for reactions to be conducted at elevated temperatures, which is often necessary for the formation of crystalline nanoparticles.

  • Reducing Agent: The hydroxyl group in the DEGME molecule can be oxidized at high temperatures, leading to the reduction of metal precursors to their zero-valent state, which is the initial step in nanoparticle formation.

  • Capping Agent: DEGME molecules can adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. This stabilization is crucial for obtaining nanoparticles with a narrow size distribution.

The polyol synthesis is a versatile "bottom-up" approach where nanoparticles are grown from atomic or molecular precursors. The key steps in this process are nucleation, where the initial small clusters of atoms form, followed by a growth phase where these nuclei grow into larger nanoparticles.

Experimental Protocols

Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles

This protocol describes a solvothermal method for synthesizing iron oxide nanoparticles where diethylene glycol (a related polyol) is used as both a solvent and reducing agent. This method can be adapted using DEGME.

Experimental Workflow: Solvothermal Synthesis of Iron Oxide Nanoparticles

G cluster_0 Solution Preparation cluster_1 Solvothermal Reaction cluster_2 Purification and Collection Precursor Dissolution Dissolve Iron Precursor (e.g., FeCl₃·6H₂O) in DEGME Additive Introduction Add Stabilizers/Reactants (e.g., Sodium Acetate, PVP) Precursor Dissolution->Additive Introduction Autoclave Sealing Seal Mixture in a Teflon-lined Autoclave Additive Introduction->Autoclave Sealing Heating Heat at High Temperature (e.g., 200-210°C) for a Set Duration (e.g., 8-12h) Autoclave Sealing->Heating Cooling Cool Autoclave to Room Temperature Heating->Cooling Washing Wash Precipitate with Ethanol and Water Cooling->Washing Centrifugation Separate Nanoparticles via Centrifugation Washing->Centrifugation Drying Dry the Final Product Centrifugation->Drying Fe3O4 Nanoparticles Fe3O4 Nanoparticles Drying->Fe3O4 Nanoparticles G cluster_0 Reaction Setup cluster_1 Nanoparticle Formation cluster_2 Purification Solvent Heating Heat DEGME in a Three-Neck Flask Precursor Injection Inject Silver Precursor into Hot DEGME Solvent Heating->Precursor Injection Precursor Preparation Prepare Silver Precursor (e.g., AgNO₃) Solution Precursor Preparation->Precursor Injection Reaction Maintain Temperature for Nucleation and Growth Precursor Injection->Reaction Cooling Cool the Reaction Mixture Reaction->Cooling Precipitation Add Acetone to Precipitate Nanoparticles Cooling->Precipitation Washing Wash with Ethanol via Centrifugation Precipitation->Washing Silver Nanoparticles Silver Nanoparticles Washing->Silver Nanoparticles G cluster_0 Reaction Setup cluster_1 Nanoparticle Formation cluster_2 Purification Solvent Heating Heat DEGME to Reaction Temperature (e.g., 120°C) Precursor Injection Inject Gold Precursor (e.g., HAuCl₄) Solution Solvent Heating->Precursor Injection Color Change Observe Color Change (Yellow to Ruby Red) Precursor Injection->Color Change Reaction Time Maintain Temperature for Complete Reaction Color Change->Reaction Time Cooling Cool to Room Temperature Reaction Time->Cooling Centrifugation Centrifuge to Separate Nanoparticles Cooling->Centrifugation Washing Wash with Ethanol or Water Centrifugation->Washing Gold Nanoparticles Gold Nanoparticles Washing->Gold Nanoparticles G cluster_0 Reaction Parameters cluster_1 Nucleation and Growth Rates cluster_2 Resulting Nanoparticle Size Temperature Reaction Temperature Nucleation_Rate Nucleation Rate Temperature->Nucleation_Rate Increases Growth_Rate Growth Rate Temperature->Growth_Rate Increases Precursor_Conc Precursor Concentration Precursor_Conc->Nucleation_Rate Increases Precursor_Conc->Growth_Rate Increases Capping_Agent Capping Agent Concentration Capping_Agent->Growth_Rate Decreases Reaction_Time Reaction Time Reaction_Time->Growth_Rate Affects NP_Size Nanoparticle Size Nucleation_Rate->NP_Size Higher rate leads to smaller initial nuclei Growth_Rate->NP_Size Dominant growth leads to larger particles

Application Notes and Protocols: Diethylene Glycol Monoethyl Ether in Transdermal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a high-purity solvent and a powerful penetration enhancer widely utilized in the formulation of transdermal drug delivery systems (TDDS).[1][2][3] Its ability to safely and reversibly reduce the barrier function of the stratum corneum makes it an invaluable excipient for enhancing the systemic absorption of a wide range of active pharmaceutical ingredients (APIs).[4][5] These application notes provide a comprehensive overview of the use of DEGEE in TDDS, including its mechanism of action, quantitative data on its enhancement effects, and detailed experimental protocols for formulation and evaluation.

DEGEE is a hydroalcoholic solvent that is miscible with water, oils, and most organic solvents.[3] This versatility allows for its incorporation into various topical formulations, including gels, creams, and matrix-type transdermal patches.[3] Its primary functions in these systems are to act as a solubilizer for poorly water-soluble drugs and as a penetration enhancer to facilitate drug transport across the skin.[3][6]

Mechanism of Action

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin, which consists of corneocytes embedded in a lipid-rich intercellular matrix.[4] DEGEE enhances drug penetration primarily by interacting with and disrupting the highly ordered structure of these intercellular lipids.[4][7] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to diffuse through the stratum corneum.[4][7] Additionally, DEGEE can improve the partitioning of the drug from the formulation into the skin and increase the drug's solubility within the stratum corneum itself.[5]

cluster_0 Transdermal Patch cluster_1 Stratum Corneum cluster_2 Viable Epidermis & Dermis Drug_DEGEE Drug + DEGEE in Patch Matrix Intercellular_Lipids Intercellular Lipids (Highly Ordered) Drug_DEGEE->Intercellular_Lipids DEGEE disrupts lipid packing Drug_in_SC Drug in Stratum Corneum Drug_DEGEE->Drug_in_SC Enhanced Drug Partitioning & Solubility Disrupted_Lipids Disrupted Intercellular Lipids (Increased Fluidity) Intercellular_Lipids->Disrupted_Lipids Systemic_Circulation Systemic Circulation Drug_in_SC->Systemic_Circulation Enhanced Permeation

Caption: Mechanism of DEGEE as a penetration enhancer.

Quantitative Data on Permeation Enhancement

The effectiveness of DEGEE as a penetration enhancer has been quantified for various drugs. The following tables summarize key permeation parameters from several studies.

Table 1: Enhancement Effect of DEGEE on Transdermal Flux of Various Drugs

DrugFormulationDEGEE ConcentrationEnhancement Ratio (ER)Steady-State Flux (Jss) (µg/cm²/h)Reference
IndomethacinNanoemulsionNot specified8.9422.61 ± 3.45[1][8]
IbuprofenPatch with excipients5%-> 220 µg/cm² over 24h[9]
OlanzapineNot specified5% (w/w) with Oleic Acid3.3-[1]
MeloxicamNot specifiedNot specified21-[10]

Table 2: Comparative In Vitro Permeation of Ibuprofen from Microemulsion Formulations

Formulation CodePermeation EnhancerFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (tlag) (h)Reference
F1Oleyl Alcohol13.9 ± 1.20.46 ± 0.041.8 ± 0.3[11]
F2 (Gel)Oleyl Alcohol18.2 ± 1.50.61 ± 0.051.5 ± 0.2[11]
F3DEGEE10.5 ± 0.90.35 ± 0.032.1 ± 0.4[11]
F4 (Gel)DEGEE4.5 ± 0.50.15 ± 0.022.5 ± 0.3[11]

Experimental Protocols

Preparation of a Matrix-Type Transdermal Patch using Solvent Casting Method

This protocol describes the preparation of a matrix-type transdermal patch containing a model drug and DEGEE as a penetration enhancer.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • Polymer (e.g., Eudragit RL 100, PVP K-30, HPMC, Ethyl cellulose)[2][6][12][13]

  • This compound (DEGEE)

  • Plasticizer (e.g., Dibutyl phthalate (B1215562) (DBP), Polyethylene glycol 400)[2][13]

  • Solvent (e.g., Chloroform, Methanol, Ethanol (B145695), Water)[2][6][13]

  • Backing membrane (e.g., 3M Scotchpak™ 9723)[2]

  • Petri dish or a suitable casting surface

  • Magnetic stirrer with hot plate

  • Digital weighing balance

  • Oven

  • Desiccator

A 1. Polymer Dissolution Dissolve polymer(s) in the chosen solvent with stirring. B 2. Drug & Excipient Addition Add API, DEGEE, and plasticizer to the polymer solution. A->B C 3. Homogenization Stir the mixture until a homogenous solution is formed. B->C D 4. Casting Pour the solution onto the backing membrane in a petri dish. C->D E 5. Solvent Evaporation Dry the cast film in an oven at a controlled temperature (e.g., 37 ± 5°C). D->E F 6. Patch Cutting & Storage Cut the dried film into patches of the desired size and store in a desiccator. E->F

Caption: Workflow for transdermal patch preparation.

Procedure:

  • Polymer Solution Preparation: Accurately weigh the required amount of polymer(s) and dissolve it in a suitable solvent or solvent mixture in a beaker with continuous stirring using a magnetic stirrer.[2][12][13]

  • Drug and Excipient Incorporation: In a separate beaker, dissolve the accurately weighed API, DEGEE (as a penetration enhancer), and a plasticizer in a small amount of the solvent.[2][6]

  • Homogenization: Add the drug solution to the polymer solution and stir until a clear, homogenous mixture is obtained.[2] Allow the solution to stand to remove any entrapped air bubbles.

  • Casting: Carefully pour the homogenous solution onto a backing membrane placed in a petri dish.[2][6] To control the rate of solvent evaporation, an inverted funnel can be placed over the petri dish.[6]

  • Drying: Place the petri dish in an oven at a controlled temperature (e.g., 37 ± 5°C) for a specified time (e.g., 2-4 hours) to allow for the complete evaporation of the solvent.[2]

  • Patch Finalization: Once dried, carefully peel the patch from the casting surface. Cut the patch into the desired size and shape.

  • Storage: Store the prepared patches in a desiccator until further evaluation to prevent moisture absorption.[2]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the permeation of a drug from a transdermal patch through an excised skin sample using a Franz diffusion cell.

Materials and Equipment:

  • Franz diffusion cells[14]

  • Excised skin (e.g., rat abdominal skin, porcine ear skin, or human cadaver skin)[2][14]

  • Receptor medium (e.g., Phosphate (B84403) buffer pH 7.4)[2]

  • Magnetic stirrer with heating capabilities[2]

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)[2]

  • Water bath or heating block to maintain temperature[2]

A 1. Skin Preparation Excise and prepare the skin membrane. B 2. Franz Cell Assembly Mount the skin between the donor and receptor chambers. A->B C 3. Receptor Medium Filling & Equilibration Fill the receptor chamber with buffer and equilibrate at 37 ± 0.5°C. B->C D 4. Patch Application Apply the transdermal patch to the skin surface in the donor chamber. C->D E 5. Sampling Withdraw samples from the receptor chamber at predetermined time intervals. D->E F 6. Sample Analysis Quantify the drug concentration in the collected samples. E->F G 7. Data Analysis Calculate cumulative drug permeated, flux, and enhancement ratio. F->G

Caption: Workflow for in vitro skin permeation study.

Procedure:

  • Skin Preparation: Excise the full-thickness skin from the chosen animal model.[2] Carefully remove any adhering subcutaneous fat and connective tissue. The skin can be used as is or the epidermis can be separated from the dermis by heat treatment (e.g., immersing in water at 60°C for 1-2 minutes).

  • Franz Diffusion Cell Setup: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[2]

  • Receptor Chamber Filling and Equilibration: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate buffer pH 7.4), ensuring no air bubbles are trapped beneath the skin.[2] Place the Franz diffusion cells in a water bath or on a heating block maintained at 37 ± 0.5°C and allow the system to equilibrate. The receptor medium should be continuously stirred with a magnetic stir bar.[2]

  • Patch Application: Apply the prepared transdermal patch of a specific surface area to the surface of the skin in the donor chamber.[2]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling port of the receptor chamber.[2] Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[2]

  • Sample Analysis: Analyze the collected samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[2]

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount permeated versus time plot. The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with the enhancer by the flux of the formulation without the enhancer.

Histological Examination of Skin for Irritation

This protocol provides a general guideline for the histological processing and examination of skin samples following the application of a transdermal patch to assess for potential irritation.

Materials and Equipment:

  • Formalin (10% neutral buffered)

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides and coverslips

  • Hematoxylin and Eosin (B541160) (H&E) stains

  • Light microscope

Procedure:

  • Sample Collection and Fixation: After the in vivo study period, excise the skin from the application site. Fix the tissue immediately in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing:

    • Dehydration: Dehydrate the fixed tissue by passing it through a graded series of ethanol (e.g., 70%, 95%, 100%).[11]

    • Clearing: Clear the dehydrated tissue in xylene.[11]

    • Infiltration: Infiltrate the cleared tissue with molten paraffin wax.[11]

  • Embedding: Embed the paraffin-infiltrated tissue in a paraffin block, ensuring proper orientation of the skin layers.[11]

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.[11]

  • Staining:

    • Mount the tissue sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).[14] Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink/red.

  • Microscopic Examination: Mount the stained sections with a coverslip and examine them under a light microscope. Assess for any signs of skin irritation, such as erythema, edema, inflammation (infiltration of inflammatory cells), and any changes in the morphology of the epidermis and dermis.

Conclusion

This compound is a well-established and effective penetration enhancer for transdermal drug delivery. Its ability to disrupt the stratum corneum barrier and enhance drug solubility makes it a valuable tool for formulators. The protocols provided herein offer a standardized approach to the preparation and evaluation of DEGEE-containing transdermal systems. By understanding its mechanism of action and utilizing robust experimental designs, researchers can effectively harness the potential of DEGEE to develop safe and efficacious transdermal therapies.

References

Application Notes and Protocols for the Quantification of Diethylene Glycol Monoethyl Ether (DEGEE) in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Diethylene Glycol Monoethyl Ether (DEGEE) in various formulations, including cosmetic and pharmaceutical products. The protocols are based on established gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods.

Introduction

This compound (DEGEE), commercially known as Transcutol® or Carbitol™, is a versatile solvent used in a wide range of pharmaceutical and cosmetic formulations to enhance the solubility and permeability of active ingredients. Due to safety considerations and regulatory limits on its concentration in final products, accurate and reliable analytical methods for the quantification of DEGEE are essential for quality control and formulation development. This document outlines validated analytical procedures for this purpose.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative performance parameters of the analytical methods described in this document, allowing for easy comparison.

Table 1: Gas Chromatography (GC) Method Parameters for DEGEE Quantification

ParameterHeadspace GC-MS in Cosmetic Cream[1]GC-FID in Pharmaceutical Products[2][3]GC-MS in Cough, Cold, and Allergy Products[4]
Linearity Range 25–200 µg/mL1.0–10.0 mg/mL10–1000 ppm (0.001% to 0.1%)
Correlation Coefficient (R²) > 0.995Not SpecifiedNot Specified
Limit of Detection (LOD) 3.70 µg/mL0.15 mg/mL0.1 ppm (0.000010%)
Limit of Quantification (LOQ) 12.34 µg/mL1.0 mg/mL0.3 ppm (0.00003%)
Recovery 96.72% to 100.40%Not SpecifiedNot Specified
Precision (%RSD) < 15%2.3–4.4%Not Specified
Internal Standard DaidzeinEthylene (B1197577) glycol2,2,2-Trichloroethanol

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters for DEGEE Quantification

ParameterHPLC with Fluorescence Detection in Toothpaste[5]
Linearity Range 0.5–50 µg/mL
Correlation Coefficient (R²) 0.9997
Limit of Detection (LOD) 0.01 µg/mL (S/N = 3)
Limit of Quantification (LOQ) Not Specified
Recovery 89.0% to 94.9%
Precision (%RSD) Not Specified
Derivatizing Agent N-(2-Phenyl-indolyl)-acetic acid (PIAA)

Experimental Protocols

Protocol 1: Quantification of DEGEE in Cosmetic Creams by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the simultaneous detection and quantification of DEGEE and other glycol ethers in complex matrices like cosmetic creams.[1]

1. Sample Preparation 1.1. Weigh 1.0 g of the cosmetic cream sample into a suitable headspace vial. 1.2. Add 5 mL of ethanol (B145695) to the vial. 1.3. Vortex the sample for 1 minute to ensure thorough mixing. 1.4. Place the vial in an ultrasonic bath for 15 minutes to facilitate extraction. 1.5. Add the internal standard (Daidzein) to the vial at a known concentration.

2. GC-MS Instrumental Conditions

  • GC System: Agilent 7890A or equivalent[4]

  • MS Detector: Agilent 5975C or equivalent[4]

  • Column: DB-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness or equivalent[4]

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 230°C at a rate of 10°C/min.

    • Hold at 230°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]

  • Injection Mode: Splitless

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM). For DEGEE, monitor the ion at m/z 72.[1]

3. Calibration and Quantification 3.1. Prepare a series of calibration standards of DEGEE in ethanol covering the concentration range of 25–200 µg/mL.[1] 3.2. Add a constant amount of the internal standard to each calibration standard. 3.3. Analyze the calibration standards using the HS-GC-MS method. 3.4. Construct a calibration curve by plotting the ratio of the DEGEE peak area to the internal standard peak area against the concentration of DEGEE. 3.5. Analyze the prepared sample and determine the concentration of DEGEE using the calibration curve.

Protocol 2: Quantification of DEGEE in Pharmaceutical Products by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method provides a simple and rapid procedure for the quantification of DEGEE in various pharmaceutical preparations.[2][3]

1. Sample Preparation 1.1. Accurately weigh a portion of the pharmaceutical product and dissolve it in a suitable solvent (e.g., water, methanol) to achieve a theoretical DEGEE concentration within the linear range of the assay. 1.2. Add ethylene glycol as an internal standard to the sample solution at a fixed concentration.[3] 1.3. Filter the sample solution through a 0.45 µm filter prior to injection.

2. GC-FID Instrumental Conditions

  • GC System: Capillary Gas Chromatograph with Flame Ionization Detector

  • Column: A suitable capillary column for the separation of glycols (e.g., a polar phase like polyethylene (B3416737) glycol).

  • Inlet Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL

3. Calibration and Quantification 3.1. Prepare calibration standards of DEGEE in the same solvent as the sample, with concentrations ranging from 1.0 to 10.0 mg/mL.[3] 3.2. Add the internal standard (ethylene glycol) to each calibration standard at the same concentration as in the sample preparation. 3.3. Analyze the standards and the sample using the GC-FID method. 3.4. Generate a calibration curve by plotting the peak area ratio of DEGEE to the internal standard against the DEGEE concentration. 3.5. Calculate the concentration of DEGEE in the sample from the calibration curve.

Protocol 3: Quantification of DEGEE in Toothpaste by HPLC with Fluorescence Detection

This highly sensitive method involves pre-column derivatization of DEGEE to enable fluorescence detection.[5]

1. Derivatization and Sample Preparation 1.1. To 100 µL of the sample (or standard solution), add 10 µL of a 20% solution of p-toluenesulfonyl isocyanate (TSIC) in acetonitrile (B52724).[3] Alternative derivatization: Use N-(2-Phenyl-indolyl)-acetic acid (PIAA) in the presence of a dehydrating agent and a catalyst.[5] 1.2. For the PIAA derivatization, the reaction is carried out in acetonitrile at 60°C for 75 minutes.[5] 1.3. After the reaction is complete, the resulting derivative is ready for HPLC analysis.

2. HPLC Instrumental Conditions

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: Ultimate XB-C18 analytical column or equivalent.[5]

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm[5]

    • Emission Wavelength: 377 nm[5]

3. Calibration and Quantification 3.1. Prepare a series of DEGEE standard solutions in the range of 0.5–50 µg/mL.[5] 3.2. Derivatize each standard solution using the same procedure as the sample. 3.3. Inject the derivatized standards and sample into the HPLC system. 3.4. Construct a calibration curve by plotting the fluorescence peak area against the concentration of DEGEE. 3.5. Determine the concentration of DEGEE in the sample using the calibration curve.

Visualizations

Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample AddSolvent Add Solvent & Internal Standard Weigh->AddSolvent Vortex Vortex/Sonicate AddSolvent->Vortex Filter Filter (if applicable) Vortex->Filter Inject Inject into GC Filter->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify DEGEE Calibrate->Quantify

Caption: Gas Chromatography (GC) experimental workflow for DEGEE quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aliquot Sample/ Standard Derivatize Add Derivatizing Reagent & React Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify DEGEE Calibrate->Quantify

Caption: HPLC with pre-column derivatization workflow for DEGEE quantification.

References

Application Notes and Protocols for Diethylene Glycol Monoethyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylene glycol monoethyl ether (DEGEE), also known as Carbitol™, is a high-boiling, polar aprotic solvent with a unique combination of ether and alcohol functionalities. Its chemical formula is C₂H₅OCH₂CH₂OCH₂CH₂OH.[1][2] DEGEE is miscible with water and many organic solvents, making it a versatile medium for a variety of chemical transformations.[1][2] Its high boiling point (202 °C) and low volatility make it particularly suitable for reactions requiring elevated temperatures.[2][3] Furthermore, its ability to dissolve a wide range of organic and inorganic compounds facilitates homogeneous reaction conditions. This document provides detailed application notes and protocols for the use of DEGEE as a reaction solvent in organic synthesis, with a focus on its application in coupling reactions and the synthesis of heterocyclic compounds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of DEGEE is essential for its effective and safe use in organic synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₁₄O₃[3][4]
Molecular Weight 134.17 g/mol [3][4]
Boiling Point 202 °C[3]
Melting Point -80 °C[3]
Density 0.999 g/mL at 25 °C[3]
Flash Point 96 °C (closed cup)[3]
Vapor Pressure 0.12 mmHg at 20 °C[3]
Solubility in Water Soluble[3]
Appearance Colorless, slightly viscous liquid[1][4]

Applications in Organic Synthesis

DEGEE's properties make it an excellent solvent for various organic reactions, particularly those requiring high temperatures and good solubility of reactants and catalysts.

Copper-Catalyzed N-Arylation of Heterocycles

DEGEE and related glycols can serve as both a solvent and a ligand in copper-catalyzed N-arylation reactions, facilitating the formation of carbon-nitrogen bonds. The following protocol is adapted from a procedure using a similar glycol solvent, ethylene (B1197577) glycol, which has been shown to be effective for the N-arylation of various heterocycles.[5][6]

Reaction Scheme:

Ar-X + H-Het → Ar-Het + H-X (where Ar = Aryl, X = I, Br; H-Het = Imidazole (B134444), Benzimidazole, etc.)

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Imidazole with Iodobenzene (B50100)

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add imidazole (2.0 mmol), copper(I) iodide (CuI, 0.05 mmol), and sodium hydroxide (B78521) (NaOH, 2.0 mmol).

  • Solvent Addition: Add this compound (2.0 mL) to the reaction vial.

  • Reactant Addition: Add iodobenzene (1.0 mmol) to the stirred mixture.

  • Reaction Conditions: Cap the reaction vial and heat the mixture in a preheated oil bath at 120 °C for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (30.0 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data for N-Arylation of Heterocycles (Adapted from Ethylene Glycol System) [5]

EntryHeterocycleAryl HalideProductYield (%)
1ImidazoleIodobenzene1-Phenylimidazole95
2BenzimidazoleIodobenzene1-Phenylbenzimidazole92
3PyrazoleIodobenzene1-Phenylpyrazole88
4IndoleIodobenzene1-Phenylindole85
5ImidazoleBromobenzene1-Phenylimidazole80

Catalytic Cycle for Copper-Catalyzed N-Arylation:

G cluster_0 Catalytic Cycle CuI Cu(I)X CuHet Cu(I)-Het CuI->CuHet Coordination Het H-Het Het->CuHet Base Base Base->CuHet ArX Ar-X OxAdd Ar-Cu(III)(Het)X ArX->OxAdd Product Ar-Het CuHet->OxAdd Oxidative Addition OxAdd->CuI OxAdd->Product Reductive Elimination

Caption: Catalytic cycle for the copper-catalyzed N-arylation of heterocycles.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, often requiring high temperatures.[7] DEGEE's high boiling point makes it an ideal solvent for these transformations.

Generalized Protocol for Ullmann-Type Aryl Ether Synthesis:

  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 equiv.), the phenol (B47542) (1.2 equiv.), copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a sufficient volume of this compound to ensure all reactants are dissolved and can be stirred effectively at the reaction temperature.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 180-210 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

G start Start setup Reaction Setup: Aryl Halide, Phenol, Cu Catalyst, Base start->setup add_solvent Add DEGEE setup->add_solvent heat Heat to 180-210 °C under Inert Atmosphere add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool, Dilute with Water, Extract with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Generalized workflow for an Ullmann Condensation in DEGEE.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, and Sonogashira)

DEGEE's polar nature and high boiling point can be advantageous in palladium-catalyzed cross-coupling reactions. While specific and extensive data for DEGEE as the primary solvent are not widely published, the use of related glycol ethers has been shown to be beneficial. For instance, the addition of ethylene glycol can accelerate Suzuki-Miyaura reactions.[8]

Generalized Protocol for a Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of this compound and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, add water, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the product by chromatography.

G start Start reactants Combine Aryl Halide, Boronic Acid, Pd Catalyst, Base start->reactants solvent Add Degassed DEGEE/Water Mixture reactants->solvent reaction Heat to 80-120 °C under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Cool, Add Water, Extract monitoring->workup Completion purification Dry, Concentrate, Purify workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura Coupling in DEGEE.

Safety and Handling

This compound is a combustible liquid and may form explosive peroxides upon prolonged exposure to air.[9] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9][10] Store in a cool, dry, well-ventilated area away from ignition sources and strong oxidizing agents.[9]

Conclusion

This compound is a valuable high-boiling point solvent for a range of organic transformations. Its excellent solvency, thermal stability, and miscibility with water make it a suitable medium for various reactions, including copper-catalyzed N-arylations and palladium-catalyzed cross-coupling reactions. While more specific research into its broad applicability is ongoing, the provided protocols and data serve as a strong starting point for its utilization in academic and industrial research settings. Its favorable properties suggest it can be a viable alternative to other high-boiling polar aprotic solvents, contributing to the development of more efficient and robust synthetic methodologies.

References

Application of Diethylene Glycol Monoethyl Ether (DEGEE) in the Formulation of Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a versatile solvent that has gained significant attention in pharmaceutical formulations due to its excellent solubilizing properties and penetration-enhancing effects. In the realm of nanotechnology, DEGEE is being explored as a key component in the preparation of solid lipid nanoparticles (SLNs). SLNs are advanced drug delivery systems composed of a solid lipid core that can encapsulate both lipophilic and hydrophilic drugs, offering advantages such as improved drug stability, controlled release, and targeted delivery. The incorporation of DEGEE into SLN formulations can influence their physicochemical properties and enhance their performance, particularly for topical and transdermal drug delivery.

This document provides detailed application notes and experimental protocols for the preparation and characterization of SLNs using DEGEE.

Quantitative Data Summary

The inclusion of DEGEE in SLN formulations has a notable impact on their physicochemical characteristics. The following tables summarize the quantitative data from studies investigating the effect of DEGEE (Transcutol® P) on 8-methoxypsoralen (8-MOP)-loaded SLNs.

Formulation CodeCompositionMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
SLN TRC 0% Compritol 888 ATO, Poloxamer 188120 - 133Fairly NarrowHighly NegativeHigh
SLN TRC 2% Compritol 888 ATO, Poloxamer 188, Transcutol® P (2%)120 - 133Fairly NarrowHighly NegativeHigh
SLN TRC 4% Compritol 888 ATO, Poloxamer 188, Transcutol® P (4%)120 - 133Fairly NarrowHighly NegativeHigh

Table 1: Physicochemical properties of freshly prepared 8-MOP-loaded SLNs with and without Transcutol® P.[1]

Formulation CodeStability after 30 days
SLN TRC 0% Almost stable
SLN TRC 2% Almost stable
SLN TRC 4% Almost stable

Table 2: Stability of 8-MOP-loaded SLNs over 30 days.[1]

Experimental Protocols

Protocol 1: Preparation of SLNs using Hot Homogenization followed by Ultrasonication

This protocol is adapted from a study on 8-MOP-loaded SLNs containing Transcutol® P.[1]

Materials:

  • Solid Lipid: Compritol 888 ATO

  • Surfactant: Poloxamer 188 (Pluronic F68)

  • Solvent/Penetration Enhancer: this compound (Transcutol® P)

  • Active Pharmaceutical Ingredient (API): 8-methoxypsoralen (8-MOP)

  • Aqueous Phase: Double-distilled water

Equipment:

  • High-shear homogenizer (e.g., Ultra Turrax T25 basic)

  • Probe sonicator (e.g., Soniprep 150)

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (Compritol 888 ATO) by heating it to approximately 85 °C.

    • Dissolve the API (8-MOP) in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (Poloxamer 188) in double-distilled water.

    • For DEGEE-containing formulations, add the desired amount of Transcutol® P (e.g., 2% or 4% w/v) to the aqueous phase.

    • Heat the aqueous phase to the same temperature as the lipid phase (85 °C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer for 1 minute at 6500 rpm to form a coarse oil-in-water (o/w) pre-emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator for 4 minutes. The sonicator should be thermostated at 85 °C to maintain the lipid in a molten state.

  • Formation of SLNs:

    • Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and morphology.

Protocol 2: Single-Step, Low-Energy Preparation of SLNs using a Biocompatible Solvent

This protocol describes a simple and innovative method for preparing SLNs using DEGEE as a biocompatible solvent.[2]

Materials:

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Solvent: this compound (Transcutol® P)

  • Stabilizer: Polyoxyl-40-stearate (MYS-40)

  • Aqueous Phase: Water

Equipment:

  • Vortex mixer

  • Standard laboratory glassware

Procedure:

  • Solubilization of Lipid:

    • Dissolve the solid lipid (glyceryl monostearate) in the biocompatible solvent (Transcutol® P).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the stabilizer (polyoxyl-40-stearate).

  • Formation of SLNs:

    • Add the lipid-solvent mixture to the aqueous stabilizer solution.

    • The formation of SLNs occurs in a single step through a low-energy process. The resulting SLNs are expected to have a particle size of less than 150 nm with an acceptable polydispersity index.

  • Note:

    • A key advantage of this method is that due to the excellent biocompatibility of Transcutol® P for dermal, transdermal, and oral routes, the removal of the residual solvent (around 5% v/v) from the final formulation is not necessary.[2]

Visualizations

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation Solid_Lipid Solid Lipid (e.g., Compritol 888 ATO) Melt_Lipid Melt Lipid (85°C) Solid_Lipid->Melt_Lipid API API (e.g., 8-MOP) Dissolve_API Dissolve API in Molten Lipid API->Dissolve_API Melt_Lipid->Dissolve_API Pre_emulsion High-Shear Homogenization (6500 rpm, 1 min) Dissolve_API->Pre_emulsion Water Water Dissolve_Surfactant Dissolve Surfactant and DEGEE in Water Water->Dissolve_Surfactant Surfactant Surfactant (e.g., Poloxamer 188) Surfactant->Dissolve_Surfactant DEGEE DEGEE (Transcutol® P) DEGEE->Dissolve_Surfactant Heat_Aqueous Heat Aqueous Phase (85°C) Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Pre_emulsion Ultrasonication Ultrasonication (4 min, 85°C) Pre_emulsion->Ultrasonication Cooling Cooling to Room Temperature Ultrasonication->Cooling SLN Solid Lipid Nanoparticles Cooling->SLN

Workflow for SLN preparation via hot homogenization.

Low_Energy_SLN_Preparation cluster_inputs Starting Materials Lipid_Solvent Solid Lipid (GMS) in DEGEE (Transcutol® P) Mixing Simple Mixing Lipid_Solvent->Mixing Aqueous_Stabilizer Aqueous Solution of Stabilizer (MYS-40) Aqueous_Stabilizer->Mixing SLN_Formation Spontaneous SLN Formation Mixing->SLN_Formation

Low-energy, single-step SLN preparation method.

Mechanism of Action and Signaling Pathways

The primary role of DEGEE in these formulations is as a co-solvent and a penetration enhancer, particularly for topical applications. It can increase the fluidity of the lipid matrix, potentially leading to a less ordered crystalline structure. This can result in higher drug entrapment and prevent drug expulsion during storage. For transdermal delivery, DEGEE can enhance the permeation of the SLNs through the stratum corneum by interacting with the lipids in the skin. The incorporation of DEGEE into SLNs has been shown to enhance the cellular uptake of the nanoparticles.[1]

DEGEE_Influence_Pathway cluster_formulation Influence on SLN Formulation cluster_delivery Influence on Drug Delivery DEGEE DEGEE (Transcutol® P) Lipid_Matrix Altered Lipid Matrix Crystallinity DEGEE->Lipid_Matrix Skin_Permeation Enhanced Skin Permeation DEGEE->Skin_Permeation Cellular_Uptake Increased Cellular Uptake DEGEE->Cellular_Uptake Drug_Loading Increased Drug Entrapment Lipid_Matrix->Drug_Loading

Influence of DEGEE on SLN properties and performance.

References

Application Note: Determination of Diethylene Glycol Ethyl Ether (DEGEE) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diethylene Glycol Ethyl Ether (DEGEE) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). DEGEE, a solvent used in a range of industrial and consumer products, requires robust analytical methods for quality control and safety assessment.[1] This document outlines procedures for sample preparation, GC-MS analysis, and data interpretation, supported by quantitative performance data from various validated methods.

Introduction

Diethylene glycol monoethyl ether (DEGEE), also known by trade names such as Carbitol, is a versatile solvent with applications in pharmaceuticals, cosmetics, and flavor formulations.[1][2] Due to potential safety concerns and restrictions on its use in certain products, accurate and sensitive quantification of DEGEE is crucial.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of semi-volatile organic compounds like DEGEE.[1][3][4] This method offers high selectivity and sensitivity, making it ideal for detecting DEGEE even at trace levels in complex sample matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for common sample types.

a) Liquid Samples (e.g., Pharmaceutical Syrups, Solutions) [3]

  • Accurately weigh or measure a known amount of the liquid sample (e.g., 400 µL of syrup) into a volumetric flask (e.g., 10 mL).[3]

  • Add a suitable diluent, such as methanol (B129727) or a mixture of water and acetonitrile.[5][6]

  • If an internal standard is used, add a precise volume of the internal standard solution (e.g., 2,2,2-trichloroethanol (B127377) or 1,3-propanediol) to the flask.[3][5][6]

  • Sonicate the solution to ensure homogeneity and complete dissolution of the sample.[3]

  • Bring the flask to volume with the diluent and mix thoroughly.[3][5]

  • If the solution contains suspended solids, filter it through a 0.20 µm or 0.45 µm PTFE syringe filter into a GC vial.[3][5]

b) Solid and Semi-Solid Samples (e.g., Creams, Toothpaste) [6][7]

  • Weigh approximately 1.0 g of the sample into a centrifuge tube.[6]

  • Add a specific volume of water (e.g., 5 mL) and vortex to disperse the sample thoroughly.[6]

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent such as ethyl acetate (B1210297) (e.g., 5 mL).[1]

  • Vortex the mixture vigorously for several minutes to ensure efficient extraction.[1]

  • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.[1][6]

  • Carefully transfer the organic layer to a clean tube.

  • The extract may be concentrated under a gentle stream of nitrogen if necessary.[1]

  • Add the internal standard, if used, and transfer the final extract to a GC vial for analysis.[6]

GC-MS Analysis

The following are typical GC-MS parameters for DEGEE analysis. These should be optimized for the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent[5]
Mass Spectrometer Agilent 5975C or equivalent[5]
GC Column DB-WAX (30 m x 0.25 mm I.D. x 0.25 µm)[5], Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm)[1], or Stabilwax-MS (30 m x 0.25 mm ID, 0.25 µm)[3]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[1][3]
Injection Volume 1 µL[1]
Injector Temperature 250°C[1][3]
Injection Mode Splitless[1][3]
Oven Temperature Program Initial: 60-80°C, hold for 1-2 min, ramp at 10-15°C/min to 240-250°C, hold for 4-5 min[1][6]
MS Transfer Line Temp. 250°C[1]
Ion Source Temperature 230-250°C[1][3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Full Scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification[1][5]
Characteristic Ions (m/z) 31, 45, 72[2][7]

Quantitative Data

The performance of the GC-MS method for DEGEE analysis can be characterized by its linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Quantitative Performance Data for DEGEE Analysis

ParameterValueMatrixReference
Linearity Range1–10 µg/mLPediatric Syrups[3]
25–200 µg/mLCosmetic Creams[7]
Limit of Detection (LOD)400 ng/mLPediatric Syrups[3]
3.70 µg/mLCosmetic Creams[7]
0.1 ppm (0.00001%)Cough, Cold, Allergy Products[5]
Limit of Quantification (LOQ)1 µg/mLPediatric Syrups[3]
12.34 µg/mLCosmetic Creams[7]
0.3 ppm (0.00003%)Cough, Cold, Allergy Products[5]
1 µg/gEssential Oils[2]

Data Analysis and Interpretation

DEGEE is identified by its retention time and the presence of its characteristic ions in the mass spectrum. For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of DEGEE against the concentration of the calibration standards. The concentration of DEGEE in the samples is then determined from this curve. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid/Solid) Dilution Dilution & Homogenization Sample->Dilution Extraction Liquid-Liquid Extraction Sample->Extraction InternalStandard Add Internal Standard Dilution->InternalStandard Centrifugation Centrifugation Extraction->Centrifugation Centrifugation->InternalStandard Filtration Filtration GC_Injection GC Injection Filtration->GC_Injection InternalStandard->Filtration Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for DEGEE analysis by GC-MS.

DEGEE Fragmentation Pathway

DEGEE_Fragmentation cluster_fragments Characteristic Fragments DEGEE DEGEE (M+•) m/z = 134 frag1 [CH2OCH2CH3]+• m/z = 72 DEGEE->frag1 Loss of C4H9O frag2 [CH2OH]+• m/z = 31 DEGEE->frag2 Loss of C5H11O2 frag3 [CH2CH2OH]+• m/z = 45 DEGEE->frag3 Loss of C4H9O2

Caption: Proposed EI fragmentation of DEGEE.

References

Troubleshooting & Optimization

Technical Support Center: Diethylene Glycol Monoethyl Ether (DEGEE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and use of diethylene glycol monoethyl ether (DEGEE), with a specific focus on preventing, detecting, and managing peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern with this compound (DEGEE)?

A1: this compound, like other ethers, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxides.[1][2] This is a significant safety concern as friction, heat, or shock can cause these peroxides to detonate, especially when they become concentrated through evaporation or distillation.[1][3] The formation of peroxides is a free radical chain reaction that is accelerated by exposure to light and heat.[1]

Q2: How can I visually inspect my container of DEGEE for peroxide formation?

A2: While not a definitive test, visual inspection can indicate high levels of peroxide formation. If you observe any of the following, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately:

  • Visible crystal formation within the liquid or around the cap.[1]

  • Discoloration of the liquid.[1]

  • The formation of distinct layers or liquid stratification.[1]

  • Wisp-like structures suspended in the liquid.[4]

Q3: What are the ideal storage conditions to minimize peroxide formation in DEGEE?

A3: To minimize peroxide formation, DEGEE should be stored under the following conditions:

  • Container: Store in a tightly sealed, air-impermeable, light-resistant container, such as an amber glass bottle or a metal can.[1][5]

  • Atmosphere: Whenever possible, store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1][6]

  • Temperature: Store in a cool, dark, and well-ventilated area.[1][7] Avoid refrigeration unless specifically recommended by the manufacturer, as some peroxides can crystallize out of solution at low temperatures, increasing the explosion risk.[1]

  • Light and Heat: Protect from all sources of light and heat.[1][8]

Q4: What is a peroxide inhibitor and should I use DEGEE that contains one?

A4: A peroxide inhibitor is an antioxidant compound added to ethers to slow the rate of peroxide formation.[1] A common inhibitor is Butylated Hydroxytoluene (BHT).[1] It is highly recommended to purchase DEGEE that already contains an inhibitor.[1] Note that inhibitors are consumed over time, so their presence does not eliminate the need for proper storage and periodic testing.[1]

Q5: How often should I test my DEGEE for peroxides?

A5: The testing frequency depends on whether the container has been opened.

  • Unopened containers: Test or dispose of after 12-18 months from the date of receipt.[1]

  • Opened containers: Test for peroxides at least every 6-12 months.[1] It is crucial to date containers upon receipt and upon opening to track their age.[3][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visual signs of peroxides (crystals, discoloration, etc.) are present. High concentration of dangerous peroxides has formed.DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential bomb. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[4][9]
A positive peroxide test is obtained (≥ 25 ppm). Peroxides have formed to a potentially hazardous level.For concentrations between 25-100 ppm, avoid distillation or any concentration steps.[1] For concentrations ≥ 100 ppm, do not handle the container and contact EHS for disposal.[1][6] If the concentration is below 100 ppm and the solvent is needed, peroxides can be removed (see Experimental Protocols).
Need to use uninhibited DEGEE. The absence of an inhibitor significantly accelerates peroxide formation.Purchase only the amount needed for immediate use.[1] Store under an inert atmosphere (e.g., nitrogen or argon).[1] Use the material quickly and test for peroxides before use if it has been stored for any length of time.
DEGEE container is older than the recommended shelf life. Increased likelihood of significant peroxide formation.Do not use. Test for peroxides immediately. If the test is positive, follow the guidance for positive peroxide tests. If negative, it is still best practice to dispose of the material.

Quantitative Data Summary

The following table summarizes recommended storage and testing timelines for peroxide-forming chemicals like DEGEE. These are general guidelines; always consult the manufacturer's safety data sheet (SDS).

Container Status Class B Peroxide Former (e.g., DEGEE) Action
Unopened from Manufacturer18 months[10]Dispose after this period or test for peroxides.
Opened (Inhibited)12 months[10][11]Test at least every 6-12 months.[1] Dispose after 12 months.
Opened (Uninhibited)24 hours - 3 months[10][12]Test before each use. Dispose of after 24 hours if uninhibited monomer.[5]

Peroxide Concentration Hazard Levels

Peroxide Concentration (ppm) Hazard Level & Recommended Action
< 25-30 ppmGenerally considered safe for use, but avoid concentration.[1][13]
25 - 100 ppmModerate hazard. Do not distill or evaporate.[1] Peroxide removal is recommended before use.
> 100 ppmSerious Hazard. Do not handle. Contact EHS for immediate disposal.[6]

Experimental Protocols

Protocol 1: Qualitative Peroxide Test (Potassium Iodide Method)

This method provides a rapid, sensitive assessment of the presence of hydroperoxides and di-alkyl peroxides.[13][14]

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid or a 5% solution

  • Test tube or small vial

Procedure:

  • In a chemical fume hood, add approximately 1-3 mL of the DEGEE sample to a test tube.[4]

  • Add an equal volume of glacial acetic acid.[4]

  • Add about 100 mg of potassium iodide crystals or a few drops of a 5% potassium iodide solution.[1][4]

  • Stopper and shake the test tube.

  • Interpretation: The formation of a yellow to brown color indicates the presence of peroxides.[4][14] A pale yellow color suggests a low concentration, while a brown color indicates a high and hazardous concentration.[13]

Protocol 2: Semi-Quantitative Peroxide Test (Test Strips)

Commercial peroxide test strips offer a convenient way to estimate the peroxide concentration.

Materials:

  • Sample of this compound

  • Peroxide test strips (ensure they are suitable for organic solvents)

Procedure:

  • Strictly follow the manufacturer's instructions for the specific test strips being used.[1]

  • Typically, this involves dipping the test strip into the solvent for a specified time.

  • After removing the strip, wait for the specified development time.

  • Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration in parts per million (ppm).[15]

Protocol 3: Removal of Peroxides (Ferrous Sulfate (B86663) Wash)

This procedure can be used to remove peroxides from solvents with concentrations below 100 ppm.

Materials:

  • DEGEE containing peroxides

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Prepare a fresh ferrous sulfate washing solution: Dissolve 60 g of ferrous sulfate heptahydrate in 100 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[9]

  • In a separatory funnel, wash the DEGEE with an equal volume of the ferrous sulfate solution.[1]

  • Shake the funnel gently, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the washing step two to three more times.[1]

  • After the final wash, test the DEGEE for the presence of peroxides using one of the methods above to confirm their removal.

  • Dry the peroxide-free DEGEE using a suitable drying agent like anhydrous magnesium sulfate.

Logical Workflow Diagram

DEGEE_Peroxide_Prevention_Workflow cluster_receipt Receiving & Storage cluster_testing Usage & Testing cluster_action Action Based on Results receive Receive DEGEE (Preferably Inhibited) date_label Date Container (Received & Opened) receive->date_label storage Store in Cool, Dark, Dry Place (Tightly Sealed, Inert Atmosphere) date_label->storage pre_use_check Before Use: Visual Inspection storage->pre_use_check peroxide_test Perform Peroxide Test (Strips or KI Method) pre_use_check->peroxide_test disposal STOP! Contact EHS for Disposal (>100 ppm or Crystals) pre_use_check->disposal Crystals/ Discoloration Observed decision Peroxides > 25 ppm? peroxide_test->decision use_solvent Proceed with Experiment (Avoid Concentration) decision->use_solvent No remove_peroxides Peroxide Removal Protocol (<100 ppm) decision->remove_peroxides Yes remove_peroxides->use_solvent remove_peroxides->disposal If >100 ppm

Caption: Workflow for safe handling of DEGEE to prevent peroxide-related incidents.

References

Addressing emulsion instability in formulations containing DEGEE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsion instability in formulations containing Diethylene Glycol Monoethyl Ether (DEGEE).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DEGEE in emulsion formulations?

A1: DEGEE, also known as this compound, is a versatile excipient used in pharmaceutical and cosmetic formulations.[1][2] It primarily functions as a solvent, cosolvent, solubilizer, and penetration enhancer.[1][2][3][4] In emulsions, it can help to dissolve poorly water-soluble active ingredients and improve the overall homogeneity of the formulation. One study demonstrated its use in a stable moisturizing cream at a concentration of 25 wt%.[5]

Q2: Can DEGEE act as a surfactant?

A2: DEGEE possesses some surfactant-like properties and has a Hydrophilic-Lipophilic Balance (HLB) value of approximately 4.2.[1] This low HLB value suggests it is more lipophilic and could contribute to the overall emulsification system, potentially influencing the required HLB of the primary surfactants.[6][7]

Q3: How might DEGEE impact the stability of my emulsion?

A3: As a cosolvent, DEGEE can influence emulsion stability in several ways. It can partition between the oil and water phases and interact with the surfactant molecules at the interface, potentially altering the interfacial tension.[8] This can affect the critical micelle concentration (CMC) of the surfactants and the overall stability of the emulsion. Its presence may necessitate an adjustment of the surfactant system to maintain a stable formulation.

Q4: Is there an optimal concentration of DEGEE to use in an emulsion?

A4: The optimal concentration of DEGEE is highly dependent on the specific formulation, including the nature of the oil phase, the surfactants used, and the desired final product characteristics. While some formulations can remain stable with high concentrations of DEGEE,[5] it is crucial to perform stability studies at various DEGEE concentrations to determine the optimal level for your system.

Q5: How does DEGEE interact with common surfactants?

A5: The interactions between DEGEE (as a glycol-based cosolvent) and surfactants can be complex. Glycols can influence the packing of surfactant molecules at the oil-water interface.[9] The nature of these interactions, whether synergistic or antagonistic, will depend on the specific types of surfactants used (e.g., non-ionic, anionic, cationic) and the overall composition of the formulation.[10][11][12]

Troubleshooting Guides

Issue 1: Phase Separation or Coalescence

Q: My emulsion containing DEGEE is separating into distinct oil and water layers. What could be the cause and how can I fix it?

A: Phase separation, often driven by coalescence, occurs when the interfacial film stabilizing the droplets ruptures, leading to the merging of droplets.[13] The presence of DEGEE can contribute to this in several ways:

  • Altered Interfacial Tension: DEGEE, as a cosolvent, can modify the interfacial tension between the oil and water phases.[8] If this change disrupts the effectiveness of your primary emulsifier system, the emulsion can become unstable.

  • Surfactant Partitioning: DEGEE may alter the partitioning of the surfactant between the oil and water phases and the interface, reducing its concentration where it is most needed.

  • Incorrect HLB: The addition of DEGEE can change the required Hydrophilic-Lipophilic Balance (HLB) of the oil phase. Your current surfactant system may no longer provide the optimal HLB for stability.

Troubleshooting Steps:

  • Re-evaluate Surfactant Concentration: The presence of DEGEE might necessitate an increase in the total surfactant concentration to ensure adequate coverage of the oil droplets.

  • Adjust the HLB of the Emulsifier System: Experiment with different ratios of your high and low HLB surfactants to find a new optimal HLB for the system containing DEGEE. You may need to screen different emulsifiers altogether.

  • Vary DEGEE Concentration: Systematically decrease the concentration of DEGEE to determine if there is a threshold at which stability is improved.

  • Increase Viscosity of the Continuous Phase: Adding a thickening agent or rheology modifier can slow down droplet movement and reduce the rate of coalescence.

Issue 2: Creaming or Sedimentation

Q: I am observing a thick layer forming at the top (creaming) or bottom (sedimentation) of my DEGEE-containing emulsion. What is happening and what should I do?

A: Creaming (upward movement of droplets) or sedimentation (downward movement) is a form of gravitational separation.[14] It is often a precursor to coalescence. The rate of creaming is influenced by the droplet size, the density difference between the dispersed and continuous phases, and the viscosity of the continuous phase.

Potential Causes Related to DEGEE:

  • Increased Droplet Size: DEGEE might interfere with the emulsification process, leading to the formation of larger droplets which are more prone to creaming.

  • Changes in Phase Density: DEGEE will alter the density of the phase it preferentially partitions into, which could increase the density difference between the two phases, accelerating separation.

  • Flocculation: DEGEE could affect the surface charge (zeta potential) of the droplets, leading to flocculation (clumping) of droplets, which then cream or sediment more rapidly.[14]

Troubleshooting Steps:

  • Reduce Droplet Size: Optimize your homogenization process (e.g., increase shear, time, or pressure) to achieve a smaller and more uniform droplet size.

  • Increase Continuous Phase Viscosity: Incorporate a suitable hydrocolloid, polymer, or other thickening agent to retard the movement of droplets.

  • Match Phase Densities: If feasible, adjust the density of the continuous phase to more closely match that of the dispersed phase.

  • Evaluate Zeta Potential: Measure the zeta potential of the droplets. If it is too low (typically below |25| mV), consider adding an electrolyte or a charged surfactant to increase electrostatic repulsion between droplets.[15]

Data Presentation

Table 1: Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a useful guide for selecting emulsifiers. The required HLB for an oil-in-water (o/w) or water-in-oil (w/o) emulsion depends on the oil phase.

HLB RangeApplication
1-3Anti-foaming agent
3-6W/O (water-in-oil) emulsifier
7-9Wetting and spreading agent
8-16O/W (oil-in-water) emulsifier
13-16Detergent
16-18Solubilizer or hydrotrope
Source: Adapted from various sources.[6]

Table 2: Typical Parameters for Stable Emulsions

These are general reference values. Optimal parameters will be formulation-specific.

ParameterTypical Value for Stable O/W EmulsionsAnalytical Technique
Droplet Size< 1 µm (for nanoemulsions < 200 nm)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential> |25| mVElectrophoretic Light Scattering (ELS)
Source: Based on general principles of emulsion stability.[13][15]

Experimental Protocols

Protocol 1: Visual Assessment of Emulsion Stability

Objective: To qualitatively assess the physical stability of the emulsion over time under different storage conditions.

Methodology:

  • Prepare the emulsion formulation with DEGEE.

  • Transfer equal volumes of the emulsion into several clear, sealed glass vials or test tubes.

  • Store the samples under various conditions:

    • Room temperature (e.g., 25°C)

    • Accelerated conditions (e.g., 40°C)

    • Freeze-thaw cycles (e.g., -20°C for 24h, then 25°C for 24h, repeated for 3 cycles).

  • At specified time points (e.g., 24h, 1 week, 1 month), visually inspect the samples for any signs of instability:

    • Creaming: Formation of a concentrated layer of the dispersed phase at the top.

    • Sedimentation: Formation of a concentrated layer of the dispersed phase at the bottom.

    • Flocculation: Aggregation of droplets into clumps.

    • Coalescence/Phase Separation: Merging of droplets leading to the formation of a separate bulk phase.

  • Record observations and photograph the samples at each time point for comparison.

Protocol 2: Microscopic Analysis

Objective: To visualize the emulsion droplets to assess their morphology, size distribution, and signs of aggregation or coalescence.[13][16][17][18]

Methodology:

  • Place a small drop of the emulsion on a clean microscope slide.

  • If the emulsion is concentrated, it may need to be diluted with the continuous phase to allow for clear observation of individual droplets.

  • Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Examine the slide under an optical microscope at various magnifications (e.g., 100x, 400x).

  • Observe the following:

    • Droplet shape and integrity: Are the droplets spherical and distinct?

    • Size distribution: Is the droplet size uniform or is there a wide range of sizes (polydispersity)?

    • Aggregation: Are droplets clumping together (flocculation)?

    • Coalescence: Are there irregularly shaped, larger droplets that have formed from the merging of smaller ones?[13]

  • Capture images for documentation and comparison with samples over time.

Protocol 3: Particle Size and Zeta Potential Analysis

Objective: To quantitatively measure the droplet size distribution and surface charge, which are key indicators of emulsion stability.[15]

Methodology:

  • Sample Preparation:

    • Dilute the emulsion sample to an appropriate concentration using the continuous phase. The exact dilution will depend on the instrument being used (e.g., Dynamic Light Scattering for particle size, Electrophoretic Light Scattering for zeta potential). The goal is to achieve a suitable scattering intensity without causing multiple scattering effects.

  • Particle Size Measurement (DLS):

    • Equilibrate the instrument and the sample to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a suitable cuvette and insert it into the DLS instrument.

    • Perform the measurement to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI). A stable emulsion typically has a small mean droplet size and a low PDI.[13]

  • Zeta Potential Measurement (ELS):

    • Place the diluted sample in the specific cell for zeta potential measurement.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument's software will calculate the zeta potential. A higher absolute zeta potential value (e.g., > |25| mV) indicates greater electrostatic repulsion between droplets and, therefore, better stability.[15]

  • Data Analysis:

    • Analyze the obtained data. An increase in particle size over time is an indicator of instability (coalescence or Ostwald ripening). A zeta potential close to zero suggests a higher likelihood of droplet aggregation.

Visualizations

Emulsion_Instability_Pathway A Stable Emulsion (Dispersed Droplets) B Flocculation (Reversible Aggregation) A->B Weak van der Waals forces Low Zeta Potential C Creaming / Sedimentation (Gravitational Separation) A->C Density Difference Large Droplet Size F Ostwald Ripening (Molecular Diffusion) A->F Polydispersity Solubility of Dispersed Phase B->A Redispersion (e.g., shaking) B->C Increased effective radius D Coalescence (Irreversible Fusion) B->D Weak Interfacial Film C->D Close droplet proximity E Phase Separation (Breaking) D->E F->D Growth of larger droplets

Caption: Mechanisms of emulsion destabilization.

Troubleshooting_Workflow start Emulsion Instability Observed (e.g., Phase Separation, Creaming) q1 Visual & Microscopic Analysis start->q1 a1 Large Droplets / Flocculation q1->a1 Creaming/ Sedimentation a2 Phase Separation / Coalescence q1->a2 Layering act1 Optimize Homogenization Increase Viscosity Measure Zeta Potential a1->act1 act2 Adjust Surfactant Conc. Re-evaluate HLB Vary DEGEE Conc. a2->act2 outcome Stable Emulsion? act1->outcome act2->outcome end_yes Yes: Finalize Formulation outcome->end_yes Yes end_no No: Re-screen Surfactants/Stabilizers outcome->end_no No

Caption: Troubleshooting workflow for emulsion instability.

Formulation_Relationships cluster_components Formulation Components cluster_properties Physicochemical Properties stability Emulsion Stability degee DEGEE (Cosolvent) interfacial_tension Interfacial Tension degee->interfacial_tension droplet_size Droplet Size degee->droplet_size surfactant Surfactant(s) (HLB, Concentration) surfactant->interfacial_tension surfactant->droplet_size oil Oil Phase (Type, Conc.) oil->interfacial_tension water Aqueous Phase (pH, Ionic Strength) zeta_potential Zeta Potential water->zeta_potential stabilizer Stabilizer (e.g., Polymer) viscosity Viscosity stabilizer->viscosity interfacial_tension->stability affects viscosity->stability affects droplet_size->stability affects zeta_potential->stability affects

Caption: Key relationships in emulsion formulation.

References

Technical Support Center: Diethylene Glycol Monoethyl Ether (DEGEE) and Formulation Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of diethylene glycol monoethyl ether (DEGEE), also known as ethoxydiglycol and commercially as Transcutol®, on the viscosity of pharmaceutical and cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DEGEE) in relation to formulation viscosity?

A1: DEGEE is primarily used as a solvent, solubilizer, and penetration enhancer in topical formulations.[1] It is also recognized as a viscosity-decreasing agent, helping to create thinner formulations that are more easily spreadable.[2][3]

Q2: How does the concentration of DEGEE affect the viscosity of a cream or gel?

A2: Increasing the concentration of DEGEE generally leads to a decrease in the viscosity of a formulation. However, at high concentrations (e.g., above 25% w/w in some oil-in-water creams), it can significantly alter the microstructure and stability of the emulsion, which can indirectly affect viscosity and product integrity.[4][5] In some systems, stable formulations with high levels of DEGEE (up to 40%) can be achieved, but this requires careful selection of other excipients.[6][7]

Q3: Can DEGEE be used in both aqueous and oil-based formulations?

A3: Yes, DEGEE is versatile and can be incorporated into both the aqueous and oily phases of emulsions.[7] It is miscible with water and a wide range of organic solvents and oils, making it suitable for various formulation types, including gels, creams, and microemulsions.[8][9]

Q4: Are there any stability concerns when using high concentrations of DEGEE?

A4: Yes, incorporating high concentrations of DEGEE (e.g., >20-25% w/w) can be challenging and may lead to phase separation or other stability issues in emulsions.[6] Careful selection of emulsifiers and other excipients is crucial to maintain the stability of creams with high DEGEE content.[4][5] Monitoring the formulation's physical and chemical stability over time and at different temperatures is recommended.

Q5: How does temperature affect the viscosity of formulations containing DEGEE?

A5: Like most liquid and semi-solid formulations, the viscosity of those containing DEGEE is temperature-dependent. Generally, an increase in temperature will lead to a decrease in viscosity.[10][11] It is important to control the temperature during viscosity measurements to ensure accurate and reproducible results.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Viscosity
Potential Cause Troubleshooting Step
Insufficient DEGEE Concentration Gradually increase the concentration of DEGEE in the formulation. As a viscosity-decreasing agent, higher levels may be required to achieve the desired lower viscosity.
Interaction with Gelling Agents The type and concentration of the gelling agent (e.g., carbomers) significantly impact viscosity.[12] Evaluate the compatibility and interaction between DEGEE and the chosen gelling agent. Consider adjusting the concentration of the gelling agent or selecting an alternative one.
Low Formulation Temperature Ensure the formulation is at the intended temperature for viscosity measurement, as lower temperatures will increase viscosity.[10]
Incorrect Order of Addition The order in which ingredients are added can affect the final formulation properties. For gels, it is often recommended to first solubilize the active pharmaceutical ingredient (API) in DEGEE before adding it to the gel base.[13]
Issue 2: Lower-Than-Expected Viscosity or Formulation Thinning Over Time
Potential Cause Troubleshooting Step
Excessive DEGEE Concentration While DEGEE is a viscosity-reducing agent, an excessively high concentration might lead to a significant drop in viscosity, potentially compromising the desired semi-solid consistency.[2][3] Reduce the concentration of DEGEE and re-evaluate the viscosity.
Instability of the Emulsion In cream formulations, high concentrations of DEGEE (>25% w/w) can disrupt the emulsion's microstructure, leading to instability and a decrease in viscosity over time.[4][5] Re-evaluate the emulsifier system and the overall composition of the formulation to ensure stability in the presence of a high concentration of DEGEE.
pH Shift The pH of the formulation can influence the effectiveness of certain gelling agents (e.g., carbomers). Ensure the final pH of the formulation is within the optimal range for the gelling agent to maintain its thickening properties.[14]
Issue 3: Inconsistent Viscosity Readings
Potential Cause Troubleshooting Step
Inadequate Mixing Ensure the formulation is thoroughly mixed and homogenous before taking a viscosity measurement. Incomplete dispersion of ingredients can lead to variable readings.
Presence of Air Bubbles Air bubbles entrapped in the formulation can interfere with viscosity measurements. Allow the sample to stand and de-gas before measurement, or use gentle mixing techniques to avoid incorporating air.
Improper Measurement Technique Use a calibrated viscometer with the appropriate spindle and rotational speed for the expected viscosity range. Allow the reading to stabilize before recording the value.[15]

Data Presentation

Table 1: Physicochemical Properties of this compound (DEGEE)
PropertyValueReference(s)
Synonyms Ethoxydiglycol, Transcutol®[8][16]
Appearance Colorless, slightly viscous liquid[8]
Viscosity (at 25°C) 3.85 - 4.1 mPa·s[7][8]
Solubility Miscible with water, ethanol, propylene (B89431) glycol, and most common oils and solvents[7][9]
Table 2: Viscosity of Cream Formulations with Varying Concentrations of Transcutol® P (DEGEE)
Formulation CodeTranscutol® P (% w/w)Other Key Excipients (% w/w)Viscosity (mPa·s)Reference(s)
DPE 8025.00Gelot™ 64 (5.00), Mineral oil (15.00), Glycerin (10.00)292,000
DPE 15325.00Gelot™ 64 (5.00), Mineral oil (20.00), Glycerin (20.00)394,000
DPE 14325.00Gelot™ 64 (3.00), Emulcire™ 61 (5.00), Mineral oil (30.00), Glycerin (10.00)163,000
DPE 10830.00Gelot™ 64 (5.00), Emulcire™ 61 (5.00), Mineral oil (20.00), Glycerin (10.00), Sepineo™ P600 (1.00)624,000
Anhydrous Cream 140.00Gelot 64 (10.0), Geleol (10.0), Labrafac lipophile WL 1349 (40.0)Not specified, but described as a stable cream[6]
Hydrous Cream 140.00Gelot 64 (10.0), Geleol (5.0), Labrafac lipophile WL 1349 (15.0), Water (30.0)Not specified, but described as a stable cream[6]

Experimental Protocols

Protocol 1: Preparation of a Topical Cream with a High Concentration of DEGEE

This protocol is adapted from a method for preparing stable creams with up to 40% Transcutol® HP.[6]

Materials:

  • Phase I (Oil Phase): Emulsifiers (e.g., Gelot™ 64), thickeners (e.g., Geleol™), and oil components (e.g., Labrafac™ Lipophile WL 1349).

  • Phase II (Aqueous Phase, if applicable): Purified water, humectants (e.g., glycerin).

  • DEGEE (Transcutol® HP).

  • Mixer with a centrifugal deflocculator attachment.

  • Water bath or heating mantle.

Procedure:

  • Combine all ingredients of Phase I and heat to 70°C while mixing until homogenous.

  • If preparing a hydrous cream, separately heat Phase II to 70°C.

  • Cool the oil phase (Phase I) to 50°C.

  • Slowly add Phase II (if applicable) and the DEGEE to Phase I with continuous mixing at 500 to 1000 RPM for 20 to 30 minutes until a homogenous cream is formed.

  • Allow the cream to cool to room temperature for 24 hours to equilibrate before characterization.

Protocol 2: Viscosity Measurement of a Semi-Solid Formulation

This protocol provides a general method for measuring the viscosity of semi-solid formulations like creams and gels using a rotational viscometer.

Apparatus:

  • Rotational Viscometer (e.g., Brookfield type).

  • Appropriate spindle for the expected viscosity range.

  • Sample container.

  • Temperature control system (e.g., water bath).

Procedure:

  • Instrument Setup: Turn on the viscometer and allow it to stabilize. Calibrate the instrument if necessary using standard calibration fluids.

  • Sample Preparation: Place an adequate amount of the formulation into the sample container, ensuring there are no air bubbles.

  • Temperature Equilibration: Place the sample in the temperature-controlled bath and allow it to equilibrate to the desired measurement temperature (e.g., 25°C ± 0.5°C) for at least 30 minutes.

  • Measurement:

    • Select the appropriate spindle and rotational speed. A good starting point is a speed that results in a torque reading between 20% and 80% of the full scale.

    • Carefully lower the spindle into the sample to the immersion mark.

    • Start the spindle rotation and allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).

  • Cleaning: After the measurement, remove the spindle and clean it thoroughly with an appropriate solvent.

Mandatory Visualization

Troubleshooting_High_Viscosity Start High Viscosity Observed Check_DEGEE Is DEGEE concentration sufficient? Start->Check_DEGEE Increase_DEGEE Increase DEGEE concentration Check_DEGEE->Increase_DEGEE No Evaluate_Gelling_Agent Evaluate gelling agent compatibility and concentration Check_DEGEE->Evaluate_Gelling_Agent Yes End Viscosity Optimized Increase_DEGEE->End Adjust_Gelling_Agent Adjust or change gelling agent Evaluate_Gelling_Agent->Adjust_Gelling_Agent No Check_Temp Is formulation at correct temperature? Evaluate_Gelling_Agent->Check_Temp Yes Adjust_Gelling_Agent->End Adjust_Temp Adjust temperature to target Check_Temp->Adjust_Temp No Review_Process Review order of addition and mixing process Check_Temp->Review_Process Yes Adjust_Temp->End Review_Process->End Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Viscosity Analysis Prep_Oil Prepare Oil Phase Add_DEGEE Incorporate DEGEE Prep_Oil->Add_DEGEE Prep_Aq Prepare Aqueous Phase Prep_Aq->Add_DEGEE Emulsify Emulsify/Mix Add_DEGEE->Emulsify Equilibrate Temperature Equilibration Emulsify->Equilibrate Measure Viscosity Measurement Equilibrate->Measure Analyze Data Analysis Measure->Analyze

References

Technical Support Center: Strategies to Minimize Skin Irritation with DEGEE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing skin irritation associated with Diethylene Glycol Monoethyl Ether (DEGEE) formulations. Here you will find troubleshooting advice and frequently asked questions to assist in your experimental design and formulation development.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with DEGEE formulations, presented in a question-and-answer format.

Problem Potential Causes Suggested Solutions
Unexpectedly high skin irritation scores in in-vitro tests (e.g., Reconstructed Human Epidermis model). High concentration of DEGEE. Suboptimal formulation pH. Presence of other irritating excipients. Interaction between formulation components.Concentration Optimization: Conduct a dose-response study to determine the maximum non-irritating concentration of DEGEE. pH Adjustment: Adjust the formulation's pH to be within the skin-friendly range of 4.5-5.5. Excipient Evaluation: Test the irritation potential of the base vehicle without DEGEE. Substitute known irritant excipients with less irritating alternatives. Incorporate Anti-Irritants: Consider adding soothing agents like allantoin (B1664786) or panthenol.
Inconsistent or variable irritation results between experimental batches. Instability of the formulation (e.g., phase separation). Variability in the quality of DEGEE. Inconsistent application during in-vitro testing.Formulation Stability: Optimize the manufacturing process, including mixing speed, temperature, and duration. Conduct stability studies to ensure formulation integrity over time. Use Pharmaceutical Grade DEGEE: Ensure the use of high-purity DEGEE (e.g., >99.9%) to avoid contaminants like ethylene (B1197577) glycol that can cause irritation.[1] Standardize Protocols: Ensure precise and consistent application of the test formulation to the tissue models in your in-vitro assays.
Clinical or pre-clinical subjects report stinging or burning sensations upon application. The formulation's pH is too low or too high. The concentration of DEGEE or other ingredients is too high. The formulation is disrupting the skin's natural barrier.pH Optimization: Buffer the formulation to maintain a pH between 4.5 and 5.5 to support the skin's natural acid mantle. Concentration Reduction: If efficacy allows, reduce the concentration of DEGEE. Barrier Support: Incorporate ingredients that support the skin's lipid barrier, such as ceramides (B1148491) or fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DEGEE-induced skin irritation?

A1: While purified DEGEE is generally considered safe and well-tolerated, its solvent properties may enhance the penetration of other potentially irritating ingredients in a formulation.[1] Skin irritation is often a result of a combination of factors, including the disruption of the stratum corneum, leading to increased skin permeability and the potential for inflammatory responses.

Q2: What are the recommended concentration limits for DEGEE in topical formulations?

A2: The Scientific Committee on Consumer Products (SCCP) has opined that DEGEE is safe for use in cosmetic products at concentrations up to 1.5% in all product types, except for oral hygiene and eye products, provided the level of ethylene glycol is below 0.2%.[2][3] For specific pharmaceutical applications, the concentration may be higher, but should always be optimized to the lowest effective concentration to minimize irritation potential.

Q3: How does the pH of a formulation impact its skin irritation potential?

A3: The skin's surface has a naturally acidic pH of around 4.5 to 5.5. Formulations with a pH outside this range can disrupt the skin's acid mantle, compromising its barrier function and increasing susceptibility to irritation. Maintaining a formulation pH within this range is a key strategy to minimize irritation.

Q4: What are some suitable anti-irritants to include in DEGEE formulations?

A4: Incorporating anti-irritant and soothing agents can significantly improve the tolerability of topical formulations. Consider including ingredients such as:

  • Allantoin: Known for its soothing and skin-protecting properties.

  • Panthenol (Pro-vitamin B5): Helps to improve skin hydration and reduce inflammation.

  • Ceramides: Essential lipids that help to restore and maintain the skin's natural barrier.

  • Niacinamide (Vitamin B3): Can help to improve barrier function and reduce redness.

Q5: Are there any alternatives to DEGEE if skin irritation persists?

A5: If reducing the concentration of DEGEE and other formulation optimization strategies do not resolve irritation issues, you could consider alternative penetration enhancers. Propylene (B89431) glycol is another commonly used glycol with penetration-enhancing properties.[4] However, it can also cause irritation in sensitive individuals, particularly at higher concentrations.[5][6][7] Other classes of penetration enhancers include fatty acids (e.g., oleic acid) and terpenes, though their irritation potential must also be carefully evaluated.[8]

Quantitative Data on Skin Irritation Potential

While specific quantitative data for DEGEE-induced skin irritation is limited in publicly available literature, data for a similar glycol, Propylene Glycol (PG), can provide a useful reference for understanding concentration-dependent irritation.

Table 1: Concentration-Dependent Irritation of Propylene Glycol (PG) in Human Patch Tests

Concentration of PG in WaterPositive Patch Test ReactionsNature of ReactionReference
100%12 out of 84 patients5 allergic, 7 irritant[6]
20%5 out of 248 patientsNot specified[6]
10%5 out of 23 subjectsSimple erythema[9]
2%2 out of 248 patientsNot specified[6]

Note: This data is for Propylene Glycol and should be used as a proxy to understand the potential for concentration-dependent irritation with glycols like DEGEE.

Experimental Protocols

Key Experiment: In-Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (based on OECD Test Guideline 439)

This test method provides a mechanistically relevant means of assessing skin irritation potential without the use of animals.

1. Principle:

The test material is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model. The principle of the assay is that irritant substances will penetrate the stratum corneum and cause damage to the underlying keratinocytes. The extent of this damage is measured by assessing the viability of the cells after exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a defined threshold indicates that the substance has irritation potential.

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the RhE model manufacturer

  • Phosphate-buffered saline (PBS)

  • Test formulation containing DEGEE

  • Negative control (e.g., PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT solution (1 mg/mL in assay medium)

  • Isopropanol (B130326) (or other formazan (B1609692) extraction solvent)

  • Multi-well plates (6-well and 96-well)

  • Plate reader (spectrophotometer)

3. Methodology:

  • Pre-incubation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium and pre-incubate overnight at 37°C and 5% CO₂.

  • Application of Test Formulation:

    • For liquid or semi-solid formulations, apply a precise amount (e.g., 25-50 µL) directly onto the surface of the RhE tissue.

    • For solid formulations, apply a precise weight (e.g., 25-50 mg) and moisten with a small amount of PBS.

    • Apply the negative and positive controls to separate tissue inserts.

  • Incubation: Incubate the tissues with the test formulation for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Rinsing: After the exposure period, thoroughly rinse the surface of each tissue with PBS to remove the test substance.

  • Post-incubation: Transfer the rinsed tissue inserts to new 6-well plates containing fresh, pre-warmed assay medium and incubate for approximately 42 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the post-incubation period, transfer each tissue insert to a well containing MTT solution.

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Extraction:

    • Remove the tissue inserts from the MTT solution and gently blot dry.

    • Place each tissue in a tube or well containing a defined volume of isopropanol to extract the formazan.

    • Agitate for at least 2 hours at room temperature, protected from light.

  • Measurement and Data Analysis:

    • Transfer aliquots of the formazan extract to a 96-well plate.

    • Measure the optical density (OD) of each sample using a plate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each test substance relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Visualizations

Skin_Irritation_Pathway DEGEE DEGEE Formulation SC_Disruption Stratum Corneum Disruption DEGEE->SC_Disruption Keratinocytes Keratinocytes SC_Disruption->Keratinocytes Increased Permeability Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokine_Release Inflammatory_Cascade Inflammatory Cascade Cytokine_Release->Inflammatory_Cascade Immune_Cell_Recruitment Recruitment of Immune Cells Inflammatory_Cascade->Immune_Cell_Recruitment Clinical_Signs Clinical Signs of Irritation (Redness, Swelling, Itching) Immune_Cell_Recruitment->Clinical_Signs

Caption: Generalized signaling pathway of skin irritation.

Experimental_Workflow Start Start: RhE Tissue Pre-incubation Application Topical Application of DEGEE Formulation & Controls Start->Application Incubation Incubation (60 min) Application->Incubation Rinse Rinsing with PBS Incubation->Rinse Post_Incubation Post-incubation (42 hours) Rinse->Post_Incubation MTT_Assay MTT Assay (3 hours) Post_Incubation->MTT_Assay Extraction Formazan Extraction (Isopropanol) MTT_Assay->Extraction Measurement OD Measurement (570 nm) Extraction->Measurement Analysis Data Analysis: % Viability vs. Control Measurement->Analysis End End: Classification (Irritant / Non-irritant) Analysis->End

Caption: Workflow for in-vitro skin irritation testing (OECD TG 439).

References

Technical Support Center: Managing Impurities in Commercial Grade Diethylene Glycol Monoethyl Ether (DEGEE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing impurities in commercial grade diethylene glycol monoethyl ether (DEGEE), also known by trade names such as Transcutol® and Carbitol™.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEGEE) and what are its primary applications in research and development?

This compound (DEGEE) is a versatile, colorless, and stable hygroscopic liquid with a mild odor.[1] Due to its ether-alcohol-hydrocarbon structure, it can dissolve a wide variety of substances, including oils, resins, and dyes.[1] In pharmaceutical and drug development settings, highly purified DEGEE (often >99.9% pure) is used as a powerful solubilizer and penetration enhancer in oral, topical, transdermal, and injectable formulations.[1][2]

Q2: What are the most common impurities in commercial-grade DEGEE?

Commercial-grade DEGEE is typically produced through the ethoxylation of ethanol.[1] The most significant impurity of toxicological concern is Ethylene (B1197577) Glycol (EG) .[2][3] Other potential process-related impurities include:

  • Diethylene Glycol

  • 2-Ethoxyethanol (B86334)

  • 2-Methoxyethanol

  • Peroxides (can form over time with exposure to air)

  • Water

  • Acids (leading to a low pH)

Q3: How can these impurities impact my experiments or product development?

Impurities can have significant negative effects:

  • Toxicological Concerns: Ethylene glycol is toxic and its presence can render DEGEE unsuitable for pharmaceutical applications.[4][5] Regulatory bodies like the FDA have strict limits on EG and Diethylene Glycol (DEG) in pharmaceutical excipients, often no more than 0.10%.[6]

  • Reaction Side Products: Reactive impurities like residual ethylene glycol or peroxides can participate in unintended side reactions, leading to lower yields and the formation of unknown byproducts.

  • Inconsistent Product Performance: Variations in impurity levels between different lots of DEGEE can lead to inconsistent performance in formulations, affecting solubility, stability, and drug delivery characteristics.[7]

  • Analytical Interference: Impurities can co-elute with analytes of interest in chromatographic methods (GC, HPLC), complicating quantification and analysis.[8]

Q4: What are the key differences between technical grade and pharmaceutical grade DEGEE?

The primary distinction lies in the purity and the specified limits for harmful impurities. Pharmaceutical grades, such as those meeting USP/NF standards, have stringent limits on impurities like ethylene glycol, diethylene glycol, and various related compounds.[7]

Troubleshooting Guide

Problem: My reaction is yielding unexpected byproducts or has a low, inconsistent yield.

  • Possible Cause: Reactive impurities in the DEGEE solvent. Peroxides or residual reactants from the DEGEE synthesis could be interfering with your chemical process.

  • Troubleshooting Steps:

    • Test for Peroxides: Use a peroxide test strip or a more quantitative method (as described in Protocol 2) to check for peroxide formation, especially if the solvent container has been open for an extended period.

    • Quantify Key Impurities: Use Gas Chromatography (GC) to analyze the DEGEE for impurities like ethylene glycol and diethylene glycol (see Protocol 1). Compare the results to the supplier's Certificate of Analysis (CoA).

    • Purify the Solvent: If unacceptable levels of impurities are found, consider purifying the DEGEE by fractional vacuum distillation before use.[4]

Problem: I'm observing extraneous peaks in my Gas Chromatography (GC) analysis.

  • Possible Cause: The DEGEE solvent contains multiple impurities that are being detected by your analytical method.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Inject a sample of the DEGEE solvent alone to identify which peaks originate from the solvent and its impurities.

    • Optimize Chromatography: Adjust your GC method (e.g., temperature program, column type) to improve the resolution between your compounds of interest and the solvent impurities. Specialized columns, like an Rxi®-1301Sil MS, can offer better separation for glycol ethers compared to standard columns.[8][9]

    • Confirm Peak Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structures of the impurity peaks.

Problem: My final formulation (e.g., a topical cream) shows instability or altered physical properties.

  • Possible Cause: Impurities such as water or acids can affect the pH, stability, and rheology of a formulation. High water content can alter the solubility of the active pharmaceutical ingredient (API).

  • Troubleshooting Steps:

    • Measure Water Content: Perform Karl Fischer titration to determine the water content of the DEGEE.

    • Check Acidity: Measure the acid value of the solvent by titration to ensure it is within specification (typically NMT 0.1).[10]

    • Evaluate a Higher Purity Grade: Procure a pharmaceutical-grade DEGEE (>99.9% purity) and reformulate a small batch to determine if the instability is resolved.[1][2]

Quantitative Data Summary

Table 1: Common Impurities and Physical Properties

Impurity Name Chemical Formula Boiling Point (°C) Typical Specification Limit (USP/NF Grade)
This compound C₆H₁₄O₃ 202 °C ≥ 99.0%
Ethylene Glycol C₂H₆O₂ 197.2 °C[4] ≤ 620 ppm (0.062%)[3][7]
Diethylene Glycol C₄H₁₀O₃ 245 °C ≤ 150 ppm (0.015%)[7]
2-Ethoxyethanol C₄H₁₀O₂ 135 °C ≤ 160 ppm (0.016%)[7]
2-Methoxyethanol C₃H₈O₂ 124 °C ≤ 50 ppm (0.050%)[7]

| Water | H₂O | 100 °C | ≤ 0.1%[10] |

Table 2: Comparison of DEGEE Grades

Parameter Technical Grade Pharmaceutical (USP/NF) Grade
Purity (Assay) Typically ≥ 99%[11] 99.0% - 101.0%[10][12]
Ethylene Glycol Can be 1000-2000 ppm or higher[4] Not More Than (NMT) 620 ppm[7]
Water Content Often ≤ 0.5%[13] NMT 0.1%[10]
Acid Value Specification may be broader NMT 0.1[10]

| Peroxide Value | Not always specified | NMT 8.0[10] |

Experimental Protocols

Protocol 1: Quantification of Impurities in DEGEE using Gas Chromatography (GC-FID)

This protocol outlines a general method for quantifying ethylene glycol and other related impurities in DEGEE.

  • Objective: To separate and quantify volatile impurities in a DEGEE sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Methodology:

    • Column: A fused-silica column bonded with a G46 phase (or similar polar phase) is suitable. A common dimension is 30 m x 0.32 mm with a 1.0 µm film thickness.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[12]

    • Injector:

      • Temperature: 250°C

      • Mode: Splitless or Split (e.g., 20:1)

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 120°C, hold for 1 minute.

      • Ramp: Increase to 225°C at a rate of 12°C/minute.

      • Final Hold: Maintain 225°C for 2 minutes.[10]

    • Detector (FID):

      • Temperature: 275°C[10]

    • Sample Preparation:

      • Prepare a system suitability solution containing ~1 mg/mL each of DEGEE, ethylene glycol, diethylene glycol, 2-methoxyethanol, and 2-ethoxyethanol in a suitable solvent like methanol.[10]

      • Prepare the DEGEE test sample by diluting it in the same solvent if necessary. An internal standard can be used for improved accuracy.

    • Analysis:

      • Inject the system suitability solution to verify column resolution and detector response.

      • Inject the test sample.

      • Calculate the percentage of impurities by comparing the peak area of each impurity to the total peak area or against a calibration curve prepared from standards.

Protocol 2: Laboratory-Scale Purification of DEGEE by Azeotropic Distillation

This method is effective for removing ethylene glycol, whose boiling point is very close to that of DEGEE.

  • Objective: To reduce the concentration of ethylene glycol in commercial-grade DEGEE.

  • Principle: n-heptanol forms a low-boiling azeotrope with ethylene glycol, allowing for its removal via distillation. The n-heptanol/ethylene glycol azeotrope boils at approximately 174.1°C.[4]

  • Methodology:

    • Apparatus: A standard laboratory distillation setup with a fractionating column, condenser, and collection flask, equipped for vacuum operation.

    • Procedure:

      • To a round-bottom flask, add the commercial-grade DEGEE to be purified.

      • Add n-heptanol as an azeotroping agent. For DEGEE containing 1000-2000 ppm of ethylene glycol, an addition of 15-20% n-heptanol by weight is generally sufficient.[4]

      • Assemble the distillation apparatus.

      • Reduce the system pressure to approximately 50 mm Hg.[4]

      • Heat the flask to boiling (approx. 126°C at 50 mm Hg).[4]

      • The overhead vapor, rich in the ethylene glycol/n-heptanol azeotrope, will begin to distill at a lower temperature (approx. 120°C at 50 mm Hg).[4]

      • Collect the initial overhead fractions, which will contain the majority of the ethylene glycol impurity.

      • Monitor the purity of the collected fractions and the remaining bottoms product using GC analysis (Protocol 1).

      • Once the ethylene glycol content in the distillation pot is reduced to the desired level (e.g., <100 ppm), the distillation can be stopped. The purified DEGEE remains as the bottoms product and can be further purified by simple distillation if needed.[4]

Visualizations

Impurity_Troubleshooting_Workflow cluster_analysis Step 1: Analysis cluster_tests Step 2: Specific Tests cluster_action Step 3: Corrective Action start Observed Anomaly (e.g., Low Yield, Instability) check_coa Review Certificate of Analysis (CoA) start->check_coa analytical_testing Perform Analytical Testing check_coa->analytical_testing Data insufficient gc_ms GC or GC-MS Analysis (Protocol 1) analytical_testing->gc_ms Impurities suspected karl_fischer Karl Fischer Titration (Water Content) analytical_testing->karl_fischer peroxide_test Peroxide Value Test (USP <401>) analytical_testing->peroxide_test acid_test Acid Value Test (USP <401>) analytical_testing->acid_test purify Purify Solvent (e.g., Distillation) gc_ms->purify Impurity Confirmed new_lot Source New Lot or Higher Grade gc_ms->new_lot contact_supplier Contact Supplier for Investigation gc_ms->contact_supplier karl_fischer->purify Impurity Confirmed karl_fischer->new_lot karl_fischer->contact_supplier peroxide_test->purify Impurity Confirmed peroxide_test->new_lot peroxide_test->contact_supplier acid_test->purify Impurity Confirmed acid_test->new_lot acid_test->contact_supplier end_node Problem Resolved purify->end_node new_lot->end_node contact_supplier->new_lot

Caption: Workflow for troubleshooting issues related to DEGEE impurities.

Grade_Selection_Logic start Application Requirement? pharma_human Pharmaceutical / Human Use? (Topical, Oral, Injectable) start->pharma_human Yes non_pharma Non-Pharmaceutical Use (e.g., Industrial Solvent, Coatings) start->non_pharma No use_usp Use Pharmaceutical Grade (e.g., USP/NF, >99.9%) pharma_human->use_usp Yes tech_ok Technical Grade May Be Sufficient (e.g., >99%) non_pharma->tech_ok validate Crucial Step: Validate Impurity Profile via GC-MS use_usp->validate tech_ok->validate fail Impurity Profile Unacceptable validate->fail Fails Spec? end_node Proceed with Application validate->end_node Passes Spec purify_or_reject Purify In-House or Reject Lot fail->purify_or_reject Yes

Caption: Decision logic for selecting the appropriate grade of DEGEE.

References

Technical Support Center: Enhancing Active Ingredient Stability in DEGEE Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of active pharmaceutical ingredients (APIs) in diethylene glycol monoethyl ether (DEGEE) solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My API is precipitating out of the DEGEE solution. What are the potential causes and solutions?

  • Answer: API precipitation in DEGEE solutions can be attributed to several factors, including solubility limits, temperature fluctuations, and changes in the solution's polarity.

    • Solubility Limits: Every API has a saturation point in a given solvent. Exceeding this concentration will lead to precipitation.

    • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of the API, causing it to crystallize or precipitate.

    • Solutions:

      • Concentration Adjustment: Ensure the API concentration is within its known solubility range in DEGEE at the intended storage and use temperatures.

      • Co-solvents: The addition of a co-solvent can increase the overall polarity of the solution and improve the solubility of certain APIs. Water is a common co-solvent used with DEGEE.

      • Temperature Control: Maintain a consistent and appropriate temperature during storage and handling.

      • Formulation Aids: Consider the use of solubilizing agents or surfactants that are compatible with your API and DEGEE.

2. I'm observing a color change in my API-DEGEE solution over time. What could be the reason?

  • Answer: A color change often indicates chemical degradation of the API or an interaction with impurities.

    • Oxidation: Many APIs are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal ions.[1][] Oxidative degradation can lead to the formation of colored byproducts.

    • Photodegradation: Exposure to light, especially UV radiation, can trigger photochemical reactions that alter the chemical structure of the API and result in a color change.[1]

    • Impurity Interaction: Impurities in the API, DEGEE, or from the container can react with the API, leading to colored degradants.[1]

    • Solutions:

      • Antioxidants: Incorporate antioxidants to scavenge free radicals and inhibit oxidative processes.[3][4][5][6][7]

      • Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidation.[3]

      • Light Protection: Store the solution in amber or opaque containers to protect it from light.[3]

      • Inert Atmosphere: For highly sensitive APIs, consider blanketing the solution with an inert gas like nitrogen or argon to displace oxygen.[3]

      • High-Purity DEGEE: Use a high-purity grade of DEGEE to minimize the presence of reactive impurities.[8]

3. My API's potency is decreasing over time in the DEGEE solution. What are the likely degradation pathways?

  • Answer: A loss of API potency is a direct result of its chemical degradation. The most common pathways are hydrolysis and oxidation.

    • Hydrolysis: If your DEGEE solution contains water (even in small amounts from atmospheric moisture), APIs with hydrolyzable functional groups (e.g., esters, amides, lactams) can undergo hydrolysis.[1] The rate of hydrolysis is often pH-dependent.

    • Oxidation: As mentioned previously, oxidation is a major degradation pathway for many APIs.[1][]

    • Solutions:

      • pH Control: If your API's stability is pH-sensitive, the use of a suitable buffering system can help maintain the optimal pH and minimize degradation.[[“]]

      • Moisture Control: Minimize the water content in your formulation and protect it from atmospheric moisture by using appropriate containers and desiccants if necessary.[][3]

      • Forced Degradation Studies: Conduct forced degradation studies to identify the specific degradation pathways affecting your API. This will help in selecting the most effective stabilization strategies.[10][11][12][13]

Quantitative Data on API Stability

The stability of an API in a formulation is influenced by multiple factors. The following tables provide illustrative data on the stability of Tretinoin, a commonly formulated API, under different conditions.

Table 1: Photodegradation of Tretinoin in Different Gel Formulations

FormulationLight Exposure ConditionDuration (hours)% Tretinoin Remaining
Micronized Tretinoin (0.05%) Aqueous GelUVA Light891%[14]
Tretinoin (0.025%) GelUVA Light828%[14]
Tretinoin Gel Microsphere (0.1%)Fluorescent Light2498%[15]
Tretinoin Gel (0.025%)Fluorescent Light2431%[15]

Table 2: Stability of Tretinoin in the Presence of an Oxidizing Agent (Benzoyl Peroxide)

Tretinoin FormulationCombined withLight ExposureDuration (hours)% Tretinoin Remaining
Tretinoin Gel Microsphere (0.1%)Erythromycin-Benzoyl Peroxide Topical GelFluorescent Light2487%[15]
Tretinoin Gel (0.025%)Erythromycin-Benzoyl Peroxide Topical GelFluorescent Light2411%[15]
Optimized Tretinoin Gel (0.05%)Benzoyl Peroxide Gel (5%)Ambient Light7100%[16]

Experimental Protocols

Protocol 1: Forced Degradation Study for an API in a DEGEE Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a stock solution of the API in DEGEE at a known concentration (e.g., 1 mg/mL).

    • Prepare separate samples for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the API solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the API solution.

    • Oxidation: Add 3% H2O2 to the API solution.

    • Thermal Degradation: Store the API solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose the API solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]

  • Time Points:

    • Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the stability of the API.

  • Analysis:

    • Analyze the samples using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[10][17]

    • The method should be able to separate the intact API from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of API degradation. The target degradation is typically 5-20% to ensure that the degradation products are detectable without being overly complex.[11]

    • Identify and characterize the major degradation products using techniques like MS and NMR.[13]

Visualizations

Troubleshooting_API_Precipitation Start API Precipitation Observed Check_Solubility Is API concentration below solubility limit? Start->Check_Solubility Check_Temp Were there temperature fluctuations? Check_Solubility->Check_Temp Yes Reduce_Conc Solution: Reduce API Concentration Check_Solubility->Reduce_Conc No Check_Polarity Is solvent polarity optimal? Check_Temp->Check_Polarity No Control_Temp Solution: Implement Strict Temperature Control Check_Temp->Control_Temp Yes Add_Cosolvent Solution: Add a Co-solvent (e.g., water) Check_Polarity->Add_Cosolvent No End Problem Resolved Check_Polarity->End Yes Reduce_Conc->End Control_Temp->End Use_Solubilizer Solution: Use a Solubilizing Agent Add_Cosolvent->Use_Solubilizer Add_Cosolvent->End Use_Solubilizer->End

Caption: Troubleshooting workflow for API precipitation in DEGEE solutions.

Degradation_Pathway_Analysis Start API Stability Issue (e.g., Color Change, Potency Loss) Forced_Degradation Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Analytical_Method Identify_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) Analytical_Method->Identify_Degradants Determine_Pathway Determine Primary Degradation Pathway(s) Identify_Degradants->Determine_Pathway Oxidation Oxidation Determine_Pathway->Oxidation Oxidative Degradants Found Hydrolysis Hydrolysis Determine_Pathway->Hydrolysis Hydrolytic Degradants Found Photodegradation Photodegradation Determine_Pathway->Photodegradation Photolytic Degradants Found Stabilization_Strategy Select Appropriate Stabilization Strategy Oxidation->Stabilization_Strategy Add Antioxidants, Use Inert Atmosphere Hydrolysis->Stabilization_Strategy Control pH, Minimize Moisture Photodegradation->Stabilization_Strategy Use UV-Protective Packaging

Caption: Experimental workflow for identifying API degradation pathways.

References

Technical Support Center: Overcoming Drug Crystallization in DEGEE-Based Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with drug crystallization in Diethylene Glycol Monoethyl Ether (DEGEE)-based formulations.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My drug is precipitating out of the DEGEE vehicle upon standing at room temperature.

  • Question: What are the immediate steps to take if I observe crystal formation in my formulation?

    • Answer: First, verify the crystalline nature of the precipitate using microscopy. If confirmed, the primary cause is likely that the drug concentration exceeds its equilibrium solubility in the DEGEE vehicle under the storage conditions. This indicates a state of supersaturation that is not stable over time.[1][2] Consider the following solutions:

      • Re-dissolution and Dilution: Gently warm the formulation while stirring to redissolve the crystals. Once a clear solution is obtained, you may need to dilute the formulation with additional DEGEE to a concentration below the saturation point.

      • Co-solvent Addition: Introduce a co-solvent in which the drug has higher solubility. Common co-solvents compatible with DEGEE include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3][4] This can increase the overall solvent capacity of the vehicle.

      • Inclusion of Crystallization Inhibitors: Add a polymeric excipient such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).[4][5] These polymers can interfere with crystal nucleation and growth, thereby maintaining a supersaturated state for a longer period.[6]

Problem 2: The drug crystallizes out when I add an aqueous phase or dilute the DEGEE formulation.

  • Question: Why does my drug precipitate upon dilution with an aqueous buffer, and how can I prevent this?

    • Answer: This is a common phenomenon known as anti-solvent precipitation. DEGEE is miscible with water, but your drug is likely much less soluble in water than in DEGEE. When water is introduced, it acts as an anti-solvent, drastically reducing the drug's solubility and causing it to crystallize.[4]

      • Slower Addition Rate: Add the aqueous phase very slowly while vigorously stirring the DEGEE formulation. This can help maintain a localized state of subsaturation at the point of mixing.

      • Optimize the Co-solvent System: Before adding the aqueous phase, consider adding a co-solvent that is miscible with both DEGEE and water and in which the drug has reasonable solubility. This can buffer the sharp decrease in solubility.

      • Use of Surfactants: Incorporate a surfactant to form micelles that can encapsulate the drug, keeping it solubilized even after the addition of the aqueous phase.

Problem 3: I am not getting any crystals, but an oily liquid is separating from the formulation.

  • Question: An oil is separating from my solution instead of crystals. What is happening and how can I fix it?

    • Answer: This phenomenon is known as "oiling out" and often occurs when a solution is highly supersaturated or cooled too rapidly.[7] The solute separates as a liquid phase instead of forming an ordered crystal lattice.

      • Reduce Supersaturation: The concentration of your drug is likely too high. Try working with a more dilute solution.[7]

      • Slower Cooling: If crystallization is induced by cooling, decrease the cooling rate to allow molecules sufficient time to arrange into a crystal lattice.[7][]

      • Solvent System Modification: Experiment with a different co-solvent system to alter the drug's solubility and the solution's properties.[7]

Problem 4: The crystals I am obtaining are very fine needles, which are difficult to filter and handle.

  • Question: How can I control the crystal habit to obtain larger, more manageable crystals?

    • Answer: Fine, needle-like crystals (acicular habit) often result from rapid crystallization in a highly supersaturated environment.[7]

      • Decrease the Rate of Supersaturation: Whether you are cooling, evaporating solvent, or adding an anti-solvent, slowing down the process will favor crystal growth over nucleation, leading to larger crystals.[9]

      • Agitation Control: The level of agitation can influence crystal habit. Experiment with different stirring speeds.

      • Seeding: Introduce a small number of pre-existing crystals (seed crystals) to the solution at a low level of supersaturation. This will encourage the growth of these seeds rather than the formation of many new nuclei.[9]

Frequently Asked Questions (FAQs)

Q1: What is DEGEE and why is it used as a drug vehicle? A1: this compound (DEGEE), commercially known as Transcutol®, is a highly purified solvent known for its excellent ability to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[10][11] Its use in topical, transdermal, and parenteral formulations is common due to its solubilizing power and safety profile when pharmaceutical-grade material is used.[10][11]

Q2: What key factors influence drug solubility and crystallization in DEGEE? A2: Several factors are critical:

  • Temperature: For most drugs, solubility in DEGEE increases with temperature.[1][12] Conversely, cooling a saturated solution can induce crystallization.

  • Drug Concentration: The primary driver for crystallization is supersaturation, a state where the drug concentration is higher than its equilibrium solubility.[13][14]

  • Presence of Water/Co-solvents: The addition of other liquids can significantly alter the drug's solubility. Water often acts as an anti-solvent.[15]

  • pH of the Formulation: For ionizable drugs, the pH of the formulation can dramatically affect solubility.[16]

  • Excipients: The presence of polymers, surfactants, or other excipients can inhibit or modify crystal formation.[5][17]

Q3: How can I determine the maximum solubility of my drug in a DEGEE-based vehicle? A3: The "shake-flask" method is the gold standard for determining equilibrium solubility.[13] It involves adding an excess amount of the drug to the vehicle, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved drug in a filtered sample.[18]

Q4: What are crystallization inhibitors and how do they work? A4: Crystallization inhibitors are typically polymeric excipients (e.g., PVP, HPMC, Soluplus®) that are added to a formulation to prevent or delay the crystallization of an API.[4] They can work through several mechanisms, including:

  • Increasing the viscosity of the medium, which slows down molecular diffusion.

  • Adsorbing onto the surface of crystal nuclei, preventing their growth.

  • Forming hydrogen bonds with the drug molecules, disrupting the self-association required for crystal lattice formation.[6]

Q5: Which analytical techniques are best for studying crystallization in DEGEE vehicles? A5: A combination of techniques is often most effective:

  • Microscopy: For visual confirmation of crystal formation, morphology, and size.

  • Differential Scanning Calorimetry (DSC): To determine the physical state (crystalline vs. amorphous) of the drug and to study thermal events like melting and crystallization.

  • X-Ray Powder Diffraction (XRPD): To identify the specific crystalline form (polymorph) of the drug.

  • Raman or FTIR Spectroscopy: Can be used for in-line, real-time monitoring of drug concentration in the solution and detection of solid-phase formation.[]

Data Presentation

Table 1: Solubility of Ibuprofen (B1674241) in Various Solvents at Room Temperature

SolventS-Ibuprofen Solubility (% w/w)
Transcutol P (DEGEE) > 23
Propylene glycol> 23
Benzyl alcohol> 23
Ethanol> 23
PEG 400> 23
Isopropyl alcohol> 23
Data sourced from a patent document, providing a visual assessment of solubility.[3]

Table 2: Solubility of Ibuprofen Blends Containing Transcutol P (DEGEE) at Room Temperature

Blend No.Solvent Composition (% w/w)(R/S) Ibuprofen Solubility (% w/w)S-Ibuprofen Solubility (% w/w)
1 Transcutol P (10) , Propylene glycol (10), Glycerin (3), Tween 20 (2), Water (10), Ethanol (65)>20>20
2 Transcutol P (10) , Propylene glycol (10), Isopropyl myristate (5), Ethanol (75)>20>20
3 Transcutol P (10) , Propylene glycol (10), Isopropyl myristate (25), Ethanol (55)>20>20
This table presents a selection of solvent blends from the source to illustrate the high solubility of Ibuprofen in systems containing DEGEE. The original source tested additional blends with similar outcomes.[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the API to a known volume of the DEGEE-based vehicle in a sealed container (e.g., a glass vial with a screw cap). The presence of solid drug at the end of the experiment is essential.

  • Equilibration: Place the container in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. To confirm equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Sample Collection: Stop agitation and allow the undissolved solids to settle.

  • Separation: Carefully withdraw a sample from the supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the drug concentration using a validated analytical method, such as HPLC-UV.

  • Replicates: Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Anti-Solvent Crystallization Study

  • Solution Preparation: Prepare a concentrated, yet undersaturated, solution of the drug in DEGEE at a constant temperature.

  • Anti-Solvent Addition: While stirring the drug solution at a controlled rate, add a known anti-solvent (e.g., purified water) dropwise using a burette or syringe pump at a fixed addition rate.[4]

  • Induction Point Determination: Monitor the solution for the first sign of turbidity (cloudiness), which indicates the onset of nucleation. Record the volume of anti-solvent added at this point.

  • Crystal Growth: Continue adding the anti-solvent to the desired final composition. Allow the resulting suspension to stir for a set period (e.g., 2 hours) to allow for crystal growth and equilibration.

  • Characterization: Collect the crystals by filtration.

  • Analysis: Analyze the collected crystals using microscopy (for morphology), XRPD (for polymorphism), and DSC (for thermal properties). Analyze the filtrate via HPLC to determine the remaining drug concentration in the solvent mixture.

Protocol 3: Monitoring Crystallization via In-Situ Microscopy

  • System Setup: Place a vial containing the DEGEE-based drug solution in a controlled environment (e.g., a temperature-controlled stage on a microscope).

  • Induce Crystallization: Initiate crystallization through a controlled process, such as slow cooling or the controlled addition of an anti-solvent into the vial.

  • Real-Time Imaging: Use an in-situ microscopy probe or a microscope to capture images of the solution at regular intervals (e.g., every minute).

  • Image Analysis: Use image analysis software to monitor the appearance of the first crystals (nucleation) and to track the number, size, and shape of the crystals as they grow over time. This provides real-time kinetics of the crystallization process.

Visualizations

Factors_Influencing_Crystallization cluster_formulation Formulation Factors cluster_process Process Parameters Drug_Conc Drug Concentration Supersaturation Supersaturation (Driving Force) Drug_Conc->Supersaturation Vehicle_Comp Vehicle Composition (DEGEE, Co-solvents) Vehicle_Comp->Supersaturation Excipients Excipients (Polymers, Surfactants) Crystallization Crystallization (Nucleation & Growth) Excipients->Crystallization Inhibits pH pH (for ionizable drugs) pH->Supersaturation Temp Temperature Temp->Supersaturation Cooling_Rate Cooling/Evaporation Rate Cooling_Rate->Supersaturation Agitation Agitation Agitation->Crystallization Affects Anti_Solvent Anti-Solvent Addition Rate Anti_Solvent->Supersaturation Supersaturation->Crystallization

Caption: Key formulation and process factors influencing drug crystallization.

Troubleshooting_Workflow Start Observe Precipitate in DEGEE Vehicle Is_Crystal Is it crystalline? Start->Is_Crystal Oiling_Out Issue: Oiling Out Is_Crystal->Oiling_Out No (Oily Liquid) Is_Dilution Precipitation upon Aqueous Dilution? Is_Crystal->Is_Dilution Yes Sol_Oiling Solutions: - Reduce Concentration - Slow Cooling Rate - Modify Solvent System Oiling_Out->Sol_Oiling Anti_Solvent Issue: Anti-Solvent Precipitation Is_Dilution->Anti_Solvent Yes Supersaturation Issue: Unstable Supersaturation Is_Dilution->Supersaturation No (Spontaneous) Sol_Anti_Solvent Solutions: - Slow Addition Rate - Add Co-solvent - Use Surfactants Anti_Solvent->Sol_Anti_Solvent Sol_Supersaturation Solutions: - Dilute Formulation - Add Co-solvent - Add Inhibitors (PVP, HPMC) Supersaturation->Sol_Supersaturation

Caption: Decision workflow for troubleshooting precipitation issues.

Experimental_Workflow cluster_prep Phase 1: Formulation & Screening cluster_cryst Phase 2: Crystallization Study cluster_char Phase 3: Characterization Solubility Determine Equilibrium Solubility (Shake-Flask) Formulate Prepare DEGEE-Based Formulation Solubility->Formulate Screen Screen Co-solvents & Inhibitors Formulate->Screen Induce Induce Crystallization (Cooling or Anti-Solvent) Screen->Induce Monitor Monitor in Real-Time (Microscopy, Spectroscopy) Induce->Monitor Isolate Isolate Crystals (Filtration) Monitor->Isolate Analyze_Solid Analyze Solids (XRPD, DSC, SEM) Isolate->Analyze_Solid Analyze_Liquid Analyze Filtrate (HPLC) Isolate->Analyze_Liquid

Caption: General workflow for studying drug crystallization in DEGEE.

References

Technical Support Center: Adjusting pH in Aqueous Diethylene Glycol Monoethyl Ether Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of diethylene glycol monoethyl ether (DEGEE), commercially often known as Transcutol®.

Frequently Asked Questions (FAQs)

Q1: What is the typical pH of an aqueous this compound (DEGEE) solution?

A pure aqueous solution of DEGEE is generally neutral, with a pH in the range of 5-7.[1] However, the final pH of your solution will be primarily determined by the buffer system you employ.

Q2: How does the addition of DEGEE to my aqueous buffer affect the pH and pKa?

Q3: Which buffers are commonly used and are generally compatible with DEGEE for pharmaceutical formulations?

Commonly used buffers in pharmaceutical formulations that are generally compatible with DEGEE include:

  • Phosphate (B84403) buffers: Versatile for a pH range of 6.0 to 8.0.[2]

  • Citrate buffers: Effective in the pH range of 2.5 to 6.5.[2]

  • Acetate buffers: Suitable for maintaining a mildly acidic pH in the range of 3.6 to 5.6.[2]

The stability and solubility of these buffers should be verified in your specific DEGEE-water concentration.[3][4]

Q4: Is DEGEE stable at different pH values?

This compound is a stable compound under normal conditions of use and storage. It is not expected to degrade in typical pH ranges used for pharmaceutical and research applications. However, extreme pH values and oxidizing conditions should be avoided.[5]

Data Presentation

Table 1: Common Buffers for Aqueous Formulations and the Expected Influence of DEGEE

As precise pKa values for buffers in aqueous DEGEE solutions are not extensively documented, this table provides the pKa in water and a qualitative description of the expected shift in the presence of DEGEE. This shift is generally an increase for weak acids.

Buffer SystempKa in Water (at 25°C)Useful pH Range in WaterExpected pKa Shift in Aqueous DEGEE
Citric Acid/Citrate pKa1 = 3.13, pKa2 = 4.76, pKa3 = 6.402.5 - 7.5Increase
Acetic Acid/Acetate 4.763.6 - 5.6Increase
Phosphoric Acid/Phosphate pKa1 = 2.15, pKa2 = 7.20, pKa3 = 12.351.1 - 3.1, 6.2 - 8.2, 11.3 - 13.3Increase

Note: The magnitude of the pKa shift will depend on the concentration of DEGEE in the solution. It is crucial to empirically verify the pH of your final formulation.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous DEGEE Solution

Objective: To prepare an aqueous solution of DEGEE with a specific target pH using a buffer system.

Materials:

  • This compound (DEGEE)

  • Deionized water

  • Selected buffer components (e.g., sodium phosphate monobasic and dibasic)

  • pH meter with a suitable electrode

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Determine Buffer Composition: Based on the target pH and the aqueous pKa of the chosen buffer, calculate the required amounts of the acidic and basic buffer components using the Henderson-Hasselbalch equation as a starting point.

  • Prepare the Aqueous Buffer: Dissolve the calculated amounts of the buffer components in a volume of deionized water that is less than the final desired volume.

  • Introduce DEGEE: Slowly add the required volume of DEGEE to the aqueous buffer solution while stirring continuously.

  • pH Measurement and Adjustment:

    • Calibrate the pH meter using standard aqueous buffers (see Protocol 2).

    • Immerse the pH electrode in the DEGEE-water solution and allow the reading to stabilize.

    • If the pH is not at the target value, add small increments of a concentrated solution of the acidic or basic buffer component until the desired pH is reached.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.

  • Final pH Verification: Re-measure the pH of the final solution to ensure it is at the target value.

Protocol 2: Accurate pH Measurement of an Aqueous DEGEE Solution

Objective: To accurately measure the pH of an aqueous solution containing DEGEE.

Materials:

  • Calibrated pH meter

  • Combination pH electrode suitable for viscous or organic-containing samples (e.g., with a sleeve junction)

  • Standard aqueous pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Deionized water

  • Sample of the aqueous DEGEE solution

  • Stir plate and stir bar

Procedure:

  • Electrode Inspection and Maintenance:

    • Inspect the electrode for any physical damage.

    • Ensure the electrode is filled with the appropriate electrolyte solution and that the filling port is open during measurement.

    • For viscous solutions, a flowing junction is recommended to prevent clogging.

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two, and preferably three, fresh, unexpired standard aqueous buffers that bracket the expected pH of the sample.

    • Rinse the electrode with deionized water and gently blot dry between each buffer measurement.

    • Allow the reading to stabilize in each buffer before confirming the calibration point.

  • Sample Measurement:

    • Place the aqueous DEGEE sample in a beaker with a stir bar and stir at a constant, moderate speed.

    • Immerse the pH electrode and temperature probe (if separate) into the solution, ensuring the sensing bulb and junction are fully covered.

    • Allow the pH reading to stabilize before recording the value. In solutions containing organic solvents, stabilization may take longer than in purely aqueous solutions.

  • Post-Measurement Cleaning:

    • Thoroughly rinse the electrode with deionized water to remove all traces of the DEGEE solution.

    • If necessary, use a gentle cleaning solution recommended by the electrode manufacturer.

    • Store the electrode in the appropriate storage solution.

Troubleshooting Guides

IssuePossible CausesRecommended Actions
Drifting or Unstable pH Readings 1. Clogged or coated electrode junction due to the viscous nature of DEGEE solutions.2. Dehydration of the pH electrode's glass bulb.3. Temperature fluctuations in the sample.1. Use a pH electrode with a sleeve or open junction designed for viscous samples. Clean the electrode regularly according to the manufacturer's instructions.2. Ensure the electrode has been properly conditioned and stored in the appropriate storage solution. Recondition if necessary.3. Allow the sample to reach thermal equilibrium before measurement and use a meter with automatic temperature compensation (ATC).
Inaccurate pH Readings After Calibration 1. The pKa of the buffer has shifted in the presence of DEGEE, leading to a discrepancy between the expected and actual pH.2. Using expired or contaminated calibration buffers.1. Do not rely solely on theoretical calculations. Always measure and adjust the pH of the final formulation empirically.2. Use fresh, high-quality calibration buffers for every calibration.
Precipitation of Buffer Salts 1. The solubility of the buffer salts is reduced in the aqueous DEGEE mixture.2. Localized high concentrations of buffer during preparation.1. Test the solubility of your chosen buffer at the desired DEGEE concentration. Consider using a lower buffer concentration if precipitation occurs.2. Add buffer components slowly and with continuous stirring. Prepare a concentrated aqueous buffer stock and add it gradually to the DEGEE solution.
Slow Electrode Response 1. The viscosity of the DEGEE solution is slowing down the ion exchange at the electrode's sensing surface.2. The electrode is nearing the end of its lifespan.1. Be patient and allow extra time for the reading to stabilize. Gentle stirring can help. Ensure good contact between the sample and the electrode junction.2. If cleaning and reconditioning do not improve the response time, it may be time to replace the electrode.

Visualizations

experimental_workflow Workflow for Preparing pH-Adjusted DEGEE Solutions start Start calc_buffer Calculate Buffer Composition start->calc_buffer prep_aq_buffer Prepare Concentrated Aqueous Buffer calc_buffer->prep_aq_buffer add_degee Add DEGEE to Aqueous Buffer prep_aq_buffer->add_degee measure_ph Measure pH add_degee->measure_ph check_ph Is pH at Target? measure_ph->check_ph adjust_ph Adjust pH with Acidic/ Basic Buffer Component adjust_ph->measure_ph check_ph->adjust_ph No final_vol Adjust to Final Volume check_ph->final_vol Yes verify_ph Verify Final pH final_vol->verify_ph end End verify_ph->end

Caption: Workflow for pH adjustment in DEGEE solutions.

troubleshooting_ph Troubleshooting pH Measurement in DEGEE Solutions start Unstable/Inaccurate pH Reading check_cal Is the pH meter properly calibrated with fresh buffers? start->check_cal check_electrode Is the electrode clean, conditioned, and suitable for viscous solutions? check_cal->check_electrode Yes recalibrate Recalibrate Meter check_cal->recalibrate No check_sample Is the sample at a stable temperature and being stirred gently? check_electrode->check_sample Yes clean_electrode Clean/Recondition Electrode or use appropriate electrode check_electrode->clean_electrode No stabilize_sample Allow sample to equilibrate and ensure proper stirring check_sample->stabilize_sample No consult Consult Electrode Manufacturer or Technical Support check_sample->consult Yes recalibrate->start clean_electrode->start stabilize_sample->start

Caption: Decision tree for troubleshooting pH issues.

References

Validation & Comparative

A Comparative Guide: Diethylene Glycol Monoethyl Ether vs. Propylene Glycol for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate vehicle is a critical determinant of a topical drug product's efficacy and safety. Among the myriad of excipients available, glycols are frequently employed for their solubilizing and penetration-enhancing properties. This guide provides an objective comparison of two prominent glycols, Diethylene Glycol Monoethyl Ether (DEGEE) and Propylene (B89431) Glycol (PG), in the context of topical drug delivery, supported by experimental data and detailed protocols.

Performance Comparison: DEGEE vs. PG

This compound, commercially known as Transcutol®, is recognized for its excellent solvent capacity and its role as a skin penetration modifier.[1][2] Propylene glycol is a well-established penetration enhancer widely used in topical formulations.[3] The primary distinction in their mechanism lies in how they interact with the stratum corneum. DEGEE is thought to increase the solubility of a drug within the stratum corneum, potentially forming an intracutaneous depot, whereas PG is believed to disrupt the lipid bilayer, thereby facilitating drug penetration.[1][4]

Skin Permeation

The ability of a vehicle to facilitate the permeation of an active pharmaceutical ingredient (API) through the skin is a key performance indicator. A study comparing topical formulations of clobetasol (B30939) propionate (B1217596) found that a cream containing DEGEE resulted in lower systemic absorption compared to a formulation with PG, suggesting that DEGEE may help retain the drug within the skin for a more localized effect.[5]

Active Pharmaceutical IngredientVehicleSkin ModelFlux (µg/cm²/h)Study Reference
Clobetasol Propionate0% Propylene Glycol (100% Water)Porcine Ear Skin~0.07[6]
Clobetasol Propionate25% Propylene Glycol in WaterPorcine Ear Skin~0.06[6]
Clobetasol Propionate50% Propylene Glycol in WaterPorcine Ear Skin~0.07[6]
Clobetasol Propionate75% Propylene Glycol in WaterPorcine Ear Skin~0.07[6]
Clobetasol Propionate100% Propylene GlycolPorcine Ear Skin~0.07[6]

Note: Direct comparative flux data for DEGEE with clobetasol propionate from the same study was not available in the public domain. The data for propylene glycol indicates that for clobetasol propionate, the thermodynamic activity in the formulation was the predominant driver for permeation, with the concentration of PG not significantly impacting the flux.

Drug Solubility

The effectiveness of a topical formulation is often dependent on the solubility of the API in the vehicle. DEGEE has been noted for its ability to dissolve APIs that are not soluble in other common solvents like propylene glycol or alcohol.[1]

Active Pharmaceutical IngredientThis compound (DEGEE)Propylene Glycol (PG)Reference
DapsoneHigh SolubilityLower Solubility[1]
AtenololSolubleData Not Available[1]
GriseofulvinSolubleData Not Available[1]
DexamethasoneSolubleData Not Available[1]
IvermectinSolubleData Not Available[1]
Clobetasol PropionateSolubleIncreases with PG concentration in water[6]
Skin Irritation

The potential for a vehicle to cause skin irritation is a critical safety consideration. Both DEGEE and PG are generally considered to have low irritation potential.

A safety assessment by the Scientific Committee on Consumer Products (SCCP) concluded that DEGEE is slightly irritating to the skin.[7] Human patch tests with DEGEE showed it to be well-tolerated under occlusive patches for 48 hours.[7]

For propylene glycol, patch test studies indicate it is a minimal irritant.[8] In a study of over 45,000 patients, 20% PG in water resulted in 0.6% explicit irritant reactions.[9] Another report noted that in patch tests with undiluted propylene glycol, 12.5% of patients showed a positive reaction, with 70% of these being primary irritation.[10]

VehicleIrritation PotentialSupporting Evidence
This compound (DEGEE) Slightly irritatingSCCP assessment; well-tolerated in human patch tests.[7]
Propylene Glycol (PG) Minimal irritantPatch test studies show a low rate of irritant reactions.[8][9][10]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for comparing the skin permeation of a drug from formulations containing either DEGEE or PG.

1. Objective: To determine and compare the in vitro skin permeation profile (flux, permeability coefficient) of a model drug from a DEGEE-based formulation and a PG-based formulation.

2. Materials:

  • Franz diffusion cells

  • Human or porcine skin, dermatomed to a thickness of ~500 µm

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulations:

    • Drug in DEGEE vehicle

    • Drug in PG vehicle

  • Positive control (e.g., drug in a vehicle with a known potent enhancer)

  • Negative control (vehicle without the drug)

  • High-performance liquid chromatography (HPLC) system for drug quantification

3. Method:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut skin sections to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin sections onto the receptor chambers of the Franz cells with the stratum corneum side facing the donor compartment. Clamp the donor and receptor chambers together.

  • Receptor Chamber Filling: Fill the receptor chambers with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Temperature Equilibration: Allow the assembled cells to equilibrate in a circulating water bath at 32°C for at least 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area at each time point. Plot the cumulative amount versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This protocol provides a method to assess and compare the skin irritation potential of DEGEE and PG.

1. Objective: To evaluate the potential of DEGEE and PG to induce skin irritation by measuring cell viability in a reconstructed human epidermis model.

2. Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided by the RhE model manufacturer

  • Test substances: DEGEE and PG

  • Negative control: Phosphate-buffered saline (PBS)

  • Positive control: 5% Sodium Dodecyl Sulfate (SDS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326) or other formazan (B1609692) extraction solvent

  • Multi-well plate reader

3. Method:

  • Tissue Pre-incubation: Upon receipt, place the RhE tissues in a multi-well plate with pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.

  • Application of Test Substances: Remove the tissues from the incubator. Apply a defined amount (e.g., 25 µL) of the test substances (DEGEE, PG), negative control, and positive control directly onto the surface of the tissues.

  • Exposure: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Washing: After the exposure period, thoroughly wash the tissues with PBS to remove the test substance.

  • MTT Assay: Transfer the tissues to a new multi-well plate containing MTT medium and incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into a blue formazan precipitate.

  • Formazan Extraction: After incubation, remove the tissues and extract the formazan precipitate by immersing the tissues in isopropanol and shaking for at least 2 hours.

  • Quantification: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) using a plate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the cell viability for each test substance as a percentage of the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Formulation_DEGEE Formulation A (DEGEE Vehicle) Permeation_Study In Vitro Skin Permeation (Franz Diffusion Cell) Formulation_DEGEE->Permeation_Study Irritation_Study In Vitro Skin Irritation (RhE Model) Formulation_DEGEE->Irritation_Study Formulation_PG Formulation B (PG Vehicle) Formulation_PG->Permeation_Study Formulation_PG->Irritation_Study Skin_Prep Skin Membrane Preparation Skin_Prep->Permeation_Study Permeation_Analysis Permeation Data Analysis (Flux, Permeability) Permeation_Study->Permeation_Analysis Irritation_Analysis Irritation Data Analysis (Cell Viability) Irritation_Study->Irritation_Analysis Comparison Comparative Assessment of DEGEE vs. PG Permeation_Analysis->Comparison Irritation_Analysis->Comparison

Caption: Workflow for comparing topical delivery systems.

Signaling Pathway in Chemical-Induced Skin Irritation

G cluster_trigger Trigger cluster_cellular Cellular Response cluster_signaling Intracellular Signaling cluster_outcome Inflammatory Outcome Irritant Chemical Irritant (e.g., Glycol) Keratinocyte Keratinocyte Irritant->Keratinocyte cSrc c-Src Activation Keratinocyte->cSrc MAPK MAPK Pathway (ERK, p38) cSrc->MAPK NFkB NF-κB Pathway cSrc->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, IL-6, IL-8) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation & Irritation Cytokines->Inflammation

Caption: c-Src activation in skin irritation signaling.

Conclusion

Both this compound and Propylene Glycol are valuable excipients in topical drug delivery, each with a distinct profile. DEGEE appears to be an excellent solvent for a range of drugs and may offer the advantage of localizing drug action within the skin, potentially reducing systemic side effects.[1][5] Propylene glycol is a well-characterized and effective penetration enhancer.[3] The choice between DEGEE and PG will ultimately depend on the specific physicochemical properties of the API, the desired therapeutic outcome (localized vs. transdermal delivery), and the target product profile. For formulations where high local concentration and minimal systemic absorption are desired, DEGEE may be the superior choice. For applications requiring enhanced delivery of the API through the skin, PG remains a strong candidate. Further direct comparative studies are warranted to provide a more definitive guide for formulation scientists.

References

Comparative analysis of glycol ethers as pharmaceutical solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in pharmaceutical formulation, profoundly impacting a drug's solubility, stability, and bioavailability. Glycol ethers, a class of solvents possessing both ether and alcohol functionalities, offer a unique combination of properties that make them valuable alternatives to traditional solvents. This guide provides an objective comparison of key glycol ethers with other common pharmaceutical solvents, supported by experimental data, to facilitate informed solvent selection in drug development.

Introduction to Glycol Ethers

Glycol ethers are broadly categorized into two families: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol.[1] Historically, E-series glycol ethers were common, but due to toxicological concerns, there has been a significant shift towards the less toxic P-series alternatives in many pharmaceutical applications.[1][2] Notable examples in pharmaceutical formulations include Diethylene Glycol Monoethyl Ether (DEGEE), marketed as Transcutol®, and Propylene Glycol Methyl Ether (PGME). These solvents are recognized for their excellent solubilizing capacity for a wide range of active pharmaceutical ingredients (APIs).[3][4]

Data Presentation: Comparative Analysis of Solvent Performance

To provide a clear and objective comparison, the following tables summarize key quantitative data for selected glycol ethers against common pharmaceutical solvents like ethanol, propylene glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).

Physicochemical Properties

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for a given formulation.

PropertyDEGEE (Transcutol® P)PGMEPropylene Glycol (PG)EthanolPEG 400
Molecular Weight ( g/mol ) 134.17[5]90.1276.0946.07~400
Boiling Point (°C) 202[6]120188.278.5Decomposes
Vapor Pressure (mmHg at 20°C) 0.12[6]8.10.0843.9<0.01
Viscosity (mPa·s at 25°C) 4.1[3]1.740.41.0760-80
Log P (Octanol/Water) -0.54[5][6]-0.45-1.4-0.3-2.2
Miscibility with Water Miscible[3]MiscibleMiscibleMiscibleMiscible
API Solubility Comparison

The primary function of a solvent in many formulations is to dissolve the API. The following table compares the solubility of Apigenin, a poorly water-soluble bioflavonoid, in various solvents at 318.2 K (45°C).

SolventApigenin Solubility (Mole Fraction x 10⁻¹)
DEGEE (Transcutol®) 3.83
PEG 400 4.27
Propylene Glycol (PG) 0.15
Ethanol 0.00486
Water 0.0000308
Data sourced from Shakeel, F., et al. (2017).[7]

As the data indicates, glycol ethers like DEGEE and solvents like PEG 400 show exceptionally high solubilizing capacity for poorly soluble compounds compared to propylene glycol and ethanol.[7] For instance, Transcutol® P and propylene glycol provided the greatest solubility for ibuprofen (B1674241) (300 mg/g), another poorly soluble drug.[8]

Comparative Toxicity

Toxicity is a paramount consideration for any pharmaceutical excipient. The following table presents acute oral toxicity data.

SolventLD₅₀ (Rat, oral)
This compound (DEGEE) 5500 mg/kg
Propylene Glycol Methyl Ether (PGME) 5200 - 7500 mg/kg
Propylene Glycol (PG) 20,000 mg/kg
Ethanol 7060 mg/kg
Polyethylene Glycol 400 (PEG 400) 28,000 - 31,600 mg/kg
(Note: LD₅₀ values can vary between studies and sources. The values presented are for comparative purposes.)

The data shows that while P-series glycol ethers are considered less toxic than their E-series counterparts, common solvents like Propylene Glycol and PEG 400 exhibit lower acute oral toxicity.[1]

Mandatory Visualization

Diagrams created with Graphviz to illustrate key concepts and workflows.

G cluster_0 Glycol Ether Classification Glycol Ethers Glycol Ethers E-Series (Ethylene Oxide based) E-Series (Ethylene Oxide based) Glycol Ethers->E-Series (Ethylene Oxide based) P-Series (Propylene Oxide based) P-Series (Propylene Oxide based) Glycol Ethers->P-Series (Propylene Oxide based) DEGEE (Transcutol®) DEGEE (Transcutol®) E-Series (Ethylene Oxide based)->DEGEE (Transcutol®) PGME PGME P-Series (Propylene Oxide based)->PGME

Caption: Classification of Glycol Ethers.

G cluster_workflow Solvent Selection Workflow A Define API & Formulation Goals (e.g., solubility, stability, route) B Initial Screening: - Literature Search - In Silico Prediction A->B C Select Candidate Solvents (Glycol Ethers, PG, Ethanol, etc.) B->C D Experimental Validation C->D E Solubility Studies D->E Performance F Stability Studies (HPLC) D->F Compatibility G Toxicity Assessment (e.g., MTT Assay) D->G Safety H Analyze & Compare Data E->H F->H G->H I Select Optimal Solvent for Formulation Development H->I

Caption: Logical Workflow for Pharmaceutical Solvent Selection.

G cluster_protocol Experimental Workflow: Equilibrium Solubility start Start prep Prepare Solvent & Saturated Solution (Add excess API to solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 37°C with agitation) prep->equilibrate sample Sample the Supernatant (Centrifuge/filter to remove solid API) equilibrate->sample analyze Quantify API Concentration (e.g., using validated HPLC method) sample->analyze repeat Repeat at Different Time Points Until Equilibrium is Confirmed analyze->repeat repeat->equilibrate Not at Equilibrium end End repeat->end Equilibrium Reached

Caption: Workflow for an Equilibrium Solubility Experiment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols.

Equilibrium Solubility Determination

This protocol is used to determine the saturation solubility of an API in a selected solvent, a critical parameter for formulation development.

  • Objective: To determine the maximum concentration of an API that can be dissolved in a solvent at a specific temperature.

  • Materials:

    • Active Pharmaceutical Ingredient (API) powder.

    • Selected solvents (e.g., DEGEE, PGME, Ethanol, PG, PEG 400).

    • Vials with screw caps.

    • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C).

    • Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE).

    • Validated analytical method for API quantification (e.g., HPLC-UV).

  • Methodology:

    • Add an excess amount of API to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance).[9]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should establish the time required to reach equilibrium.[10]

    • After equilibration, stop the agitation and allow any undissolved solids to settle.

    • Carefully withdraw a sample from the supernatant. To ensure no solid particles are included, the sample should be centrifuged and/or filtered.[10]

    • Accurately dilute the sample with a suitable solvent (often the mobile phase of the analytical method).

    • Quantify the concentration of the API in the diluted sample using a validated analytical method.

    • Repeat the sampling at later time points (e.g., 48h, 72h) to confirm that the concentration is stable and equilibrium has been reached.[9]

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.[10]

Stability-Indicating HPLC Method

This protocol outlines the development of an HPLC method capable of separating and quantifying the API from its potential degradation products, which is essential for stability studies.

  • Objective: To develop a validated HPLC method that can accurately measure the concentration of the API in the presence of its degradation products, impurities, and excipients.

  • Materials:

    • API and its formulation in the selected solvent.

    • HPLC system with a suitable detector (e.g., UV/PDA).

    • Multiple HPLC columns with different selectivities (e.g., C18, C8, Phenyl).

    • Mobile phase components (e.g., Acetonitrile (B52724), Methanol, Water, Buffers).

    • Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂).

  • Methodology:

    • Forced Degradation Studies: Subject the API in solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[11] For example, refluxing with 0.1N HCl or 0.1N NaOH, or treating with 3% H₂O₂.[11]

    • Initial Method Development:

      • Select an initial column (a C18 is common) and a broad gradient mobile phase (e.g., 5-95% acetonitrile in water with 0.1% formic acid).[12]

      • Inject the stressed and unstressed samples to observe the separation of the API peak from any degradant peaks.

    • Method Optimization:

      • Systematically adjust chromatographic parameters to achieve adequate resolution (Rs > 2) between the API and all degradation products.[6]

      • Parameters to optimize include: mobile phase composition (organic solvent type, pH, buffer concentration), column type, column temperature, and gradient slope.

    • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines. Validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11] Specificity is proven by demonstrating that the API peak is free from interference from degradants (peak purity analysis using a PDA detector).

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is a rapid screening tool to compare the toxicity of different excipients on a cellular level.

  • Objective: To evaluate and compare the potential cytotoxicity of different solvents on a relevant cell line in vitro.

  • Materials:

    • Human cell line (e.g., Calu-3 for respiratory applications, or HaCaT for dermal).[13]

    • Cell culture medium and supplements.

    • 96-well plates.

    • Test solvents.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[3]

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

    • Treatment: Prepare serial dilutions of the test solvents in the cell culture medium. Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include untreated cells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the cells with the test substances for a defined period (e.g., 4 to 72 hours).[13]

    • MTT Addition: After incubation, remove the treatment medium and add a fresh medium containing MTT (e.g., to a final concentration of 0.5 mg/mL).

    • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm.[3]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plotting viability against solvent concentration allows for the determination of the IC₅₀ (the concentration that inhibits 50% of cell viability).

References

Validating Drug Delivery Systems Formulated with Diethylene Glycol Monoethyl Ether (DEGEE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a highly purified solvent and powerful solubilizing agent widely employed in topical and transdermal drug delivery systems.[1][2] Its ability to act as a penetration enhancer makes it a valuable excipient for improving the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[3] This guide provides a comparative analysis of DEGEE-formulated drug delivery systems against other common alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of DEGEE-Based Formulations

The efficacy of a topical drug delivery system is contingent on the intricate interplay between the API, the vehicle, and the skin.[1] DEGEE's performance as a penetration enhancer is often compared to other commonly used solvents like propylene (B89431) glycol (PG) and ethanol (B145695).

Quantitative Data Summary

The following tables summarize key performance metrics from various studies, offering a quantitative comparison of drug delivery systems formulated with DEGEE versus other excipients.

Table 1: Comparison of In Vitro Skin Permeation of Ibuprofen (B1674241) Formulations

Formulation VehicleActive IngredientSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)Reference
DEGEE:PG:OD (5:5:1.5)Ibuprofen (10%)~4.0Not ReportedNot Applicable[4]
Microemulsion (Oleic acid, Cremophor RH40, Transcutol P)Ibuprofen (5%)42.98 ± 4.98Not ReportedNot Applicable[2]
Gel (with 20% Propylene Glycol)IbuprofenNot ReportedNot ReportedSuperior to reference[5]
Nanoscaled Emulsion (G40)IbuprofenSuperior to commercial gelNot ReportedNot Applicable[6]

Table 2: Comparison of In Vitro Skin Permeation of Diclofenac (B195802) Formulations

Formulation VehicleActive IngredientCumulative Amount Permeated (24h) (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Reference
Nanosuspension with DEGEEDiclofenac AcidDecreased accumulation in stratum corneumNot significantly affected in epidermisNot Reported[7]
Microemulsion with DMSODiclofenac SodiumSuperior to gel and cream5.3 ± 1.2Not Reported[8]
Diclac® LipogelDiclofenac Sodium86.5 ± 9.4Not ReportedNot Reported[9]
Primofenac® Emulsion GelDiclofenac Sodium24.4 ± 2.7Not ReportedNot Reported[9]

Table 3: Comparison of Skin Permeation with Various Enhancers

Enhancer/VehicleActive IngredientSteady-State Flux (Jss) (µg/cm²/h)Enhancement Factor (EF)Reference
DEGEE (Transcutol®)Melatonin (in TRC/PGL 20:80)21.5 ± 7.3456.6[10]
Propylene Glycol24 different activesModulates permeabilityNot Reported[11]
Ethanol (60%)AminophyllineNot Reported13.22 ± 2.105[11]
Propylene Glycol Ethers (PGEE & PGPE)Not Applicable447.5–1075.2 (PGEE), 193.9–826.1 (PGPE)Not Applicable[12]

Experimental Protocols for Validation

Accurate and reproducible experimental data are paramount in validating the performance of drug delivery systems. Below are detailed methodologies for key experiments.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of topical formulations.

Objective: To quantify the rate and extent of drug permeation through a skin membrane from a DEGEE-based formulation compared to other formulations.

Apparatus: Vertical Franz diffusion cells.

Membrane: Excised human or animal (e.g., porcine or rat) skin, or a synthetic membrane like Strat-M®.

Protocol:

  • Membrane Preparation: Excise full-thickness skin and dermatomed to a thickness of approximately 500 µm. Equilibrate the skin membrane in phosphate-buffered saline (PBS) at pH 7.4 for one hour before mounting on the Franz diffusion cell.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Phase: Fill the receptor chamber with a suitable receptor medium (e.g., PBS for hydrophilic drugs, or PBS with a co-solvent like ethanol for poorly water-soluble drugs) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be continuously stirred and maintained at 32°C ± 0.5°C to mimic physiological skin temperature.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane mount_membrane Mount Membrane in Franz Cell prep_membrane->mount_membrane prep_receptor Prepare Receptor Medium fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulation Prepare Test Formulation apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation mount_membrane->fill_receptor fill_receptor->apply_formulation run_experiment Run Experiment (32°C, stirring) apply_formulation->run_experiment collect_samples Collect Samples at Time Intervals run_experiment->collect_samples analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples calculate_flux Calculate Permeation Parameters analyze_samples->calculate_flux G cluster_degee DEGEE Physicochemical Properties cluster_sc Interaction with Stratum Corneum cluster_outcome Drug Delivery Outcome prop1 Amphiphilic Nature mech1 Disruption of Lipid Bilayer Organization prop1->mech1 prop2 High Solubilizing Power mech2 Increased Drug Solubility in SC prop2->mech2 prop3 Hygroscopic mech3 Alteration of SC Hydration prop3->mech3 out1 Enhanced Drug Permeation mech1->out1 mech2->out1 out2 Increased Drug Deposition (Depot Effect) mech2->out2 mech3->out1 out3 Improved Bioavailability out1->out3 out2->out3

References

Ethoxydiglycol vs. diethylene glycol monoethyl ether in cosmetic science

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Ethoxydiglycol's performance against common glycols, supported by experimental data for researchers and formulation scientists.

In cosmetic science, the choice of a solvent system is critical to the performance, stability, and aesthetic appeal of the final product. Ethoxydiglycol has emerged as a high-performance solvent and carrier, prized for its ability to enhance the efficacy of active ingredients. This guide provides a detailed comparison of Ethoxydiglycol with other commonly used glycols, such as Propylene (B89431) Glycol and Butylene Glycol, focusing on quantitative performance data and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Nomenclature Clarification: Ethoxydiglycol vs. Diethylene Glycol Monoethyl Ether

It is crucial to first clarify that "Ethoxydiglycol" is the International Nomenclature of Cosmetic Ingredients (INCI) name for the chemical compound this compound (DEGEE).[1][2][3] They are the same substance (CAS No. 111-90-0).[4][5] Therefore, this guide will use the INCI name Ethoxydiglycol and compare its properties and performance to other distinct glycols used in cosmetics.

Nomenclature cluster_chemical Chemical Entity cluster_name Cosmetic Ingredient Name A This compound (DEGEE) CAS: 111-90-0 B Ethoxydiglycol (INCI) A->B is the INCI name for

Caption: Relationship between chemical and INCI names.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a solvent dictate its behavior in a formulation. Ethoxydiglycol's molecular structure, featuring both ether and alcohol functionalities, gives it a unique solubility profile compared to simpler diols like Propylene Glycol and Butylene Glycol.

PropertyEthoxydiglycolPropylene Glycol1,3-Butylene Glycol
Chemical Name 2-(2-Ethoxyethoxy)ethanol1,2-Propanediol1,3-Butanediol
Molecular Weight 134.17 g/mol [4][5][6]76.09 g/mol [7][8][9]90.12 g/mol [1]
Boiling Point 194-202°C[4][6][10]188.2°C[8][11]207.5°C[12][13]
Viscosity (@20-25°C) ~3.85 mPa·s[4][10]~56.0 mPa·s[9]~104 mPa·s (as 96 cSt)
LogP (Octanol/Water) -0.54 (Predicted)-1.34[11]-0.74[1]

Table 1: Comparison of key physicochemical properties of common cosmetic solvents.

Performance in Cosmetic Formulations

The practical utility of a solvent is measured by its performance in solubilizing active ingredients and enhancing their delivery through the skin barrier.

Superior Solvency

Ethoxydiglycol is recognized for its exceptional ability to dissolve a wide range of active ingredients, both hydrophilic and lipophilic.[2][6] This is particularly advantageous for notoriously difficult-to-solubilize actives like L-Ascorbic Acid (Vitamin C).

Active IngredientEthoxydiglycolPropylene GlycolWater
L-Ascorbic Acid Used in formulations to achieve up to 15% solubility in a co-solvent system.[14][15]~50 mg/mL (5 g/100g )[15][16]~330 mg/mL (33 g/100g )[15][16]
Salicylic Acid High~3-6%[17]~0.2%[17]

Table 2: Comparative solubility of common cosmetic actives. While water is a prime solvent for L-Ascorbic Acid, its presence accelerates degradation. Ethoxydiglycol offers a stabilizing, non-aqueous environment while maintaining high active concentration.

A recent experiment highlighted that a formulation containing 20% Ethoxydiglycol and 10% Propylene Glycol failed to fully dissolve 20% Ascorbic Acid, whereas a simpler system of 10% Ethoxydiglycol in 70% water achieved a crystal-clear solution, demonstrating its utility in aqueous systems to boost solubility.[18]

Skin Penetration Enhancement

A key function of Ethoxydiglycol is to act as a penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum.[2][6] It is thought to work by reversibly modifying the lipid structure of this barrier, thereby increasing the diffusion of actives into the deeper layers of the skin.

PenetrationMechanism cluster_formulation Topical Formulation cluster_skin Skin Barrier (Stratum Corneum) cluster_delivery Deeper Skin Layers Formulation Product with Ethoxydiglycol + Active Ingredient SC Organized Lipid Bilayers Formulation->SC Application SC_Disrupted Disorganized Lipid Bilayers SC->SC_Disrupted Ethoxydiglycol Interaction (Reversible Disruption) Delivery Enhanced Active Ingredient Delivery SC_Disrupted->Delivery Increased Permeability

Caption: Mechanism of skin penetration enhancement.

Experimental data from in vitro permeation studies quantify this effect. The steady-state flux (Jss) represents the rate at which a substance permeates the skin per unit area. While direct comparative studies are limited, data on structurally similar compounds show significant permeation.

Solvent / EnhancerActiveSkin ModelSteady-State Flux (Jss) (µg/cm²/h)
Propylene Glycol Ethers (PGEE)*PGEEHuman Skin447.5 – 1075.2[19]
Propylene GlycolVarious DrugsPig SkinEnhances permeation, especially for hydrophilic compounds[17]
Butylene GlycolN/AN/AGenerally considered less effective as a penetration enhancer than Ethoxydiglycol[2]

*Table 3: Comparative skin permeation data. Propylene Glycol Monoethyl Ether (PGEE) is structurally similar to Ethoxydiglycol and serves as a proxy for its high permeation capabilities.

Experimental Protocols

To ensure data is reproducible and reliable, standardized experimental protocols are essential.

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This method is the gold standard for assessing the percutaneous absorption of topical products.

Objective: To quantify the rate and extent of an active ingredient's permeation through a skin membrane from a given formulation.

Apparatus:

  • Vertical Franz Diffusion Cells

  • Circulating water bath maintained at 37°C (to achieve a skin surface temperature of ~32°C)

  • Magnetic stirrers

  • Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane

  • Receptor fluid (e.g., phosphate-buffered saline, PBS, often with a solubilizer to maintain sink conditions)

  • Analytical instrument (e.g., HPLC) for quantification

Methodology:

  • Membrane Preparation: Thaw and cut excised skin to a size sufficient to cover the Franz cell orifice. Mount the skin on the receptor chamber with the stratum corneum facing the donor chamber.

  • Cell Assembly: Clamp the donor chamber onto the receptor chamber, ensuring a leak-proof seal.

  • Receptor Fluid: Fill the receptor chamber with pre-warmed, degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath for at least 30 minutes.

  • Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analysis: Analyze the collected samples for the concentration of the active ingredient using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of the active permeated per unit area at each time point. Plot this value against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

FranzCellWorkflow A Prepare & Mount Skin Membrane B Assemble Franz Cell & Fill Receptor Chamber A->B C Equilibrate System (32°C Surface Temp) B->C D Apply Topical Formulation to Donor C->D E Collect Samples at Predetermined Intervals D->E F Analyze Samples (e.g., HPLC) E->F G Calculate Flux & Permeation Parameters F->G

Caption: Experimental workflow for an in vitro skin permeation study.

Protocol 2: Viscosity Measurement of Cosmetic Solvents

Objective: To determine the dynamic viscosity of a cosmetic solvent or formulation, which influences texture, spreadability, and stability.

Apparatus:

  • Rotational Viscometer or Rheometer (e.g., Brookfield type)

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled sample holder or water bath

Methodology:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the sample's expected viscosity.

  • Sample Preparation: Place a sufficient volume of the sample liquid into a beaker or sample holder, ensuring there are no air bubbles.

  • Temperature Control: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Immerse the spindle into the liquid to the marked level. Start the motor at the selected speed.

  • Data Recording: Allow the reading to stabilize before recording the torque value. Most modern instruments will directly output the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Reporting: Report the viscosity value along with the spindle used, rotational speed, and temperature, as these parameters are critical for non-Newtonian fluids.

Safety and Regulatory Profile

Ethoxydiglycol is considered safe for use in cosmetics by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel.[2][20] However, the European Scientific Committee on Consumer Safety (SCCS) has established concentration limits due to its penetration-enhancing effects. These restrictions include a maximum concentration of 10% in rinse-off products, 2.6% in other leave-on products, and specific limits for hair dyes.

Conclusion

Ethoxydiglycol stands out as a highly effective and versatile solvent in cosmetic science. Its superior solubilizing power for challenging active ingredients and its proven ability to enhance skin penetration offer significant advantages over traditional glycols like Propylene and Butylene Glycol. While its lower viscosity contributes to lighter, more elegant formulations, its primary value lies in its capacity to boost the overall efficacy of a cosmetic product. For researchers and formulators, understanding the quantitative differences in solvency and permeability, as determined by robust experimental protocols, is key to leveraging Ethoxydiglycol's full potential in developing next-generation cosmetic and dermatological products.

References

DEGEE in Focus: A Comparative Guide to In Vitro Skin Permeation Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal penetration enhancer is a critical step in formulating effective topical and transdermal drug delivery systems. Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a widely utilized solvent and penetration enhancer. This guide provides an objective comparison of DEGEE with other common enhancers, supported by data from in vitro skin permeation studies.

This guide synthesizes findings from multiple studies to offer a comparative overview of DEGEE's performance against other enhancers like propylene (B89431) glycol (PG), ethanol (B145695), and oleic acid. The data underscores the importance of formulation design and the specific drug's physicochemical properties in determining the most effective permeation strategy.

Comparative Performance of Skin Permeation Enhancers

The efficacy of a penetration enhancer is often evaluated by measuring the flux (the amount of drug that permeates a specific area of skin over time) and the permeability coefficient. The following tables summarize quantitative data from various in vitro studies, comparing DEGEE with other enhancers.

DrugEnhancer (Concentration)VehicleSkin ModelFlux (μg/cm²/h)Enhancement Ratio*Reference
MeloxicamDEGEE (Transcutol®) Not SpecifiedFull rat skin-21 [1]
MeloxicamControl (hydrated skin)Not SpecifiedFull rat skin-1[1]
IbuprofenDEGEE (DGME) Microemulsion-based gelStrat-M® membrane~15-[2]
IbuprofenOleyl alcohol/Oleic acidMicroemulsion-based gelStrat-M® membrane~60-[2]

Enhancement Ratio (ER) is the factor by which the flux is increased compared to a control formulation without the enhancer.

DrugEnhancer (Concentration)VehicleSkin ModelPermeation ParametersFindingsReference
S-Methyl-l-methionineOleic Acid (5% w/v)PG/Water (50:50 v/v)Hairless mouse skinFlux: 7.98 ± 4.43 µg/hr/cm²Oleic acid was the most effective enhancer tested.[3][4]
S-Methyl-l-methionineEthanol (10%) + Oleic Acid (1%)PG/Water (50:50 v/v)Hairless mouse skinFlux: 7.11 µg/hr/cm²Synergistic effect observed between ethanol and oleic acid.[3]
HaloperidolLimonene oxide (5% w/v)50% v/v EthanolHuman epidermis-Enhancement activity was higher in 50% ethanol than in 100% PG.[5]
HaloperidolPinene oxide (5% w/v)50% v/v EthanolHuman epidermis-Enhancement activity was higher in 50% ethanol than in 100% PG.[5]
Various ActivesPropylene GlycolAqueous buffer or PGPig skin-PG demonstrated enhancer properties, particularly for hydrophilic compounds.[6][7]

Mechanisms of Action: DEGEE vs. Other Enhancers

Penetration enhancers facilitate drug transport across the stratum corneum through various mechanisms.

  • DEGEE (Transcutol®): It is thought to readily penetrate the stratum corneum and interact with intercellular water, thereby modifying the skin's barrier properties.[1] It can also improve the partitioning and diffusion of drugs into the skin.[1] Some studies suggest that DEGEE's effectiveness is linked to its ability to maintain high skin permeability even under reduced hydration conditions.[1]

  • Propylene Glycol (PG): PG can act as a cosolvent and enhance the permeation of drugs, especially hydrophilic ones.[6][7] It is believed to alter the lipid structure of the stratum corneum, leading to a more disordered state that is more permeable to drugs.[6][7]

  • Ethanol: Ethanol is a well-known penetration enhancer that can increase the fluidity of the stratum corneum lipids.[8] It can also act as a solvent for the drug, increasing its thermodynamic activity and driving force for penetration. The combination of ethanol with other enhancers, such as oleic acid, can lead to a synergistic enhancement effect.[3]

  • Oleic Acid: This fatty acid is known to disrupt the highly ordered lipid structure of the stratum corneum, creating a more fluid and permeable barrier.[4][9] It can integrate into the lipid bilayers and create separate domains, which facilitates drug diffusion.[9]

Experimental Protocols for In Vitro Skin Permeation Studies

The following is a generalized protocol for conducting in vitro skin permeation studies using Franz diffusion cells, a common method cited in the literature.[3][10][11]

1. Skin Preparation:

  • Excised skin (e.g., human, porcine, or rodent) is carefully prepared. The subcutaneous fat and excess dermal tissue are removed.[3]
  • The skin is then cut to an appropriate size to be mounted on the Franz diffusion cells.

2. Mounting the Skin:

  • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[3]

3. Receptor Chamber:

  • The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, ethanol/water mixture) to ensure sink conditions.[3][11]
  • The receptor medium is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.[3]

4. Donor Chamber Application:

  • A precise amount of the test formulation (containing the drug and enhancer) is applied to the surface of the skin in the donor chamber.[3]
  • The donor chamber is often covered to prevent evaporation.[3]

5. Sampling:

  • At predetermined time intervals, samples are withdrawn from the receptor medium for analysis.[3]
  • The withdrawn volume is immediately replaced with fresh receptor medium to maintain a constant volume.[3]

6. Quantification:

  • The concentration of the drug in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[2]

7. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.
  • The steady-state flux (Jss) is calculated from the linear portion of the curve.
  • The permeability coefficient (Kp) and enhancement ratio (ER) can also be determined.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Excision and Preparation cell_setup Franz Cell Assembly skin_prep->cell_setup skin_mount Mounting Skin Membrane cell_setup->skin_mount receptor_fill Filling Receptor Chamber skin_mount->receptor_fill formulation_app Application of Formulation (Drug + Enhancer) receptor_fill->formulation_app sampling Periodic Sampling from Receptor Chamber formulation_app->sampling quantification Drug Quantification (e.g., HPLC) sampling->quantification data_analysis Data Analysis (Flux, Permeability Coefficient) quantification->data_analysis

Caption: Workflow for in vitro skin permeation studies.

References

Performance of DEGEE in Nanoparticle Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylene glycol monoethyl ether (DEGEE), commercially known as Transcutol®, is a versatile excipient widely recognized for its solubilizing, penetration-enhancing, and surfactant properties in pharmaceutical formulations.[1] Its incorporation into nanoparticle systems has the potential to significantly impact drug delivery efficiency. This guide provides a comparative overview of the performance of DEGEE in different nanoparticle formulations, supported by experimental data and detailed protocols.

Performance Comparison of DEGEE in Lipid-Based Nanoparticles

A key application of DEGEE is in the formulation of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid into the solid lipid matrix, which can lead to improved drug loading and stability.[2]

A study comparing NLCs and SLNs for the delivery of trans-ferulic acid utilized DEGEE (Transcutol® P) in the NLC formulation. The results demonstrated the superior performance of the NLCs containing DEGEE.[3][4]

Table 1: Performance Data of DEGEE in Lipid Nanoparticle Formulations for Trans-Ferulic Acid Delivery [3][4]

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs) with DEGEE
Particle Size (nm) 86.0102.6
Encapsulation Efficiency (%) Lower (exact value not specified)Higher (p < 0.05)
Cellular Uptake (in Caco-2 cells) LowerHigher (p < 0.05)
Permeation (through Millicell™ membrane) LowerSignificantly Enhanced (p < 0.05)

The inclusion of DEGEE in the NLC formulation, along with a liquid lipid, contributed to a larger particle size but significantly improved the encapsulation efficiency, cellular uptake, and permeation of trans-ferulic acid compared to SLNs.[3][4] This suggests that DEGEE plays a crucial role in enhancing the drug delivery capabilities of NLCs.

General Performance Comparison: Lipid vs. Polymeric Nanoparticles

Table 2: General Performance Characteristics of Lipid and Polymeric Nanoparticles

FeatureLipid-Based Nanoparticles (SLNs, NLCs)Polymeric Nanoparticles (e.g., PLGA)
Biocompatibility Generally high due to physiological lipid components.[2]Good, especially with biodegradable polymers like PLGA.[5]
Drug Loading Capacity Can be limited for certain drugs in SLNs; NLCs offer improvement.[2]Generally high and tunable based on polymer properties.[6]
Drug Release Often characterized by an initial burst release followed by sustained release.[2]Highly controllable and can be tailored for sustained or targeted release.[5]
Stability Can be an issue; potential for drug expulsion during storage in SLNs.[2]Generally good, with high physical stability.[7]
Manufacturing Can be scaled up; methods like hot and cold homogenization are common.[6]Well-established and scalable methods like emulsion-solvent evaporation.[8]

The Potential Role of DEGEE in Polymeric Nanoparticles

Based on its known properties, DEGEE could be incorporated into polymeric nanoparticle formulations, such as those made from poly(lactic-co-glycolic acid) (PLGA), in several ways:

  • As a Co-Solvent: DEGEE can be used in the organic phase during nanoparticle preparation to improve the solubility of hydrophobic drugs, potentially leading to higher encapsulation efficiency.

  • As a Penetration Enhancer: For topical or transdermal delivery, incorporating DEGEE into polymeric nanoparticles could enhance the penetration of the encapsulated drug through the skin.[7]

  • As a Co-Surfactant: DEGEE's surfactant properties could aid in the emulsification process during nanoparticle synthesis, influencing particle size and stability.[1]

Further research is required to quantify the performance benefits of including DEGEE in polymeric nanoparticle formulations and to draw a direct comparison with its effects in lipid-based systems.

Experimental Protocols

Preparation of DEGEE-Containing Nanostructured Lipid Carriers (NLCs)

This protocol is based on the methodology for preparing NLCs for trans-ferulic acid delivery.[3][4]

Materials:

  • Solid Lipid: Compritol® 888 ATO

  • Liquid Lipid: Ethyl oleate

  • Surfactant: Cremophor® EL

  • Co-surfactant/Penetration Enhancer: this compound (Transcutol® P)

  • Drug: Trans-ferulic acid

  • Aqueous Phase: Deionized water

Method (Hot Homogenization followed by Ultrasonication):

  • Melt the solid lipid (Compritol® 888 ATO) by heating it above its melting point.

  • Dissolve the drug (trans-ferulic acid) and the liquid lipid (ethyl oleate) in the molten solid lipid to form the lipid phase.

  • Heat the aqueous phase containing the surfactant (Cremophor® EL) and DEGEE to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase and homogenize at high speed for a few minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form the NLC dispersion.

  • Allow the nanoemulsion to cool down to room temperature while stirring to allow the lipid to recrystallize and form the NLCs.

General Protocol for Preparation of Polymeric (PLGA) Nanoparticles

This is a general protocol for the single emulsion-solvent evaporation method, a common technique for preparing PLGA nanoparticles.[8]

Materials:

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA)

  • Organic Solvent: Dichloromethane or Ethyl Acetate

  • Aqueous Phase: Deionized water

  • Surfactant: Poly(vinyl alcohol) (PVA)

  • Drug: (To be encapsulated)

Method:

  • Dissolve the PLGA and the drug in the organic solvent to form the organic phase.

  • Prepare the aqueous phase by dissolving the surfactant (PVA) in deionized water.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate.

  • As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for long-term storage.

Visualizations

Experimental_Workflow_NLC cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation Solid_Lipid Solid Lipid (e.g., Compritol® 888 ATO) Melt Melt & Dissolve Solid_Lipid->Melt Drug Drug (e.g., Trans-ferulic acid) Drug->Melt Liquid_Lipid Liquid Lipid (e.g., Ethyl oleate) Liquid_Lipid->Melt Pre_Emulsion High-Speed Homogenization (Pre-emulsion) Melt->Pre_Emulsion Hot Lipid Phase Surfactant Surfactant (e.g., Cremophor® EL) Dissolve_Aq Dissolve Surfactant->Dissolve_Aq DEGEE DEGEE (Transcutol® P) DEGEE->Dissolve_Aq Water Deionized Water Water->Dissolve_Aq Dissolve_Aq->Pre_Emulsion Hot Aqueous Phase Sonication Ultrasonication (Nanoemulsion) Pre_Emulsion->Sonication Cooling Cooling & Stirring Sonication->Cooling NLCs NLC Dispersion Cooling->NLCs

Caption: Workflow for DEGEE-NLC Preparation.

Drug_Release_Pathway cluster_delivery Drug Delivery Process cluster_release Release Mechanisms NP Nanoparticle (Lipid or Polymeric) Target_Site Target Site (e.g., Skin, Cells) NP->Target_Site Delivery Drug_Release Drug Release Target_Site->Drug_Release Trigger Diffusion Diffusion Erosion Matrix Erosion (Polymeric NPs) Swelling Swelling (Hydrogel-based NPs) Drug_Release->Diffusion Drug_Release->Erosion Drug_Release->Swelling Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Nanoparticle Drug Release Mechanisms.

References

A Comparative Guide to Assay Validation for Diethylene Glycol Monoethyl Ether (DEGEE) in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the assay validation of diethylene glycol monoethyl ether (DEGEE), a common solvent and penetration enhancer in pharmaceutical formulations.[1][2] The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most appropriate analytical technique for quality control and regulatory compliance. The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a brief overview of alternative techniques.

Method Comparison: GC vs. HPLC

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a widely adopted and robust method for the analysis of volatile and semi-volatile compounds like DEGEE.[3][4][5] HPLC offers a versatile alternative, especially for non-volatile or thermally labile compounds, and can be adapted for DEGEE analysis, often requiring derivatization to enhance detection by common UV detectors.[6][7]

Performance Characteristics

Table 1: Quantitative Performance Data for GC-MS Method (for Diethylene Glycol - DEG)

Validation ParameterPerformance MetricAcceptance Criteria (Typical)
Linearity (Range)10 ppm – 1000 ppm (0.001% to 0.1%)Correlation Coefficient (r²) ≥ 0.995
Accuracy (% Recovery)Data not available98.0% - 102.0%
Precision (%RSD)Data not available≤ 2.0%
Limit of Detection (LOD)0.1 ppm (0.000010%)Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)0.3 ppm (0.00003%)Signal-to-Noise Ratio ≥ 10:1

Source: Adapted from FDA-validated GC-MS method for DEG in cough, cold, and allergy products.[8]

Table 2: Quantitative Performance Data for HPLC-UV Method (with pre-column derivatization for Diethylene Glycol - DEG)

Validation ParameterPerformance MetricAcceptance Criteria (Typical)
Linearity (Range)0.062 to 18.6 µg/mLCorrelation Coefficient (r²) = 0.9999
Accuracy (% Recovery)Data not available98.0% - 102.0%
Precision (%RSD)Intra-day and Inter-day RSDs all below 4%≤ 2.0%
Limit of Detection (LOD)Data not availableSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)Data not availableSignal-to-Noise Ratio ≥ 10:1

Source: Adapted from a study on the simultaneous quantitative analysis of DEG and propylene (B89431) glycol in pharmaceutical products.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of assay validation. The following are representative protocols for GC-MS and HPLC-UV analysis of glycols in pharmaceutical products.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the detection and quantitation of diethylene glycol (DEG) in various liquid pharmaceutical matrices.[8]

1. Sample Preparation (for Solutions, Syrups, and Suspensions)

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dilute with methanol (B129727) to the desired volume.

  • Vortex to mix thoroughly.

  • If solids are present, filter through a 0.20 µm PTFE syringe filter.

2. Chromatographic Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[8]

  • Column: DB-WAX, 30 m x 0.25 mm I.D. x 0.25 µm film thickness (or equivalent)[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[8]

  • Inlet Temperature: 250 °C[9]

  • Injection Volume: 1 µL[3]

  • Injection Mode: Split (e.g., 20:1 ratio)[9]

  • Oven Temperature Program: Initial temperature of 100 °C for 5 minutes, then ramp at 10 °C/min to 245 °C and hold for 4 minutes.[9]

  • MS Detector: Single Ion Monitoring (SIM) mode for detection and extracted ion chromatograms for quantitation.[8]

3. Internal Standard

  • An internal standard such as 2,2,2-Trichloroethanol can be used for normalization.[8]

High-Performance Liquid Chromatography (HPLC-UV) Protocol with Pre-column Derivatization

This protocol is adapted from a method for the simultaneous analysis of diethylene glycol (DEG) and propylene glycol.[6]

1. Sample Preparation and Derivatization

  • To 100 µL of the sample, add 10 µL of a 20% solution of p-toluenesulfonyl isocyanate (TSIC) in acetonitrile (B52724).

  • Add 10 µL of water to the mixture.

  • Allow the derivatization reaction to proceed under optimized conditions (time and temperature).

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18 analytical column.[6]

  • Mobile Phase: A mixture of 0.01 M KH₂PO₄ buffer (pH 2.5) and acetonitrile (e.g., 47:53 v/v).[6]

  • Flow Rate: 1 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV at 227 nm.[6]

  • Injection Volume: 20 µL.

Alternative Analytical Techniques

While GC and HPLC are the primary methods, other techniques can be employed for screening or specific applications:

  • Thin-Layer Chromatography (TLC): A suitable and widely used technique for screening purposes, allowing for the detection of DEG or EG concentrations down to about 0.2% (m/m).[9]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used for the semi-quantitative determination of DEG in conjunction with chemometric methods like Principal Component Analysis (PCA).[10]

Visualizing the Workflow

To better understand the logical flow of an assay validation process, the following diagrams illustrate the key stages.

AssayValidationWorkflow cluster_planning Planning & Development cluster_validation Validation cluster_execution Execution & Reporting define_purpose Define Analytical Purpose method_development Method Development (GC or HPLC) define_purpose->method_development specificity Specificity method_development->specificity linearity Linearity & Range method_development->linearity accuracy Accuracy method_development->accuracy precision Precision method_development->precision lod_loq LOD & LOQ method_development->lod_loq robustness Robustness method_development->robustness sample_prep Sample Preparation robustness->sample_prep instrument_analysis Instrumental Analysis sample_prep->instrument_analysis data_analysis Data Analysis instrument_analysis->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: A logical workflow for assay validation.

GCSamplePrepWorkflow start Start: Pharmaceutical Product (Cream, Gel, Solution) extraction Extraction with Organic Solvent (e.g., Methanol, Ethyl Acetate) start->extraction vortex Vortex/Sonication extraction->vortex centrifuge Centrifugation (for creams/gels) vortex->centrifuge filtration Filtration (0.2 µm filter) centrifuge->filtration gc_injection Injection into GC System filtration->gc_injection

Caption: A typical sample preparation workflow for GC analysis.

Conclusion

The choice between GC and HPLC for the assay validation of this compound in pharmaceutical products depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the available instrumentation. GC-FID and GC-MS are highly suitable and widely used for DEGEE due to its volatility.[3][4] HPLC can be a viable alternative, particularly when dealing with complex matrices or when a validated GC method is not available, though it may require a derivatization step for sensitive UV detection.[6] Regardless of the method chosen, a thorough validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the results, ultimately safeguarding patient safety.[11][12][13]

References

Impurity Profiling of Diethylene Glycol Monoethyl Ether: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of excipients is a critical parameter in pharmaceutical development and manufacturing. Diethylene glycol monoethyl ether (DEGEE), also known as ethoxydiglycol, is a widely used solvent and penetration enhancer in topical and transdermal formulations. Ensuring its purity is paramount to the safety and efficacy of the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the impurity profiling of DEGEE, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Introduction to Impurity Profiling of DEGEE

DEGEE is susceptible to containing several process-related impurities and degradation products. Common impurities include ethylene (B1197577) glycol, diethylene glycol, 2-methoxyethanol, and 2-ethoxyethanol.[1] Regulatory bodies require stringent control of these impurities due to their potential toxicity. Therefore, robust analytical methods are essential for their accurate identification and quantification. While Gas Chromatography (GC) is a traditional and widely used technique for the analysis of volatile compounds like glycols and their ethers, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly when dealing with less volatile impurities or complex sample matrices.

Comparison of HPLC and GC Methods

The choice between HPLC and GC for impurity profiling of DEGEE depends on several factors, including the nature of the impurities, required sensitivity, laboratory equipment availability, and sample throughput needs.[2][3][4][5][6]

FeatureHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column Reversed-Phase C18 or specialized columns for polar analytes.Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5, DB-WAX).
Typical Detector Refractive Index Detector (RID) for universal detection of non-chromophoric analytes.Flame Ionization Detector (FID) for sensitive detection of organic compounds.
Sample Volatility Suitable for both volatile and non-volatile impurities.Primarily suitable for volatile and thermally stable impurities.
Analysis Time Generally longer run times (15-30 minutes).[4]Typically faster run times (5-15 minutes).[3][4]
Sensitivity RID is generally less sensitive than FID.FID offers high sensitivity for carbon-containing compounds.
Advantages - Versatility for a wide range of analytes. - No sample heating required, preventing degradation of thermally labile compounds. - Can be coupled with mass spectrometry (LC-MS) for definitive identification.- High resolution and efficiency for volatile compounds. - Generally lower cost of instrumentation and consumables. - Robust and well-established methods.
Limitations - RID is sensitive to temperature and mobile phase composition changes. - Requires careful mobile phase preparation and degassing.- Not suitable for non-volatile or thermally unstable impurities. - Derivatization may be required for some polar analytes to improve volatility and peak shape.

Experimental Protocols

HPLC Method with Refractive Index Detection (RID)

This proposed HPLC method is based on the separation of glycols using a reversed-phase column with an aqueous mobile phase. Since DEGEE and its common impurities lack a significant UV chromophore, RID is the detector of choice.

1. Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a column specifically designed for polar analytes.

  • Mobile Phase: Degassed, HPLC-grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detector Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 25 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of DEGEE and known impurities (ethylene glycol, diethylene glycol, 2-ethoxyethanol) in HPLC-grade water at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations (e.g., in the range of expected impurity levels) with water.

  • Sample Solution: Accurately weigh and dissolve the DEGEE sample in HPLC-grade water to a final concentration of approximately 10 mg/mL.

3. Data Analysis:

Identify and quantify the impurities in the DEGEE sample by comparing the retention times and peak areas with those of the working standard solution.

Comparative GC Method with Flame Ionization Detection (FID)

GC-FID is a widely accepted method for the analysis of glycols and their ethers.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 275°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 220°C at a rate of 10°C/min.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

2. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of DEGEE and known impurities in a suitable solvent like methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations with the chosen solvent.

  • Sample Solution: Dilute the DEGEE sample with the chosen solvent to a suitable concentration (e.g., 10 mg/mL).

3. Data Analysis:

Identify and quantify the impurities based on retention time and peak area comparison with the working standard solution.

Expected Performance Data

The following table summarizes the expected performance characteristics of the two methods. The data is synthesized from typical performance of similar analytical methods for glycols.

ParameterHPLC-RIDGC-FID
Analyte Expected Retention Time (min) Expected Retention Time (min)
Ethylene Glycol~ 8.5~ 5.2
2-Ethoxyethanol~ 12.1~ 7.8
Diethylene Glycol~ 10.3~ 9.5
This compound (DEGEE)~ 15.8~ 11.2
Resolution (Rs) between adjacent peaks > 1.5> 2.0
Limit of Detection (LOD) ~ 10-50 µg/mL~ 1-10 µg/mL
Limit of Quantification (LOQ) ~ 50-150 µg/mL~ 5-30 µg/mL
Precision (%RSD, n=6) < 2.0%< 1.5%

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for impurity profiling and the logical relationship in method selection.

ImpurityProfilingWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample DEGEE Sample Weighing1 Accurate Weighing Sample->Weighing1 Standards Impurity Standards Weighing2 Accurate Weighing Standards->Weighing2 Dissolution1 Dissolution in Solvent Weighing1->Dissolution1 Dissolution2 Dissolution in Solvent Weighing2->Dissolution2 SampleSol Sample Solution Dissolution1->SampleSol StandardSol Standard Solution Dissolution2->StandardSol HPLC HPLC Injection SampleSol->HPLC GC GC Injection SampleSol->GC StandardSol->HPLC StandardSol->GC Separation1 Chromatographic Separation (HPLC) HPLC->Separation1 Separation2 Chromatographic Separation (GC) GC->Separation2 Detection1 RID Detection Separation1->Detection1 Detection2 FID Detection Separation2->Detection2 Chromatogram Obtain Chromatograms Detection1->Chromatogram Detection2->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standards Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for impurity profiling of DEGEE.

MethodSelection Start Start: Need for Impurity Profiling Question1 Are impurities volatile & thermally stable? Start->Question1 Question2 Is high sensitivity (sub-ppm) required? Question1->Question2 Yes Question3 Are non-volatile impurities expected? Question1->Question3 No GC_Method Select GC-FID Method Question2->GC_Method Yes HPLC_Method Select HPLC-RID Method Question2->HPLC_Method No Question3->HPLC_Method Yes Consider_Deriv Consider Derivatization for GC or alternative HPLC detector (e.g., MS) Question3->Consider_Deriv Maybe

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-RID and GC-FID are suitable techniques for the impurity profiling of this compound. The choice of method should be guided by the specific requirements of the analysis. GC-FID offers higher sensitivity and faster analysis times for volatile impurities, making it a cost-effective option for routine quality control. HPLC-RID provides greater versatility, especially when non-volatile or thermally labile impurities are a concern, and is a valuable tool in research and development settings. The detailed protocols and comparative data presented in this guide serve as a practical resource for scientists and researchers in the pharmaceutical industry to establish robust and reliable methods for ensuring the purity and safety of DEGEE.

References

Comparative Guide to Analytical Methods for DEGEE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Diethylene Glycol Ethyl Ether (DEGEE). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical and consumer products. This document outlines the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DEGEE analysis, supported by experimental data from various sources.

At a Glance: GC-MS vs. LC-MS/MS for DEGEE Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection.[1][2]Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by tandem mass spectrometry.
Sample Volatility Ideal for volatile compounds like DEGEE.Suitable for a wider range of polarities and volatilities.
Derivatization Generally not required for DEGEE.May be necessary to improve chromatographic retention and ionization efficiency.
Sensitivity High sensitivity for volatile analytes.Can achieve very high sensitivity, particularly with tandem MS (MS/MS).
Selectivity High, especially with high-resolution mass analyzers.High, particularly with MS/MS, which reduces matrix interference.
Sample Throughput Can be high with modern autosamplers and fast GC methods.[1][2]Can be high, especially with UHPLC systems.
Matrix Effects Less susceptible to ion suppression compared to LC-MS.Can be prone to matrix effects, which may require more extensive sample preparation.

Performance Characteristics

The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for the quantification of DEGEE and related glycol ethers. Data for closely related compounds are included where direct DEGEE data is unavailable, providing a valuable reference for expected performance.

Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
AnalyteMatrixLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
Ethylene (B1197577) Glycol EthersCleaning Products-3.0-27 ng/g-<1489.4-118[3]
Glycol Ethers & AcetatesCosmetics0.05-25 mg/L (R² > 0.9987)0.09-0.59 mg/kg0.31-1.95 mg/kgIntra-day: 1.1-6.3, Inter-day: 1.9-6.580.2-105.4[4]
Diethylene GlycolCough Syrup0.25-50 µg/mL (R² ≥ 0.996)2.46-4.41 µg/mL7.46-13.37 µg/mL--
Hydrocarbon ResiduesFire Debris10-1000 µg/L (R² = 0.9971)4.21 µg/L14.04 µg/L<384-110[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
AnalyteMatrixLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
DEGME, DPGBE, DPGMEWood Stains0.5-50 ng/mL (R² ≥ 0.995)--<5-[6]
Diethylene GlycolSerum-0.18-1.1 mg/L0.4-2.3 mg/L--[7]
GlycolsUrine0.5-100 mcg/mL-0.5 mcg/mL--[8]
Di-EG, Tri-EG, Tetra-EGAqueous-----[9]

Experimental Protocols

Detailed methodologies for the quantification of DEGEE and related compounds using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Protocol 1: GC-MS Quantification of Glycol Ethers

This protocol is a generalized procedure for the analysis of glycol ethers in liquid samples.

1. Sample Preparation:

  • Accurately weigh 1.0 g of the sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and ethyl acetate) to dissolve the sample.

  • Vortex and sonicate the mixture to ensure complete dissolution.

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1][2]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp to 290 °C at 12.5 °C/min.

    • Hold at 290 °C for 4 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

3. Quantification:

  • Prepare a series of calibration standards of DEGEE in the chosen solvent.

  • Analyze the standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of DEGEE against its concentration.

  • Determine the concentration of DEGEE in the samples from the calibration curve.

Protocol 2: LC-MS/MS Quantification of Glycols (with Derivatization)

This protocol describes a method for the analysis of glycols in aqueous samples, which often requires derivatization to improve chromatographic performance and ionization efficiency.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample (or standard), add an internal standard solution.

  • Add a derivatizing agent such as benzoyl chloride.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate the derivatized analytes.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for DEGEE derivative and the internal standard.

3. Quantification:

  • Prepare calibration standards and quality control samples in a blank matrix and subject them to the same sample preparation and derivatization procedure.

  • Analyze the standards and samples using the LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Calculate the concentration of DEGEE in the samples using the regression equation from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of DEGEE.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution with Solvent Sample->Dilution Filtration Filtration Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for GC-MS analysis of DEGEE.

LCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection LC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem Mass Detection (MRM) Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of DEGEE.

References

A Comparative Guide to DEGEE and Oleic Acid as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal drug development. The stratum corneum, the outermost layer of the epidermis, presents a formidable barrier to the penetration of most therapeutic agents. To overcome this, penetration enhancers are widely incorporated into topical formulations. This guide provides an objective comparison of the efficacy of two commonly used penetration enhancers: Diethylene Glycol Monoethyl Ether (DEGEE) and oleic acid. This analysis is supported by experimental data to inform formulation development and research.

Mechanism of Action

This compound (DEGEE) , commercially known as Transcutol®, primarily acts as a solubilizer and alters the thermodynamic properties of the stratum corneum.[1][2] Its mechanism involves:

  • Solubilization: DEGEE can enhance the solubility of a wide range of APIs within the formulation and the stratum corneum itself.[2][3]

  • Altering Stratum Corneum Barrier: It is believed to interact with the intercellular lipids and proteins of the stratum corneum, thereby increasing their fluidity and permeability.[1]

  • Solvent Action: DEGEE can act as a cosolvent, improving the partitioning of the drug from the vehicle into the skin.[3]

Oleic Acid , an unsaturated fatty acid, is a well-established penetration enhancer that primarily disrupts the highly ordered lipid structure of the stratum corneum.[4][5] Its mechanism includes:

  • Lipid Fluidization: Oleic acid inserts itself into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids and increasing their fluidity.[4][6]

  • Phase Separation: It can induce phase separation within the lipid domains, creating more permeable regions for drug diffusion.[4]

  • Interaction with Corneocytes: Oleic acid can also interact with intracellular proteins within the corneocytes.[7]

Quantitative Efficacy Comparison

Direct head-to-head comparative studies of DEGEE and oleic acid for the same API under identical experimental conditions are limited in the published literature. However, by examining data from separate studies on the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), we can draw an indirect comparison of their enhancement potential.

Table 1: Comparison of Penetration Enhancement Efficacy for Diclofenac

Penetration EnhancerFormulation DetailsDrugSkin ModelKey FindingsEnhancement Ratio (ER)Reference
DEGEE Cream–gel with 20% DEGEE and 10% propylene (B89431) glycolDiclofenacHuman skinSignificantly higher penetration compared to a formulation with propylene glycol alone.Not explicitly calculated, but cumulative amount permeated at 24h was ~1.4 times higher.
Oleic Acid Propylene glycol solution with 1% oleic acidDiclofenacRat skinOleic acid was the most potent enhancer among various fatty acids tested.3.74[4]

Note: The Enhancement Ratio (ER) is the ratio of the drug's permeability coefficient or flux with the enhancer compared to that without the enhancer (control). The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a common method for evaluating the efficacy of penetration enhancers.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Franz Cell Preparation and Assembly:

  • Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with distilled water to remove any residues.

  • Membrane Preparation: Excised skin (e.g., human or animal) is carefully prepared to a specific thickness (e.g., 400 µm) using a dermatome. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Assembly: The donor and receptor chambers are clamped together, ensuring a leak-proof seal around the membrane.

2. Receptor Phase:

  • The receptor chamber is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. The medium is degassed prior to use to prevent air bubble formation.

  • A magnetic stir bar is placed in the receptor chamber to ensure continuous mixing and maintain sink conditions.

  • The entire setup is maintained at a constant temperature of 32°C ± 1°C to simulate skin surface temperature.

3. Formulation Application:

  • A precise amount of the test formulation (containing the API and the penetration enhancer) is applied uniformly to the surface of the skin in the donor compartment.

  • The donor compartment is often occluded to prevent evaporation of the formulation.

4. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor chamber to maintain a constant volume.

5. Sample Analysis:

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

6. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated by dividing the steady-state flux by the initial drug concentration in the donor compartment.

  • The Enhancement Ratio (ER) is calculated by dividing the flux or permeability coefficient of the formulation with the enhancer by that of the control formulation (without the enhancer).

Visualizing Mechanisms and Workflows

Mechanism of Action of Penetration Enhancers

G cluster_0 Stratum Corneum cluster_1 Penetration Enhancers Corneocytes Corneocytes (Bricks) LipidMatrix Lipid Matrix (Mortar) DEGEE DEGEE DEGEE->LipidMatrix Solubilizes & Increases Fluidity OleicAcid Oleic Acid OleicAcid->LipidMatrix Disrupts & Fluidizes

Caption: Mechanisms of DEGEE and Oleic Acid on the Stratum Corneum.

Experimental Workflow for In Vitro Permeation Study

G A Prepare Franz Diffusion Cell & Skin Membrane B Fill Receptor with Medium & Equilibrate Temperature A->B C Apply Formulation to Donor Compartment B->C D Collect Samples at Predetermined Intervals C->D E Analyze API Concentration (e.g., HPLC) D->E F Calculate Permeation Parameters (Flux, ER) E->F

Caption: Workflow of an In Vitro Skin Permeation Study.

Conclusion

Both DEGEE and oleic acid are effective penetration enhancers, albeit through different primary mechanisms. DEGEE excels as a solubilizer and solvent, making it a versatile choice for a broad range of APIs. Oleic acid demonstrates potent efficacy by directly disrupting the lipid barrier of the stratum corneum.

The selection of the most appropriate penetration enhancer is contingent upon the physicochemical properties of the API, the desired delivery profile, and the overall formulation strategy. The data suggests that for a lipophilic drug like diclofenac, oleic acid can provide a significant enhancement in permeation. DEGEE also demonstrates considerable efficacy, particularly when used in combination with other excipients like propylene glycol.

For drug development professionals, it is imperative to conduct head-to-head comparative studies with the specific API of interest to determine the optimal penetration enhancer and its concentration for a given formulation. The experimental protocol outlined in this guide provides a robust framework for conducting such evaluations.

References

Safety Operating Guide

Proper Disposal of Diethylene Glycol Monoethyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Diethylene Glycol Monoethyl Ether (DEGEE) in research and development settings. This document outlines the necessary procedures to ensure the safe handling and disposal of DEGEE, adhering to regulatory requirements and promoting a secure laboratory environment.

This compound (DEGEE), a common solvent in laboratory settings, requires careful management to mitigate potential environmental and health risks. While pure DEGEE is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if the waste exhibits hazardous characteristics.[1][2] Disposal must always comply with local, regional, and national regulations.[1][3][4]

Immediate Safety and Disposal Procedures

Proper disposal of DEGEE is a critical aspect of laboratory safety and environmental stewardship. The following step-by-step procedures provide a framework for handling DEGEE waste.

Step 1: Waste Identification and Characterization
  • Determine if the Waste is Hazardous: The first and most critical step is to determine if your DEGEE waste is hazardous. A solid waste is considered hazardous if it is listed on the EPA's hazardous waste lists or if it exhibits one or more of the following characteristics:

    • Ignitability: A liquid with a flash point less than 140°F (60°C).[2]

    • Corrosivity: An aqueous solution with a pH less than or equal to 2, or greater than or equal to 12.5.

    • Reactivity: Unstable and undergoes violent change, reacts violently with water, or generates toxic gases.

    • Toxicity: Harmful when ingested or absorbed.

  • Consult Safety Data Sheets (SDS): The SDS for the specific DEGEE product will provide information on its hazards and may offer guidance on disposal.[1][4]

  • Consider Contaminants: The hazardous characteristics of the waste stream can be altered by its use.[1] Any substances mixed with the DEGEE must be considered when characterizing the waste.

Step 2: Segregation and Storage
  • Separate Waste Streams: Do not mix DEGEE waste with other waste streams.[1] Keep it in a dedicated, properly labeled container.

  • Use Appropriate Containers: Waste containers must be compatible with DEGEE and be in good condition to prevent leaks.[2] The container should be clearly labeled with the words "Hazardous Waste" (if applicable) and a description of the contents.[2]

  • Proper Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Step 3: Spill and Leak Management
  • Contain the Spill: In the event of a spill, immediately contain the liquid to prevent it from spreading or entering drains.[1][6]

  • Absorb the Material: Use an inert absorbent material, such as clay or sand, to soak up the spilled DEGEE.[1]

  • Collect and Dispose: Place the saturated absorbent material into a suitable, sealed container for disposal.[1] Use non-sparking tools if the material is flammable.[1]

  • Clean the Area: After the bulk of the spill has been collected, clean the affected area to remove any remaining residue.

Step 4: Disposal
  • Engage a Licensed Waste Collector: The disposal of chemical waste must be handled by a licensed and authorized waste management firm.[4] These companies are equipped to transport and dispose of chemical waste in accordance with all regulations.

  • Follow all Regulations: Adhere to all local, regional, and national regulations governing the disposal of chemical waste.[1][3][4] This is the most critical aspect of the disposal process.

  • Do Not Dispose Down the Drain: DEGEE should not be disposed of down the sanitary sewer unless explicitly permitted by local regulations for non-hazardous, water-soluble chemicals in very small quantities, and after neutralization if acidic or basic.[2]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They should be disposed of through an approved waste handling site for recycling or disposal.[3]

Quantitative Data

Specific quantitative data for the disposal of this compound is highly dependent on local regulations and the specific characteristics of the waste stream. As such, a universally applicable table of quantitative limits cannot be provided. However, some relevant physical and regulatory properties are summarized below.

PropertyValueSource
CAS Number 111-90-0[5]
Flash Point 96°C (205°F)[1]
RCRA Hazardous Waste Code Not explicitly listed; determination based on characteristics is required.[7]
Reportable Quantity (RQ) None specifically for DEGEE; falls under the glycol ethers category for SARA 313 reporting.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DEGEE_Disposal_Workflow This compound (DEGEE) Disposal Workflow cluster_0 This compound (DEGEE) Disposal Workflow start Start: DEGEE Waste Generated characterize Characterize Waste (Consult SDS, identify contaminants) start->characterize is_hazardous Is the waste hazardous? (Ignitable, Corrosive, Reactive, Toxic) characterize->is_hazardous non_hazardous Treat as Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes segregate_non_haz Segregate and Store in Labeled Non-Hazardous Waste Container non_hazardous->segregate_non_haz segregate_haz Segregate and Store in Labeled Hazardous Waste Container hazardous->segregate_haz disposal_non_haz Dispose via Licensed Collector (as non-hazardous chemical waste) segregate_non_haz->disposal_non_haz disposal_haz Dispose via Licensed Collector (as hazardous chemical waste) segregate_haz->disposal_haz end End: Proper Disposal Complete disposal_non_haz->end disposal_haz->end

Caption: Decision workflow for DEGEE waste disposal.

References

Essential Safety and Logistical Information for Handling Diethylene Glycol Monoethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Diethylene glycol monoethyl ether (DEGEE) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling DEGEE, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following sections detail the required PPE for various laboratory activities involving this chemical.

Eye and Face Protection:

  • Standard Use: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Splash Hazard: If there is a risk of splashing, a face shield should be worn in addition to safety goggles.

Skin and Body Protection:

  • Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1] It is crucial to select gloves made from materials that are resistant to permeation by DEGEE. Breakthrough time is a critical factor in glove selection; it indicates the time it takes for the chemical to penetrate the glove material. Below is a summary of glove material compatibility with DEGEE.

Glove MaterialBreakthrough Time (minutes)Recommendation
Butyl Rubber> 480Excellent
Neoprene> 480Excellent
Nitrile RubberVariable (thickness dependent)Good to Excellent (thicker gloves recommended)
Natural RubberNot RecommendedPoor
Polyvinyl Chloride (PVC)Not RecommendedPoor

Note: The breakthrough times are based on available data for similar glycol ethers and general chemical resistance charts. It is crucial to consult the specific glove manufacturer's data for DEGEE.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat, and for larger quantities or situations with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[2]

Respiratory Protection:

  • Well-Ventilated Areas: In most laboratory settings with adequate ventilation, such as a chemical fume hood, respiratory protection may not be required for handling small quantities of DEGEE.

  • Inadequate Ventilation or Higher Concentrations: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA approved respirator should be used.[1]

    • For vapor concentrations 1 to 10 times the Occupational Exposure Limit (OEL), an air-purifying respirator with organic vapor cartridges is recommended.

    • For higher concentrations or in confined spaces, a positive-pressure, full-facepiece supplied-air respirator is necessary.[2]

Operational Plan for Handling DEGEE

A systematic approach to handling DEGEE will minimize risks and ensure a safe operational workflow.

1. Risk Assessment:

  • Before handling, conduct a thorough risk assessment of the planned experiment or procedure.

  • Identify potential hazards, including the quantity of DEGEE to be used, the duration of the task, and the potential for spills or splashes.

2. Engineering Controls:

  • Always handle DEGEE in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

3. Personal Protective Equipment (PPE) Selection and Use:

  • Based on the risk assessment, select the appropriate PPE as detailed in the section above.

  • Ensure all PPE is in good condition and fits correctly before starting any work.

4. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use compatible tools and equipment to transfer and handle the chemical.

  • Keep containers of DEGEE tightly closed when not in use to prevent vapor release.

5. Emergency Preparedness:

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

  • Have appropriate spill control materials on hand.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent secondary exposure and environmental contamination. All disposal must be in accordance with local, state, and federal regulations.[3]

1. Segregation:

  • Establish a designated and clearly labeled waste container for PPE contaminated with DEGEE.[4]

  • This container should be separate from general laboratory waste.

2. Glove Removal:

  • Use a proper glove removal technique to avoid contaminating your hands.

  • Peel one glove off by turning it inside out.

  • With the ungloved hand, slide your fingers under the wrist of the remaining glove and peel it off, turning it inside out and enclosing the first glove.

3. Collection of Contaminated PPE:

  • Place all contaminated items, including gloves, lab coats, and any disposable protective clothing, directly into the designated hazardous waste container.[4]

4. Waste Container Management:

  • Keep the hazardous waste container closed when not in use.

  • Do not overfill the container.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste management company.[4]

  • Do not dispose of PPE contaminated with DEGEE in the regular trash or pour any liquid waste down the drain.[3]

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting and using the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for Handling DEGEE cluster_assessment 1. Risk Assessment cluster_controls 2. Engineering Controls cluster_ppe_selection 3. PPE Selection cluster_procedure 4. Procedure Execution cluster_disposal 5. Disposal A Assess Task: - Quantity of DEGEE - Duration of handling - Potential for splash/aerosol B Work in a Chemical Fume Hood? A->B C Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) B->C Yes E Respiratory Protection: - None required (in fume hood) - Air-Purifying Respirator (if no hood/poor ventilation) - Supplied-Air Respirator (high concentrations) B->E No D Skin/Body Protection: - Chemical-Resistant Gloves (e.g., Butyl, Neoprene) - Lab Coat - Chemical-Resistant Apron (if needed) C->D F Handle DEGEE according to protocol D->F E->D G Dispose of contaminated PPE in designated hazardous waste container F->G

Caption: Logical workflow for selecting and using PPE when handling DEGEE.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.